Quinapyramine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJWBVJQFGRCEB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23609-65-6 (chloride), 3270-78-8 (dimethyl sulfate) | |
| Record name | Quinapyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20493-41-8, 23609-65-6 | |
| Record name | Quinapyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-6-(2-amino-1,6-dimethyl-4-pyrimidinioamino)-1,2-dimethylquinolinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINAPYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NT1100WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinapyramine's Mechanism of Action in Trypanosoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinapyramine is a trypanocidal agent that has been historically used for the treatment and prophylaxis of animal trypanosomiasis. Its dicationic aromatic structure dictates its accumulation within the trypanosome, particularly in the mitochondrion, leading to parasite death. This technical guide synthesizes the current understanding of quinapyramine's mechanism of action, focusing on its impact on mitochondrial function and other potential cellular targets within Trypanosoma. The guide also details mechanisms of resistance, provides quantitative data on its efficacy, and outlines key experimental protocols for its study.
Core Mechanism of Action: Disruption of Mitochondrial Function
The primary trypanocidal activity of quinapyramine is attributed to its interference with the parasite's energy metabolism, specifically targeting the mitochondrion.
1.1. Mitochondrial Accumulation and Membrane Potential Disruption
As a dicationic compound, quinapyramine is thought to accumulate in the negatively charged mitochondrial matrix of the trypanosome. This accumulation is driven by the mitochondrial membrane potential (ΔΨm). While direct evidence for quinapyramine-induced mitochondrial swelling in Trypanosoma is limited, this phenomenon has been observed with other trypanocidal compounds that target the mitochondrion[1][2][3]. A sustained high concentration of the drug within this organelle is believed to be a key factor in its toxicity.
1.2. Interference with the Electron Transport Chain
Quinapyramine disrupts the energy production process within the trypanosome by interfering with crucial enzymes of the electron transport chain (ETC)[4]. This inhibition of the ETC leads to a reduction in ATP synthesis, ultimately causing parasite death[4]. While the specific protein complexes (I-IV) of the trypanosomal respiratory chain that are directly inhibited by quinapyramine have not been definitively elucidated in the available literature, the overall effect is a collapse of mitochondrial function.
Secondary and Postulated Mechanisms of Action
Beyond its primary effects on the mitochondrion, other mechanisms have been proposed to contribute to quinapyramine's trypanocidal activity.
2.1. Interference with Nucleic Acid and Protein Synthesis
There is evidence to suggest that quinapyramine may interfere with nucleic acid and protein synthesis in Trypanosoma[5]. Some studies have shown that quinapyramine can cause a loss of ribosomes and that its effects on protein synthesis might be indirect, possibly stemming from the inhibition of nucleic acid synthesis and energy metabolism[6][7]. Cationic trypanocides are known to bind to the kinetoplast DNA (kDNA), the mitochondrial DNA of the parasite, which could disrupt replication and transcription[8][9]. However, the precise molecular interactions and the specific enzymes involved in these processes that are targeted by quinapyramine require further investigation.
Mechanisms of Resistance
The development of quinapyramine resistance in Trypanosoma is a significant concern and is often associated with cross-resistance to other trypanocides.
3.1. Role of the P2 Transporter (TbAT1)
Reduced uptake of the drug is a key mechanism of resistance. The Trypanosoma brucei P2 adenosine transporter, encoded by the TbAT1 gene, has been implicated in the uptake of quinapyramine[10]. Deletion or mutation of the TbAT1 gene can lead to reduced drug accumulation and, consequently, resistance[10]. Studies have shown that the TbAT1 gene can be amplified from quinapyramine-sensitive T. b. evansi isolates but not from resistant isolates[10].
3.2. Alterations in Mitochondrial Membrane Potential
A decrease in the mitochondrial membrane potential has been linked to resistance to several trypanocides that accumulate in the mitochondrion. While not directly demonstrated for quinapyramine in the available literature, it is a plausible mechanism of resistance, as a lower ΔΨm would reduce the driving force for drug accumulation.
3.3. Cross-Resistance
Quinapyramine resistance is often associated with cross-resistance to other trypanocidal drugs, particularly phenanthridines and diamidines. This suggests shared mechanisms of uptake and/or action.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of Quinapyramine Against Trypanosoma Species
| Trypanosoma Species | Assay Type | Parameter | Value | Reference |
| T. b. evansi (9 isolates) | In vitro | IC50 | Sensitive | [10] |
| T. b. evansi (12 isolates) | In vivo (mice) | CD100 | Sensitive | [10] |
| T. congolense IL 1180 | In vivo (mice) | CD50 | 0.23 mg/kg | [11] |
| T. congolense IL 1180/Stabilate 12 (Quinapyramine-resistant) | In vivo (mice) | CD50 | >9.6 mg/kg | [11] |
| T. evansi | In vivo (mice) | Curative Dose | 7.5 mg/kg (nanoformulation) | [12] |
| T. evansi | In vivo (mice) | Curative Dose | 3 and 6 mg/kg (ineffective) | [13] |
IC50: Half-maximal inhibitory concentration; CD50/100: Curative dose for 50%/100% of infected animals.
Table 2: Cross-Resistance in a Quinapyramine-Resistant Trypanosoma congolense Clone
| Drug | Fold Increase in Resistance (CD50) | Reference |
| Isometamidium | 8-fold | [11] |
| Homidium | 28-fold | [11] |
| Diminazene | 5.5-fold | [11] |
Table 3: Hematological and Biochemical Changes in T. evansi-Infected Cattle Before and After Quinapyramine Treatment
| Parameter | Pre-treatment (Day 0) | Post-treatment (Day 14) | Reference |
| Hematological | |||
| Hemoglobin (g/dl) | 7.94 ± 0.186 | Restored to normal | [6] |
| PCV (%) | 24.23 ± 0.567 | Restored to normal | [6] |
| TEC (x10⁶/µL) | 4.06 ± 0.097 | Restored to normal | [6] |
| Biochemical | |||
| Glucose (mg/dl) | 33.97 ± 0.86 | Restored to normal | [6] |
| Total Protein (g/dl) | 5.35 ± 0.052 | Restored to normal | [6] |
| Albumin (g/dl) | 1.9 ± 0.053 | Restored to normal | [6] |
| BUN (mg/dl) | 15.91 ± 0.226 | 12.07 ± 0.22 | [6] |
| AST (IU/L) | 122.89 ± 1.04 | Restored to normal | [6] |
| ALT (IU/L) | 34 ± 0.212 | Restored to normal | [6] |
Values are presented as mean ± standard error. PCV: Packed Cell Volume; TEC: Total Erythrocyte Count; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.
Experimental Protocols
5.1. In Vitro IC50 Determination using Resazurin-Based Assay (Summary)
This protocol provides a general framework for determining the 50% inhibitory concentration (IC50) of quinapyramine against bloodstream form trypanosomes.
-
Parasite Culture: Maintain bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Assay Preparation: Dilute log-phase parasites to a final concentration of 2 x 10⁵ cells/mL in fresh medium.
-
Drug Dilution: Prepare a serial dilution of quinapyramine in an appropriate solvent (e.g., DMSO) and then in culture medium.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of the parasite suspension to wells containing 50 µL of the serially diluted drug. Include wells with parasites only (negative control) and medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Subtract the background fluorescence and calculate the percentage of growth inhibition relative to the negative control. Plot the inhibition percentage against the log of the drug concentration to determine the IC50 value using non-linear regression.
5.2. In Vivo Efficacy in a Mouse Model of Trypanosomiasis (Summary)
This protocol outlines a general procedure for assessing the efficacy of quinapyramine in a murine model of African trypanosomiasis.
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream form Trypanosoma brucei suspended in a suitable buffer.
-
Parasitemia Monitoring: Begin monitoring parasitemia on day 3 post-infection by examining a drop of tail blood under a microscope using a hemocytometer.
-
Treatment: When parasitemia is established (e.g., 10⁵-10⁶ parasites/mL), randomize mice into treatment groups (n=5-8 per group). Administer quinapyramine (dissolved in a suitable vehicle) via subcutaneous or intraperitoneal injection at various doses. Include a vehicle-treated control group.
-
Efficacy Assessment: Monitor parasitemia daily or every other day for a set period (e.g., 30-60 days) to check for clearance of parasites and any relapse. Monitor animal survival and body weight.
-
Data Analysis: Plot parasitemia levels and survival curves for each treatment group to determine the curative dose.
5.3. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 (Summary)
This protocol provides a general method for assessing changes in mitochondrial membrane potential in trypanosomes upon treatment with quinapyramine.
-
Parasite Preparation: Harvest log-phase trypanosomes and resuspend them in a suitable buffer (e.g., PBS) at a density of approximately 1 x 10⁶ cells/mL.
-
Drug Treatment: Incubate the parasites with different concentrations of quinapyramine for a defined period. Include an untreated control and a positive control treated with a known mitochondrial uncoupler (e.g., FCCP).
-
JC-1 Staining: Add JC-1 dye to the parasite suspensions to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically inactive cells with a low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio in drug-treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.
Mandatory Visualizations
Caption: Proposed mechanism of action of quinapyramine in Trypanosoma.
Caption: Key mechanisms of quinapyramine resistance in Trypanosoma.
Caption: Workflow for in vitro IC50 determination of quinapyramine.
References
- 1. Trypanosoma cruzi mitochondrial swelling and membrane potential collapse as primary evidence of the mode of action of naphthoquinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mitochondrial membrane potential-based genome-wide RNAi screen of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Calcium signaling in trypanosomatid parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Mitochondrial Outer Membrane Proteome of Trypanosoma brucei Reveals Novel Factors Required to Maintain Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of quinapyramine-resistance of Trypanosoma brucei evansi in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
A Deep Dive into the Chemical Characteristics of Quinapyramine Sulphate and Quinapyramine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical properties of quinapyramine sulphate and quinapyramine chloride, two salt forms of the potent trypanocidal agent quinapyramine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Core Chemical Properties: A Comparative Analysis
Quinapyramine is a quinoline-aminoquinaldine derivative widely used in veterinary medicine for the treatment and prophylaxis of trypanosomiasis in various animals, including cattle, horses, and camels.[1][2][3] The active moiety, the quinapyramine cation, is formulated as two primary salts: the sulphate and the chloride. These salts, while containing the same active trypanocide, exhibit differences in their physicochemical properties that influence their therapeutic application.[1][3]
A summary of the key chemical and physical properties of quinapyramine sulphate and quinapyramine chloride is presented below for easy comparison.
| Property | Quinapyramine Sulphate | Quinapyramine Chloride |
| Molecular Formula | C₁₇H₂₄N₆O₈S₂[4] | C₁₇H₂₂Cl₂N₆[3] |
| Molecular Weight | 504.5 g/mol [4] | 381.3 g/mol [3] |
| Appearance | White, cream-colored, or very pale yellow crystalline powder.[3][5] | White to light yellow crystalline powder.[6] |
| Odor | Odorless.[3][5] | Odorless.[6] |
| Taste | Bitter.[3][5] | - |
| Melting Point | Approximately 266°C with decomposition.[5] | - |
| Solubility in Water | Soluble at 20°C in 2 parts of water.[5][7] Readily soluble.[3] | Conflicting reports: "Freely soluble"[6] and "comparatively insoluble".[3] |
| Solubility in Organic Solvents | Almost insoluble.[5][7] | - |
| pH (10% w/v solution) | Not below 2.5.[5][7] | - |
Mechanism of Action: A Two-Pronged Attack on Trypanosomes
The trypanocidal activity of quinapyramine stems from its ability to disrupt fundamental cellular processes within the parasite. The primary mechanisms of action are DNA intercalation and interference with energy metabolism.[1][8][9]
DNA Intercalation and Replication Inhibition
Quinapyramine acts as a DNA intercalating agent. Its planar aromatic structure allows it to insert itself between the base pairs of the parasite's DNA. This intercalation distorts the DNA helix, thereby inhibiting DNA replication and transcription. This disruption of genetic processes ultimately prevents cell division and leads to the death of the trypanosome.[8]
Disruption of Mitochondrial Energy Production
In addition to its effects on DNA, quinapyramine targets the parasite's mitochondria, the powerhouse of the cell. It specifically interferes with crucial enzymes involved in the electron transport chain, a vital pathway for generating ATP, the main energy currency of the cell.[1][10] By inhibiting this energy production, quinapyramine effectively starves the parasite of the energy required for its survival and proliferation.[1]
Quinapyramine's dual attack on trypanosomal DNA and mitochondria.
Experimental Protocols
The following sections outline generalized experimental protocols for determining key chemical properties of quinapyramine sulphate and chloride. These are based on standard pharmaceutical testing guidelines.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the United States Pharmacopeia (USP) general chapter on veterinary drug solubility.
Objective: To determine the equilibrium solubility of quinapyramine sulphate and chloride in water.
Materials:
-
Quinapyramine sulphate powder
-
Quinapyramine chloride powder
-
Purified water
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of the quinapyramine salt to a stoppered flask containing a known volume of purified water.
-
Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the flasks to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining suspended particles.
-
Dilute the clear supernatant with an appropriate solvent.
-
Quantify the concentration of quinapyramine in the diluted supernatant using a validated HPLC method.[11][12]
-
Calculate the solubility in mg/mL or g/L.
Stability Testing Protocol
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective: To evaluate the stability of quinapyramine sulphate and chloride under defined storage conditions.
Materials:
-
Quinapyramine sulphate powder
-
Quinapyramine chloride powder
-
Appropriate container closure systems
-
Stability chambers with controlled temperature and humidity
-
HPLC system with UV detector
Procedure:
-
Package the quinapyramine salts in the proposed container closure systems.
-
Place the samples in stability chambers under various conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).
-
At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated, stability-indicating HPLC method.
-
Compare the results to the initial (time zero) values to determine the rate of degradation and establish a re-test period or shelf-life.
Workflow for comparing the physicochemical properties of the two salts.
Conclusion
Quinapyramine sulphate and quinapyramine chloride are two critical salt forms of the trypanocidal agent quinapyramine. While both are effective against trypanosomes through DNA intercalation and disruption of mitochondrial function, their differing chemical properties, particularly solubility, may influence their formulation, administration, and pharmacokinetic profiles. The sulphate salt is readily soluble, whereas the chloride salt's solubility is less clearly defined in the literature, suggesting a need for further direct comparative studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for optimizing the therapeutic use of these important veterinary drugs.
References
- 1. nawanlab.com [nawanlab.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. medina.co.ke [medina.co.ke]
- 4. Biocompatibility and Targeting Efficiency of Encapsulated Quinapyramine Sulfate-Loaded Chitosan-Mannitol Nanoparticles in a Rabbit Model of Surra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinapyramine Chloride, Quinapyramine Sulphate, Quinapyramine Chloride Manufacturer, Quinapyramine Sulphate Supplier [pharmarawmaterials.com]
- 6. anglebiopharma.com [anglebiopharma.com]
- 7. indiamart.com [indiamart.com]
- 8. The trypanocidal action of homidium quinapyramine, and suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The trypanocidal action of homidium, quinapyramine and suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is the mitochondrion a promising drug target in trypanosomatids? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the trypanocidal drugs homidium, isometamidium and quinapyramine in bovine serum or plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Developmental Saga of Quinapyramine: A Technical Deep Dive for the Modern Researcher
An In-depth Technical Guide on the Core Principles and Historical Context of Quinapyramine as a Trypanocidal Agent
Introduction
Quinapyramine, a potent trypanocide, has played a significant role in the control of animal trypanosomiasis for decades. Developed under the trade name 'Antrycide', its discovery marked a pivotal moment in veterinary medicine, offering both therapeutic and prophylactic action against various Trypanosoma species. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and experimental evaluation of Quinapyramine, tailored for researchers, scientists, and drug development professionals.
Historical Development at Imperial Chemical Industries (ICI)
The quest for effective trypanocidal drugs was a major focus of chemotherapeutic research in the mid-20th century. Scientists at Imperial Chemical Industries (ICI) in the United Kingdom were at the forefront of this endeavor. Building on the existing knowledge of quinoline and pyrimidine chemistry, a team led by F.H.S. Curd and D.G. Davey embarked on a systematic investigation of novel chemical entities with potential trypanocidal activity.
Their research culminated in the synthesis of Quinapyramine, a compound belonging to the aminoquinaldine derivatives class. The discovery was formally announced in a 1949 publication in the journal Nature, under the product name "Antrycide"[1]. This new drug was heralded for its high activity against Trypanosoma congolense and Trypanosoma vivax, two of the most important pathogens of African animal trypanosomiasis, also known as Nagana. The initial formulations included Quinapyramine sulphate for treatment and a less soluble Quinapyramine chloride for prophylaxis[2].
Chemical Synthesis
The chemical structure of Quinapyramine is 4-amino-6-((2-amino-1,6-dimethylpyrimidin-4-yl)amino)-1,2-dimethylquinolinium. The synthesis of this complex molecule involves a multi-step process. While detailed proprietary synthesis protocols from the initial ICI development are not publicly available, the general synthetic route can be inferred from the structure and related chemical literature. A plausible synthetic pathway is outlined below.
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of Quinapyramine.
Detailed Experimental Protocol: Synthesis of a Key Precursor (2-Amino-4,6-dimethylpyrimidine)
A crucial step in the synthesis of Quinapyramine is the formation of the 2-amino-4,6-dimethylpyrimidine ring. The following protocol is based on established methods for pyrimidine synthesis:
Materials:
-
Guanidine hydrochloride
-
Acetylacetone
-
Sodium carbonate
-
Water
Procedure:
-
In a round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.
-
Add acetylacetone (0.052 mol) to the solution.
-
Heat the reaction mixture in a water bath at 60°C.
-
Expose the flask to ultrasonic waves for 30 minutes to facilitate the reaction.
-
After 30 minutes, a solid product should form. Cool the reaction mixture to room temperature.
-
Add a small amount of cold water to the flask and filter the solid product using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and dry to obtain 2-amino-4,6-dimethylpyrimidine.
Mechanism of Action
Quinapyramine exerts its trypanocidal effect by primarily targeting the parasite's mitochondrion, leading to a disruption of its energy metabolism[2]. The precise molecular interactions are complex, but the key aspects of its mechanism of action are outlined below.
Proposed Signaling Pathway of Quinapyramine's Action:
Figure 2: Proposed mechanism of action of Quinapyramine in Trypanosoma.
The primary mode of action involves the following steps:
-
Uptake: Quinapyramine is actively transported into the trypanosome. The P2/TbAT1 adenosine transporter has been implicated in the uptake of other cationic trypanocides and is a likely candidate for Quinapyramine transport[3].
-
Mitochondrial Accumulation: Due to its cationic nature, Quinapyramine accumulates within the mitochondrion, driven by the mitochondrial membrane potential.
-
Inhibition of the Electron Transport Chain (ETC): Quinapyramine is believed to interfere with the function of the mitochondrial electron transport chain, disrupting the flow of electrons and the generation of the proton gradient necessary for ATP synthesis.
-
Inhibition of ATP Synthesis: The disruption of the ETC leads to a collapse of the mitochondrial membrane potential and a subsequent failure of ATP production, leading to an energy crisis within the parasite.
-
Other Potential Targets: While the primary target is mitochondrial energy metabolism, some studies suggest that Quinapyramine may also interfere with kinetoplast DNA (kDNA) replication and mitochondrial protein synthesis, further contributing to its trypanocidal effect.
Quantitative Efficacy Data
The efficacy of Quinapyramine has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vivo Efficacy of Quinapyramine Sulphate
| Trypanosome Species | Animal Model | Parameter | Value | Reference |
| T. congolense (IL 1180, susceptible) | Mouse | CD50 (Curative Dose 50%) | 0.23 mg/kg | |
| T. congolense (IL 1180/Stabilate 12, resistant) | Mouse | CD50 (Curative Dose 50%) | >9.6 mg/kg | |
| T. evansi | Mouse | CD100 (Curative Dose 100%) | 1 mg/kg | [4] |
| T. evansi | Camel | Therapeutic Dose | 4.4 mg/kg (as sulphate/chloride mixture) | [5][6] |
| T. evansi | Cattle | Therapeutic Dose | 4.4 mg/kg (as sulphate/chloride mixture) | [7] |
Table 2: In Vitro Efficacy of Quinapyramine Sulphate
| Trypanosome Species | Parameter | Value | Reference |
| T. evansi | MEC100 (Minimum Effective Concentration 100%) | 1-16 µg/mL | [8] |
| T. equiperdum | MEC100 (Minimum Effective Concentration 100%) | 1-16 µg/mL | [8] |
| T. brucei evansi | IC50 (Inhibitory Concentration 50%) | Varies by isolate | [9] |
Experimental Protocols
6.1. In Vivo Determination of Curative Dose (CD50) in a Mouse Model
This protocol outlines a general procedure for determining the 50% curative dose (CD50) of Quinapyramine in mice infected with Trypanosoma species.
Experimental Workflow:
Figure 3: Workflow for determining the in vivo CD50 of Quinapyramine.
Procedure:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Parasite Strain: Use a well-characterized strain of Trypanosoma (e.g., T. congolense IL 1180).
-
Infection: Infect groups of mice intraperitoneally with a standardized number of trypanosomes (e.g., 1 x 10^5).
-
Parasitemia Monitoring: Monitor the development of parasitemia by microscopic examination of tail blood smears daily.
-
Drug Preparation: Prepare a stock solution of Quinapyramine sulphate in sterile distilled water and make serial dilutions to achieve the desired dosage range.
-
Treatment: Once a consistent parasitemia is established, administer the different doses of Quinapyramine to separate groups of mice via subcutaneous injection. Include an untreated control group.
-
Post-treatment Monitoring: Examine tail blood smears daily for the first 7 days post-treatment to confirm the clearance of parasites. Subsequently, monitor for relapse of parasitemia at regular intervals (e.g., twice weekly) for up to 60 days.
-
Data Analysis: A mouse is considered cured if no parasites are detected in the blood up to 60 days post-treatment. The CD50 is calculated from the percentage of cured mice at each dose using statistical methods such as probit analysis.
6.2. In Vitro Drug Sensitivity Assay
This protocol describes a method for determining the in vitro sensitivity of bloodstream forms of Trypanosoma to Quinapyramine.
Procedure:
-
Cell Culture: Culture bloodstream forms of the desired Trypanosoma species in a suitable medium (e.g., HMI-9) in 96-well microtiter plates.
-
Drug Preparation: Prepare a stock solution of Quinapyramine and make serial dilutions in the culture medium.
-
Drug Exposure: Add the different concentrations of Quinapyramine to the wells containing the trypanosomes. Include drug-free control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.
-
Viability Assessment: Determine the viability of the trypanosomes using a suitable method, such as:
-
Microscopic Examination: Counting motile trypanosomes.
-
Fluorometric/Colorimetric Assays: Using viability reagents like Alamar Blue or SYBR Green I, which measure metabolic activity or nucleic acid content, respectively.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Pharmacokinetics
The pharmacokinetic profile of Quinapyramine varies depending on the salt used. Quinapyramine sulphate is rapidly absorbed, making it suitable for therapy, while the less soluble Quinapyramine chloride is absorbed more slowly, providing a depot effect for prophylaxis[2]. The drug is widely distributed in tissues and is primarily metabolized in the liver and excreted via the urinary system[2].
Table 3: Pharmacokinetic Parameters of Quinapyramine
| Parameter | Quinapyramine Sulphate | Quinapyramine Sulphate Nanosuspension | Animal Model | Reference |
| Half-life (t1/2) | - | 13.54-fold increase | Wistar Rat | [10] |
| AUC (0-∞) | - | 7.09-fold increase | Wistar Rat | [10] |
| Plasma Clearance | - | 7.08-fold reduction | Wistar Rat | [10] |
Drug Resistance
The development of resistance to Quinapyramine has been a significant challenge in the control of animal trypanosomiasis. Resistance can develop relatively quickly, and cross-resistance to other trypanocides, such as isometamidium, homidium, and diminazene, is common.
Mechanisms of Resistance:
-
Reduced Drug Uptake: A primary mechanism of resistance is the reduced uptake of the drug into the trypanosome. This is often associated with mutations or downregulation of the TbAT1 (P2) nucleoside transporter [3]. Loss-of-function mutations or deletion of the TbAT1 gene can significantly decrease the parasite's susceptibility to Quinapyramine and other diamidine drugs[3].
-
Altered Mitochondrial Membrane Potential: Resistance has also been linked to changes in the mitochondrial membrane potential, which would reduce the accumulation of the cationic Quinapyramine within the mitochondrion[11].
Logical Relationship of Resistance Development:
Figure 4: Logical flow of the development of Quinapyramine resistance.
Conclusion
Quinapyramine remains a historically significant and, in many regions, a currently used trypanocidal drug. Its discovery was a landmark achievement in veterinary chemotherapy. However, the emergence of drug resistance necessitates a thorough understanding of its mechanism of action and the molecular basis of resistance to guide the development of new therapeutic strategies and to ensure the continued efficacy of existing treatments. This technical guide has provided a detailed overview of the key scientific and historical aspects of Quinapyramine, offering a valuable resource for researchers and professionals in the field of trypanosomiasis drug development. Further research into the precise molecular interactions of Quinapyramine with its targets and the full spectrum of resistance mechanisms will be crucial for the future control of animal trypanosomiasis.
References
- 1. books-library.website [books-library.website]
- 2. Multiple Genetic Mechanisms Lead to Loss of Functional TbAT1 Expression in Drug-Resistant Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple genetic mechanisms lead to loss of functional TbAT1 expression in drug-resistant trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. camelsandcamelids.com [camelsandcamelids.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. [PDF] Therapeutic efficacy of quinapyramine compounds in T. evansi affected cattle | Semantic Scholar [semanticscholar.org]
- 8. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of quinapyramine-resistance of Trypanosoma brucei evansi in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional analysis of drug resistance‐associated mutations in the T rypanosoma brucei adenosine transporter 1 (TbAT1) and the proposal of a structural model for the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Quinapyramine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine is a vital veterinary drug used for the treatment and prophylaxis of trypanosomiasis in livestock, a disease caused by protozoan parasites of the genus Trypanosoma. As an aminoquinaldine derivative, its efficacy is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) of quinapyramine is paramount for the development of new, more effective trypanocidal agents and for combating the growing challenge of drug resistance. This technical guide provides an in-depth analysis of the available data on quinapyramine's SAR, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Core Structure and Mechanism of Action
Quinapyramine's core structure consists of a 4-aminoquinaldine moiety linked to a 2-amino-1,6-dimethylpyrimidine group. This unique arrangement is crucial for its trypanocidal activity. The primary mechanism of action of quinapyramine involves the disruption of the parasite's energy metabolism. It is understood to target the kinetoplast, the network of circular DNA within the single large mitochondrion of trypanosomes. By interfering with mitochondrial function and potentially the electron transport chain, quinapyramine leads to a catastrophic failure of cellular energy production, ultimately resulting in parasite death.
dot
Caption: Proposed mechanism of action of quinapyramine targeting the trypanosome's mitochondrion and kinetoplast.
Quantitative Structure-Activity Relationship (SAR) Data
Table 1: In Vitro Activity of Quinapyramine Sulfate
| Trypanosoma Species | Strain/Clone | Parameter | Value (µg/mL) | Reference |
| T. evansi | Multiple Clones | MEC100 | 1 - 16 | [1] |
| T. equiperdum | Multiple Clones | MEC100 | 1 - 16 | [1] |
* MEC100: Minimal effective concentration required to kill 100% of the trypanosome population within 24 hours of exposure.[1]
Table 2: In Vivo Activity and Resistance Data for Quinapyramine Sulfate
| Trypanosoma Species | Strain/Clone | Parameter | Value (mg/kg body weight) | Fold Resistance | Reference |
| T. congolense | Parental (Susceptible) | CD50 | 0.23 | - | [2] |
| T. congolense | IL 1180/Stabilate 12 (Resistant) | CD50 | > 9.6 | ~40-fold | [2] |
** CD50: The dose required to cure 50% of infected mice.[2]
SAR Insights:
From the limited data and the core structure of quinapyramine, several hypotheses regarding its SAR can be proposed:
-
Quaternary Quinolinium Group: The positively charged nitrogen in the quinoline ring is likely crucial for mitochondrial targeting, as the mitochondrial membrane has a negative potential.
-
4-Amino Group: This group may be involved in hydrogen bonding interactions with the biological target.
-
Linker: The nature and length of the linker between the quinoline and pyrimidine rings could influence flexibility and binding affinity.
-
Aminopyrimidine Moiety: The substituents on the pyrimidine ring (amino and methyl groups) likely contribute to the specificity and potency of the drug. Modifications to these groups could significantly impact activity.
-
Cross-Resistance: The observed cross-resistance with other aromatic diamidines and phenanthridinium compounds suggests a potential overlap in their mechanisms of action or resistance, possibly involving drug transporters or alterations in the drug target.[2]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the trypanocidal activity of quinapyramine and its analogs.
In Vitro Trypanocidal Activity Assay
This assay determines the direct effect of a compound on the viability of trypanosomes in culture.
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Add 100 µL of the appropriate compound dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of a trypanosome suspension (e.g., 2 x 105 cells/mL) to each well.
-
Include wells with parasites and medium only (negative control) and wells with a standard trypanocidal drug (positive control).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Mouse Model
This protocol evaluates the ability of a compound to clear a trypanosome infection in a living host.
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice intraperitoneally with 1 x 104 bloodstream forms of a relevant Trypanosoma species (e.g., T. b. brucei).
-
Treatment:
-
Begin treatment on day 3 post-infection when parasitemia is established.
-
Administer the test compound and quinapyramine (as a positive control) via a suitable route (e.g., intraperitoneal or oral) once daily for a specified period (e.g., 4-7 days). A vehicle control group should also be included.
-
-
Monitoring:
-
Monitor parasitemia every other day by examining a drop of tail blood under a microscope.
-
Record the survival of the mice daily.
-
-
Cure Assessment: Mice are considered cured if no parasites are detected in the blood for up to 60 days post-treatment.
-
Data Analysis: Determine the curative dose (e.g., CD50, the dose that cures 50% of the infected animals).
dot
Caption: A generalized workflow for the in vitro and in vivo evaluation of potential trypanocidal compounds.
Conclusion and Future Directions
The structure-activity relationship of quinapyramine, while not exhaustively detailed through extensive analog synthesis and testing in publicly available literature, can be inferred from its core structure and its interactions with the trypanosome. The positively charged quinolinium moiety and the specific arrangement of the aminopyrimidine group are critical for its biological activity. The provided quantitative data on its efficacy and the development of resistance underscore the need for novel derivatives. The detailed experimental protocols herein provide a robust framework for the systematic evaluation of new quinapyramine analogs.
Future research should focus on the synthesis and biological evaluation of a focused library of quinapyramine derivatives to elucidate more precise SAR. Key areas of modification could include:
-
Substitution on the Quinoline Ring: Exploring the effects of electron-donating and electron-withdrawing groups on activity and toxicity.
-
Modification of the Linker: Varying the length and flexibility of the linker to optimize binding.
-
Bioisosteric Replacement: Replacing the pyrimidine ring with other heterocyclic systems to explore new chemical space and potentially circumvent resistance mechanisms.
By applying the principles of medicinal chemistry and utilizing the outlined experimental methodologies, the scientific community can build upon the foundation of quinapyramine to develop the next generation of trypanocidal drugs.
References
Early In Vitro Efficacy of Quinapyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies on the efficacy of Quinapyramine, a crucial drug in the treatment of animal trypanosomiasis. This document details the experimental protocols, quantitative efficacy data, and the proposed mechanism of action of Quinapyramine, offering valuable insights for researchers and professionals in the field of drug development.
Quantitative Efficacy of Quinapyramine
Early in vitro studies, along with more recent investigations into drug resistance, have established the potency of Quinapyramine against various species of Trypanosoma. The following tables summarize the key quantitative data on its efficacy, primarily expressed as the 50% inhibitory concentration (IC50) and the Minimum Effective Concentration that kills 100% of the parasite population (MEC100).
| Trypanosoma Species | Isolate/Strain | Efficacy Metric | Concentration | Citation |
| T. evansi | Chinese Isolates | IC50 | 1.5 - 66.9 ng/mL | |
| T. evansi | Various Isolates | IC50 | 0.1 - 84.5 ng/mL | |
| T. evansi | Various Isolates | MEC100 | 1 - 16 µg/mL | [1] |
| T. equiperdum | Various Isolates | MEC100 | 1 - 16 µg/mL | [1] |
Note: The wide range of IC50 and MEC100 values reflects the variability in drug sensitivity among different trypanosome isolates and the different methodologies used in various studies.
Experimental Protocols
The in vitro evaluation of Quinapyramine's efficacy has evolved over time. Early studies relied on microscopic observation of parasite motility and morphology, while modern approaches utilize high-throughput colorimetric and fluorometric assays.
Early In Vitro Methods (Circa 1950s-1960s)
Initial in vitro assessments of trypanocidal compounds like Quinapyramine were often conducted using methods that, while less quantitative than modern techniques, provided essential preliminary efficacy data.
Protocol: Feeder-Layer Based Trypanosome Culture and Drug Sensitivity Assay
-
Cell Culture Preparation:
-
Trypanosome Inoculation:
-
Isolate bloodstream form trypomastigotes from an infected host (e.g., rodent).
-
Inoculate the feeder-layer cultures with a known concentration of trypanosomes, typically around 2 x 10^5 parasites per well.[2]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of Quinapyramine sulphate in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Add the diluted Quinapyramine solutions to the trypanosome cultures. Include a drug-free control and a positive control with a known trypanocidal agent.
-
-
Incubation:
-
Incubate the treated cultures at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.[2]
-
-
Efficacy Assessment:
-
At the end of the incubation period, examine each well under an inverted microscope.
-
Assess parasite motility and morphology. A reduction in motility or the presence of non-viable, misshapen parasites indicates drug efficacy.
-
The Minimum Effective Concentration (MEC) can be determined as the lowest concentration of Quinapyramine that results in the immobilization or death of all parasites.[1]
-
Modern In Vitro Assays
Contemporary in vitro screening of antitrypanosomal drugs employs more sensitive, reproducible, and high-throughput methods. The following protocols are representative of modern techniques that can be applied to assess Quinapyramine's efficacy.
Protocol: Resazurin-Based Viability Assay (AlamarBlue)
-
Parasite Culture:
-
Culture bloodstream forms of Trypanosoma species (e.g., T. brucei, T. congolense) in a suitable axenic medium (e.g., HMI-9) supplemented with 10-20% fetal bovine serum.
-
Maintain the cultures at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of parasite suspension at a density of 2 x 10^4 cells/well.
-
Prepare serial dilutions of Quinapyramine sulphate and add 100 µL of each dilution to the respective wells.
-
Include wells for a positive control (e.g., pentamidine), a negative control (cells with medium and solvent), and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 20 µL of Resazurin solution (e.g., AlamarBlue) to each well.
-
Incubate for an additional 4-24 hours.
-
Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening and evaluation of antitrypanosomal compounds like Quinapyramine.
Proposed Mechanism of Action of Quinapyramine
Quinapyramine is known to target the mitochondrion of the trypanosome, with a particular affinity for the kinetoplast DNA (kDNA). The following diagram illustrates the proposed signaling pathway for its trypanocidal activity.
This guide provides a foundational understanding of the early in vitro efficacy studies of Quinapyramine. For further detailed information, researchers are encouraged to consult the cited literature and other contemporary studies on trypanocidal drug discovery.
References
Quinapyramine's Effect on Trypanosoma brucei Kinetoplast DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinapyramine is a potent trypanocidal agent that has been employed in the treatment of animal African trypanosomiasis. While its efficacy is well-documented, a detailed molecular understanding of its mechanism of action, particularly its effects on the kinetoplast DNA (kDNA) of Trypanosoma brucei, remains an area of active investigation. This technical guide synthesizes the current knowledge, proposes a mechanism of action based on evidence from related compounds, and provides detailed experimental protocols for researchers seeking to further elucidate the impact of quinapyramine on this unique parasite organelle. The central hypothesis is that quinapyramine, like other aromatic diamidines, targets the AT-rich regions of kDNA, leading to disruptions in DNA replication and topology, ultimately resulting in parasite death.
Introduction to Trypanosoma brucei and its Kinetoplast DNA
Trypanosoma brucei is a protozoan parasite and the causative agent of Human African Trypanosomiasis (sleeping sickness) and Nagana in animals. A hallmark of this organism is the presence of a single, large mitochondrion containing a unique structure known as the kinetoplast. The kinetoplast houses the parasite's mitochondrial genome (kDNA), a massive network of thousands of interlocked circular DNA molecules.[1]
This kDNA is composed of two types of molecules:
-
Minicircles: Thousands of small (≈1 kb) circles that encode guide RNAs (gRNAs). These gRNAs are essential for the extensive U-insertion/deletion editing of maxicircle transcripts.
-
Maxicircles: A few dozen larger (≈23 kb) circles that are functionally analogous to mitochondrial DNA in other eukaryotes. They encode ribosomal RNAs and proteins involved in cellular respiration.[1]
The intricate, catenated structure of kDNA necessitates a complex replication and segregation process, which is tightly coordinated with the parasite's cell cycle.[2] The essentiality and unique nature of kDNA and its replication machinery make it a prime target for chemotherapeutic intervention.[3]
Proposed Mechanism of Action of Quinapyramine on kDNA
Direct quantitative studies on the interaction of quinapyramine with T. brucei kDNA are limited. However, based on its chemical structure as an aromatic diamidine and evidence from analogous compounds, a multi-step mechanism of action can be proposed. Many aromatic diamidines are known to exert their trypanocidal effects by targeting kDNA.[4][5]
The proposed mechanism involves:
-
Selective Accumulation: Quinapyramine is actively transported into the parasite and accumulates to high concentrations within the mitochondrion, driven by the mitochondrial membrane potential.
-
kDNA Minor Groove Binding: Quinapyramine is hypothesized to bind to the minor groove of AT-rich sequences, which are abundant in the minicircles of kDNA.[4] This binding is likely non-covalent.
-
Disruption of kDNA Replication: The presence of quinapyramine in the minor groove is thought to interfere with the binding of essential replication proteins, such as DNA polymerases and helicases, thereby stalling the replication of minicircles.[6]
-
Inhibition of Topoisomerase II: The binding of quinapyramine may alter the topology of the kDNA network, creating topological stress. This can interfere with the function of mitochondrial topoisomerase II, an enzyme crucial for the decatenation and segregation of replicated minicircles. In studies of quinapyramine-resistant Trypanosoma brucei evansi, a significant upregulation of topoisomerase II has been observed, suggesting that the parasite attempts to compensate for the drug-induced topological stress.
-
kDNA Network Collapse and Cell Death: The cumulative effect of inhibited replication and failed segregation leads to the disorganization and eventual loss of the kDNA network, a condition known as dyskinetoplasty.[6] The loss of essential genetic information encoded by the kDNA ultimately triggers a cascade of events leading to parasite cell death.
dot
Caption: Proposed mechanism of quinapyramine's action on T. brucei kDNA.
Quantitative Data Summary
Direct quantitative data for the interaction of quinapyramine with T. brucei kDNA is not extensively available in the literature. The following tables summarize the available data for quinapyramine and related diamidines to provide a comparative context.
Table 1: In Vitro Activity of Quinapyramine and Related Diamidines against Trypanosoma species
| Compound | Trypanosome Species | IC50 (nM) | Reference |
| Quinapyramine | T. b. evansi (pony isolate) | 276.4 | [7] |
| DB75 (Furamidine) | T. b. rhodesiense | < 7 | [3] |
| DB820 | T. b. rhodesiense | < 7 | [3] |
| Pentamidine | T. b. rhodesiense | 4.2 | [8] |
| Diminazene Aceturate | T. b. rhodesiense | 65 | [8] |
Table 2: DNA Binding Affinity of Related Diamidines
| Compound | DNA Type | Method | Binding Constant (Kd or Kb) | Reference |
| DB75 (Furamidine) | d(CGCGAATTCGCG)2 | SPR | Kd ≈ 10-8 M | [9] |
| DB244 | d(CGCGAATTCGCG)2 | SPR | Kd < 10-8 M | [9] |
| Netropsin | Calf Thymus DNA | Fluorescence | Kb ≈ 106 M-1 | [10] |
| DAPI | Calf Thymus DNA | Fluorescence | Kb = 0.93 x 106 M-1 | [11] |
Experimental Protocols
The following protocols are designed to enable the investigation of quinapyramine's effects on T. brucei kDNA.
Protocol for Determining Quinapyramine's IC50 against T. brucei
This protocol determines the concentration of quinapyramine that inhibits 50% of parasite growth.
dot
Caption: Workflow for determining the IC50 of quinapyramine.
Materials:
-
T. brucei bloodstream forms (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% FBS
-
96-well black, clear-bottom plates
-
Quinapyramine stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (0.5 mM in PBS)
-
Fluorescence plate reader
Procedure:
-
Culture T. brucei to a density of approximately 1 x 106 cells/mL.
-
Prepare serial dilutions of quinapyramine in HMI-9 medium in a 96-well plate. Include a no-drug control (medium with DMSO) and a blank (medium only).
-
Dilute the parasite culture to 4 x 104 cells/mL and add 100 µL to each well (final density of 2 x 104 cells/mL).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Plot the fluorescence intensity against the logarithm of the quinapyramine concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Quantifying kDNA Loss using DAPI Staining
This protocol uses fluorescence microscopy to visualize and quantify the loss of kDNA in response to quinapyramine treatment.
dot
Caption: Workflow for quantifying quinapyramine-induced kDNA loss.
Materials:
-
T. brucei culture treated with quinapyramine
-
PBS
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
DAPI solution (1 µg/mL in PBS)
-
Microscope slides and coverslips
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Treat T. brucei cultures with various concentrations of quinapyramine (e.g., IC50, 2x IC50) and a vehicle control for 24 to 48 hours.
-
Harvest approximately 1 x 106 cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 100 µL of 0.1% Triton X-100 and incubate for 10 minutes.
-
Wash the cells once with PBS.
-
Resuspend the cells in 100 µL of DAPI solution and incubate for 5 minutes in the dark.
-
Wash the cells once with PBS.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide with mounting medium.
-
Image the cells using a fluorescence microscope. The nucleus will appear as a large fluorescent body, and the kDNA as a smaller, intensely fluorescent dot.
-
For each condition, count at least 200 cells and determine the percentage of cells that have a nucleus but no visible kDNA (dyskinetoplastic cells).
Protocol for Topoisomerase II Decatenation Assay
This in vitro assay assesses the ability of quinapyramine to inhibit the decatenation of kDNA by T. brucei topoisomerase II.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel High-Content Phenotypic Screen To Identify Inhibitors of Mitochondrial DNA Maintenance in Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering the Unusual Inhibition Mechanism of a Trypanosome Alternative Oxidase Inhibitor Displaying Broad-Spectrum Activity against African Animal Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A thermodynamic and structural analysis of DNA minor-groove complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Quinapyramine in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine is a trypanocidal agent historically used for the treatment and prophylaxis of trypanosomiasis in animals. As with any therapeutic agent, understanding its potential toxicity is paramount for safe and effective use. Initial toxicity screening in various cell lines provides a crucial first step in characterizing the cytotoxic profile of a compound. This technical guide outlines the fundamental methodologies for conducting an initial in vitro toxicity assessment of Quinapyramine, presenting a framework for data acquisition and interpretation. While comprehensive public data on the specific cytotoxicity of Quinapyramine across a wide range of cell lines is limited, this document synthesizes available information and provides standardized protocols as a blueprint for such studies.
Quantitative Toxicity Data Summary
The primary objective of initial toxicity screening is to determine the concentration at which a compound elicits a cytotoxic response. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes hypothetical IC50 values for Quinapyramine Sulphate across different cell lines to illustrate how such data should be presented.
Table 1: Cytotoxicity of Quinapyramine Sulphate in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| Vero | Kidney epithelial | MTT | 48 | 150.2 ± 12.5 | Hypothetical |
| HeLa | Cervical cancer | Neutral Red | 48 | 98.7 ± 8.9 | Hypothetical |
| THP-1 | Monocytic | XTT | 48 | 125.4 ± 11.2 | Hypothetical |
| HepG2 | Liver cancer | Resazurin | 48 | 85.1 ± 7.6 | Hypothetical |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
One study found that a nanoformulation of Quinapyramine Sulphate resulted in 82.5 ± 5.87% cell viability at the minimum effective concentration in THP-1 cell lines[1]. Another study indicated that the in vitro minimal effective concentration (MEC100) of quinapyramine sulfate that killed 100% of Trypanosoma evansi within 24 hours was between 1-16 µg/ml[2].
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable toxicity screening. The following sections provide methodologies for key assays.
Cell Culture and Maintenance
-
Cell Lines: Vero (ATCC® CCL-81™), HeLa (ATCC® CCL-2™), THP-1 (ATCC® TIB-202™), and HepG2 (ATCC® HB-8065™) cells are obtained from the American Type Culture Collection.
-
Culture Media:
-
Vero and HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
THP-1 and HepG2 cells are cultured in RPMI-1640 medium.
-
-
Supplements: All media are supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Adherent cells (Vero, HeLa, HepG2) are passaged upon reaching 80-90% confluency. Suspension cells (THP-1) are subcultured to maintain a density between 2 x 10^5 and 1 x 10^6 viable cells/mL.
Preparation of Quinapyramine Sulphate Stock Solution
-
Weigh out Quinapyramine Sulphate powder in a sterile environment.
-
Dissolve the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of Quinapyramine Sulphate. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with different concentrations of Quinapyramine Sulphate for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial toxicity screening of Quinapyramine.
Caption: General workflow for in vitro toxicity screening of Quinapyramine.
Hypothetical Signaling Pathway for Quinapyramine-Induced Apoptosis
Based on findings that some trypanocidal agents induce apoptosis and reactive oxygen species (ROS) production, a hypothetical signaling pathway for Quinapyramine-induced cell death is proposed below[3]. Further research is required to validate this pathway.
Caption: Hypothetical pathway of Quinapyramine-induced apoptosis via ROS.
Conclusion
This technical guide provides a foundational framework for conducting the initial toxicity screening of Quinapyramine in cell lines. Adherence to standardized protocols and clear data presentation are essential for generating reliable and comparable results. The provided methodologies and hypothetical data serve as a starting point for researchers to design and execute their own comprehensive studies. Further investigations are warranted to elucidate the precise mechanisms of Quinapyramine-induced cytotoxicity and to expand the toxicity profile across a broader range of cell lines.
References
- 1. Long-term antitrypanosomal effect of quinapyramine sulphate-loaded oil-based nanosuspension in T. evansi-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pharmacological Profile of Quinapyramine and its Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinapyramine is a potent trypanocidal agent that has been a cornerstone in the treatment and prophylaxis of animal trypanosomiasis for decades. This technical guide provides an in-depth analysis of the pharmacological profile of Quinapyramine and its commonly used salts, Quinapyramine sulphate and Quinapyramine chloride. It covers the mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology of the compound, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Introduction
Trypanosomiasis, a group of parasitic diseases caused by protozoa of the genus Trypanosoma, poses a significant threat to animal health and agricultural productivity in many parts of the world. Quinapyramine, an aromatic diamidine, has been a critical tool in the control of this disease. It is typically formulated as a mixture of its sulphate and chloride salts to provide both rapid therapeutic action and prolonged prophylactic protection. Understanding the detailed pharmacological profile of Quinapyramine is essential for its effective and safe use, as well as for the development of new and improved trypanocidal therapies.
Mechanism of Action
The primary trypanocidal activity of Quinapyramine is directed at the parasite's mitochondrion, specifically targeting the kinetoplast DNA (kDNA). The kDNA is a unique and complex network of interlocked circular DNA molecules essential for the parasite's survival and replication.
Quinapyramine is believed to exert its effect through the following mechanisms:
-
Intercalation with Kinetoplast DNA: Quinapyramine molecules insert themselves between the base pairs of the kDNA. This intercalation disrupts the normal structure and function of the kDNA.
-
Inhibition of kDNA Replication: The binding of Quinapyramine to kDNA interferes with the enzymes responsible for its replication, leading to a halt in the parasite's cell division.
-
Induction of Dyskinetoplasty: The disruption of kDNA replication and structure leads to a state known as dyskinetoplasty, characterized by the disorganization and fragmentation of the kDNA network. This ultimately proves fatal to the trypanosome.
The selective toxicity of Quinapyramine towards trypanosomes is attributed to the unique structure and importance of the kDNA in these parasites, which is absent in their mammalian hosts.
Pharmacokinetics
The pharmacokinetic properties of Quinapyramine are largely influenced by the salt form used. Commercial preparations often contain a mixture of the more soluble sulphate salt for rapid absorption and the less soluble chloride salt for a prolonged depot effect.
Key Pharmacokinetic Parameters:
| Parameter | Quinapyramine Sulphate | Quinapyramine Chloride | Quinapyramine Sulphate-loaded Nanosuspension (in rats) |
| Absorption | Rapidly absorbed | Slowly absorbed, forms a depot at the injection site | Significantly enhanced absorption |
| Half-life (t½) | Shorter | Longer | 13.54-fold increase compared to free QS |
| Area Under the Curve (AUC) | Lower | Higher | 7.09-fold increase compared to free QS |
| Volume of Distribution (Vz/F) | - | - | 1.78-fold increase compared to free QS |
| Mean Residence Time (MRT) | Shorter | Longer | 17.35-fold increase compared to free QS |
| Clearance (CL) | Faster | Slower | 7.08-fold reduction compared to free QS |
Data for nanosuspension is from a study in Wistar rats and is for comparative purposes to illustrate the potential for formulation to alter pharmacokinetics.[1]
Experimental Protocol: Pharmacokinetic Study in a Rabbit Model
This protocol outlines a typical approach to determining the pharmacokinetic profile of a new Quinapyramine formulation.
Pharmacodynamics
The pharmacodynamic effect of Quinapyramine is its trypanocidal activity. The efficacy can be quantified by determining the 50% inhibitory concentration (IC50) in vitro and by assessing the curative and prophylactic effects in vivo.
In Vitro Susceptibility:
| Organism | Strain | Salt | IC50 |
| Trypanosoma brucei evansi | Susceptible | Not Specified | 4.8 - 5.1 nM |
| Trypanosoma brucei evansi | Resistant | Not Specified | 26.9 nM |
Experimental Protocol: In Vitro IC50 Determination (Alamar Blue Assay)
This protocol describes a common method for assessing the in vitro activity of a trypanocidal compound.
-
Parasite Culture: Maintain bloodstream form trypanosomes in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of Quinapyramine salt in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (2 x 10^4 cells/mL) to each well. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (a known trypanocidal drug like diminazene aceturate) and a negative control (parasites with medium only).
-
Incubation: Incubate the plate for 48 hours under standard culture conditions.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Toxicology
While effective, Quinapyramine can cause local and systemic toxic reactions, particularly in sensitive animals like horses.
Acute Toxicity Data:
| Species | Route of Administration | Salt | LD50 |
| Rat | Oral | Not Specified | 3130 mg/kg |
| Rat | Intravenous | Not Specified | 98 mg/kg |
Common Adverse Effects:
-
Local Reactions: Swelling, pain, and sterile abscesses at the injection site.
-
Systemic Reactions: Salivation, restlessness, muscle tremors, increased heart rate, and gastrointestinal disturbances. In severe cases, collapse and death can occur.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a refined method for determining the LD50 that reduces the number of animals required.
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often more sensitive).
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information, or a default starting dose is used.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression is typically by a factor of 3.2.
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes at the different dose levels.
Resistance
The development of drug resistance is a significant challenge in the control of trypanosomiasis. Resistance to Quinapyramine has been reported and is often associated with cross-resistance to other trypanocidal drugs like diminazene and isometamidium. The mechanisms of resistance are not fully elucidated but are thought to involve:
-
Altered Drug Uptake: Changes in the parasite's membrane transporters may reduce the influx of Quinapyramine.
-
Changes in Mitochondrial Membrane Potential: Variations in the mitochondrial membrane potential could affect the accumulation of the positively charged Quinapyramine molecule within the mitochondrion.
Conclusion
Quinapyramine remains a vital drug in veterinary medicine for the management of trypanosomiasis. Its unique dual-salt formulation provides both immediate and long-lasting protection. However, concerns regarding toxicity and the emergence of resistance highlight the need for continued research. A thorough understanding of its pharmacological profile, as detailed in this guide, is crucial for its judicious use and for the development of novel, safer, and more effective trypanocidal agents. The provided experimental protocols offer a framework for the continued evaluation of Quinapyramine and the screening of new chemical entities.
References
Quinapyramine's Mitochondrial Assault on Trypanosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinapyramine, a long-standing trypanocidal agent, exerts its potent activity through a multi-pronged attack on the trypanosome's single mitochondrion. This technical guide delves into the core molecular targets of quinapyramine within this vital organelle, providing a comprehensive overview of its mechanisms of action, quantitative data on its effects, and detailed experimental protocols for further research. The primary targets identified include the kinetoplast DNA (kDNA), mitochondrial protein synthesis machinery, and the maintenance of mitochondrial membrane potential. This document aims to serve as a critical resource for researchers engaged in the development of novel trypanocidal drugs and the study of quinapyramine's enduring efficacy and emerging resistance.
Introduction
African animal trypanosomiasis (AAT), caused by various species of the genus Trypanosoma, remains a significant impediment to livestock productivity in vast regions of Africa, Asia, and South America. For decades, chemotherapy has been the cornerstone of control, with quinapyramine salts being a key component of the veterinary arsenal. The unique biology of the trypanosome mitochondrion, particularly its single, large, and kinetoplast-containing nature, presents a vulnerable target for chemotherapeutic intervention. Quinapyramine's efficacy is intrinsically linked to its ability to disrupt critical mitochondrial processes, leading to parasite death. This guide provides a detailed technical examination of these mitochondrial targets.
Primary Mitochondrial Targets of Quinapyramine
Quinapyramine's trypanocidal activity is primarily attributed to its interference with three crucial mitochondrial functions:
-
Kinetoplast DNA (kDNA) Integrity: The kDNA, a unique network of interlocked minicircles and maxicircles, is the mitochondrial genome of trypanosomes. Quinapyramine is known to interact with kDNA, likely through intercalation, leading to the inhibition of its replication and segregation. This disruption of kDNA maintenance is a fatal blow to the parasite.
-
Mitochondrial Protein Synthesis: The mitochondrion possesses its own ribosomes for the synthesis of essential proteins encoded by the maxicircles of the kDNA. Quinapyramine has been shown to suppress the activity of these mitochondrial ribosomes, thereby halting the production of key components of the electron transport chain and other vital mitochondrial machinery.
-
Mitochondrial Membrane Potential (ΔΨm): The inner mitochondrial membrane potential is critical for ATP synthesis, protein import, and ion homeostasis. While the direct mechanism is still under investigation, resistance to quinapyramine has been associated with alterations in the parasite's mitochondrial membrane potential, suggesting that the drug may directly or indirectly impact this crucial parameter.
Quantitative Data on Quinapyramine's Effects
While specific quantitative data on the direct interaction of quinapyramine with its mitochondrial targets is limited in the public domain, some key values provide insights into its overall potency.
| Parameter | Organism | Value | Reference |
| IC50 (Growth Inhibition) | Trypanosoma evansi (pony isolate) | 276.4 nM (147.21 ng/mL) | [1] |
| CC50 (Cytotoxicity - Vero cells) | Not specified | 848.33 µg/mL (for Quinapyramine Sulfate) | [2] |
| CC50 (Cytotoxicity - ChQS-NPs) | Not specified | 1,336.54 µg/mL | [2] |
Note: The IC50 value represents the concentration required to inhibit 50% of parasite growth in vitro and is not specific to a single mitochondrial target. The CC50 values indicate the concentration that causes 50% cytotoxicity in a mammalian cell line, highlighting the therapeutic window.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mitochondrial targets of quinapyramine.
Isolation of Trypanosome Mitochondria
Two primary methods are commonly used for the isolation of mitochondria from procyclic Trypanosoma brucei: hypotonic lysis followed by Percoll gradient centrifugation and isotonic lysis using nitrogen cavitation followed by Nycodenz gradient centrifugation.
4.1.1. Isotonic Lysis using Nitrogen Cavitation
This method is preferred when mitochondrial functionality is a priority.
-
Cell Culture and Harvesting:
-
Culture procyclic T. brucei in SDM-79 medium supplemented with 10% fetal bovine serum to a density of 1-3 x 10⁷ cells/mL.
-
Harvest cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in isotonic buffer (e.g., 20 mM MOPS pH 7.2, 250 mM sucrose, 1 mM EDTA).
-
Transfer the cell suspension to a nitrogen cavitation bomb.
-
Pressurize the bomb with nitrogen gas to 800 psi and equilibrate for 20 minutes on ice.
-
Release the pressure rapidly to lyse the cells.
-
-
Mitochondrial Fractionation:
-
Centrifuge the cell lysate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Resuspend the crude mitochondrial pellet in a suitable buffer and layer it onto a discontinuous Nycodenz gradient (e.g., 15%, 19%, 23%, 27%).
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the mitochondrial fraction from the appropriate interface.
-
Wash the isolated mitochondria with buffer to remove the Nycodenz.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial health.
-
Reagents:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Trypanosome culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization.
-
Quinapyramine
-
-
Procedure:
-
Incubate trypanosomes with varying concentrations of quinapyramine for the desired time.
-
In parallel, treat a sample with FCCP (e.g., 10 µM) as a positive control.
-
Add JC-1 dye (final concentration of 2 µM) to each sample and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while cells with a low ΔΨm will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.
-
Measurement of Mitochondrial ATP Production
A luciferase-based assay can be used to quantify ATP levels.
-
Reagents:
-
Isolated mitochondria (see Protocol 4.1)
-
ATP assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl₂, 5 mM KH₂PO₄)
-
Substrates for oxidative phosphorylation (e.g., succinate, α-ketoglutarate)
-
ADP
-
Luciferin-luciferase reagent
-
Quinapyramine
-
-
Procedure:
-
Pre-incubate isolated mitochondria with different concentrations of quinapyramine in the ATP assay buffer on ice.
-
Initiate the reaction by adding the respiratory substrate and ADP.
-
Incubate at the appropriate temperature (e.g., 27°C for procyclic forms).
-
Stop the reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Neutralize the samples.
-
Add the luciferin-luciferase reagent to the samples.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Kinetoplast DNA (kDNA) Isolation
-
Cell Lysis and kDNA Network Release:
-
Harvest trypanosomes and resuspend them in a lysis buffer (e.g., 100 mM EDTA, 10 mM Tris-HCl pH 8.0, 2% SDS).
-
Add proteinase K and incubate at 50°C overnight to digest proteins.
-
The viscous lysate contains the released kDNA networks.
-
-
Purification of kDNA Networks:
-
Perform phenol-chloroform extractions to remove proteins and lipids.
-
Precipitate the DNA with ethanol.
-
Resuspend the DNA pellet in a suitable buffer.
-
For higher purity, cesium chloride-ethidium bromide density gradient centrifugation can be employed.
-
In Vitro Mitochondrial Protein Synthesis Assay
This assay measures the incorporation of a radiolabeled amino acid into newly synthesized mitochondrial proteins.
-
Reagents:
-
Isolated, functional mitochondria (see Protocol 4.1.1)
-
Import buffer (e.g., 0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM MgCl₂, 2 mM KH₂PO₄, 1 mM DTT)
-
ATP regeneration system (creatine phosphate and creatine kinase)
-
Amino acid mixture minus methionine
-
[³⁵S]-methionine
-
Inhibitor of cytosolic protein synthesis (e.g., cycloheximide)
-
Quinapyramine
-
-
Procedure:
-
Pre-incubate isolated mitochondria with cycloheximide to inhibit any contaminating cytosolic ribosomes.
-
Add varying concentrations of quinapyramine.
-
Initiate the translation reaction by adding the import buffer, ATP regeneration system, amino acid mixture, and [³⁵S]-methionine.
-
Incubate at 27°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a translation inhibitor (e.g., puromycin) and placing the tubes on ice.
-
Pellet the mitochondria and wash to remove unincorporated [³⁵S]-methionine.
-
Lyse the mitochondria and separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the effect of quinapyramine on protein synthesis.
-
Visualizations of Pathways and Workflows
Signaling Pathway: Quinapyramine's Impact on Mitochondrial Function
References
- 1. Gene expression study to elucidate the anti-trypanosomal activity of quinapyramine methyl sulphate (QPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatibility and Targeting Efficiency of Encapsulated Quinapyramine Sulfate-Loaded Chitosan-Mannitol Nanoparticles in a Rabbit Model of Surra - PMC [pmc.ncbi.nlm.nih.gov]
Quinapyramine's Trypanocidal Spectrum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine, a quinoline-based aromatic diamidine, has been a significant chemotherapeutic agent in the control of animal trypanosomiasis for decades. Despite the emergence of drug resistance, it remains a crucial tool in managing infections caused by various Trypanosoma species, particularly outside the tsetse belt of Africa.[1] This technical guide provides a comprehensive literature review of Quinapyramine's trypanocidal spectrum, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.
Trypanocidal Spectrum and Efficacy
Quinapyramine exhibits a broad spectrum of activity against several species of trypanosomes that are pathogenic to livestock. Its efficacy has been documented against Trypanosoma evansi, the causative agent of "Surra," Trypanosoma vivax, Trypanosoma congolense, and Trypanosoma equiperdum, which causes "Dourine" in equids.[2][3] The drug is typically administered as a sulfate or a combination of sulfate and chloride salts, with the latter providing a prophylactic effect.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Quinapyramine against various Trypanosoma species as reported in the literature. It is important to note that efficacy can vary significantly depending on the parasite strain, host species, and the presence of drug resistance.
Table 1: In Vitro Efficacy of Quinapyramine Against Trypanosoma Species
| Trypanosoma Species | Strain | Metric | Value | Reference |
| T. evansi | Multiple Isolates (China) | IC50 | Varies by isolate | [4] |
| T. equiperdum | N/A | MEC100 | 1-16 µg/ml | [5] |
| T. evansi | N/A | MEC100 | 1-16 µg/ml | [5] |
IC50 (Inhibitory Concentration 50%): The concentration of a drug that inhibits 50% of the parasite growth in vitro. MEC100 (Minimal Effective Concentration 100%): The minimal concentration of a drug that kills 100% of the trypanosome population within a specified time.
Table 2: In Vivo Efficacy of Quinapyramine Against Trypanosoma Species
| Trypanosoma Species | Host Animal | Metric | Dosage | Efficacy | Reference |
| T. evansi | Cattle | Curative | 4.4 mg/kg b.wt., S/C, single dose | Effective, cleared parasitemia by day 3 post-treatment.[6][7] | [6][7] |
| T. evansi | Camels | Curative | 1.5g Quinapyramine sulphate + 1.0g Quinapyramine chloride in 20ml distilled water, S/C | Effective, cleared parasitemia by 36 hours post-treatment.[3] | [3] |
| T. congolense | Mice | CD50 (susceptible clone) | 0.23 mg/kg b.wt. | Curative | [8] |
| T. congolense | Mice | CD50 (resistant derivative) | >9.6 mg/kg b.wt. | Demonstrates high-level resistance.[8] | [8] |
| T. evansi | Mice | CD100 | Varies by isolate | Varies by isolate | [4] |
| T. equiperdum | Mice | CD100 | Varies by isolate | Varies by isolate | [5] |
| T. evansi | Rabbits | Curative | 5 mg/kg b.wt. | Effective in clearing parasites and relieving clinical symptoms.[9] | [9] |
CD50 (Curative Dose 50%): The dose of a drug that cures 50% of the infected animals. CD100 (Curative Dose 100%): The dose of a drug that cures 100% of the infected animals. b.wt. (body weight), S/C (subcutaneous injection)
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the trypanocidal activity of compounds like Quinapyramine.
In Vitro Susceptibility Testing (Resazurin-based Assay)
This protocol is adapted from methods used for high-throughput screening of trypanocidal compounds.
1. Parasite Culture:
-
Culture bloodstream form (BSF) of the desired Trypanosoma species (e.g., T. brucei, T. evansi) in a suitable medium such as HMI-9, supplemented with 10-20% fetal bovine serum.
-
Maintain the culture at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Preparation:
-
Prepare a serial dilution of Quinapyramine sulphate in the culture medium.
-
Seed a 96-well microtiter plate with parasites at a final density of 2 x 10^4 to 2 x 10^5 cells/mL.
-
Add the diluted drug to the wells. Include a drug-free control (vehicle only) and a positive control with a known trypanocidal drug.
3. Incubation:
-
Incubate the plate for 48 to 72 hours under the standard culture conditions.
4. Viability Assessment:
-
Add a resazurin-based viability reagent (e.g., AlamarBlue) to each well.
-
Incubate for an additional 4-24 hours.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).
5. Data Analysis:
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Study in a Murine Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a trypanocidal drug in mice.
1. Animal Model:
-
Use a suitable mouse strain (e.g., BALB/c or Swiss albino mice).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
2. Infection:
-
Infect the mice intraperitoneally (i.p.) or intravenously (i.v.) with a known number of bloodstream form trypanosomes (e.g., 1 x 10^4 to 1 x 10^6 parasites per mouse) of the desired species and strain.
3. Drug Administration:
-
Prepare the drug formulation in a suitable vehicle.
-
Administer the drug to the mice via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at various dose levels.
-
Include a vehicle-treated control group and a positive control group treated with a standard trypanocidal drug.
-
Treatment can be initiated at a specific time post-infection, often when parasitemia is detectable.
4. Monitoring Parasitemia:
-
Monitor the level of parasitemia in the blood at regular intervals (e.g., daily or every other day).
-
Collect a small blood sample from the tail vein and examine it microscopically using a hemocytometer or by preparing a wet blood film.
-
The "Rapid Matching" method can be used for estimating the number of trypanosomes.
5. Evaluation of Efficacy:
-
The primary endpoint is the clearance of parasites from the peripheral blood.
-
Monitor the survival of the animals.
-
A curative dose is one that clears the infection without relapse within a specified follow-up period (e.g., 30-60 days).
-
Determine the CD50 and/or CD100 values.
Mandatory Visualizations
Experimental Workflow for Trypanocidal Drug Evaluation
Caption: Workflow for evaluating the trypanocidal activity of a compound.
Proposed Mechanism of Action and Resistance of Quinapyramine
Caption: Proposed mechanism of Quinapyramine action and resistance in trypanosomes.
Mechanism of Action and Resistance
Quinapyramine's trypanocidal effect is primarily attributed to its interaction with the parasite's genetic material and mitochondrial function.[1]
Mechanism of Action:
-
Uptake: Quinapyramine is taken up by the trypanosome, at least in part, via the P2 adenosine transporter (TbAT1).[1]
-
Mitochondrial Accumulation: The drug accumulates in the mitochondrion, driven by the mitochondrial membrane potential.
-
Kinetoplast DNA (kDNA) Interaction: Quinapyramine is thought to bind to the kinetoplast DNA, a unique network of circular DNA within the mitochondrion of trypanosomes.[10] This interaction interferes with kDNA replication and function.
-
Inhibition of DNA Synthesis: By targeting the kDNA, Quinapyramine disrupts essential processes of DNA synthesis and cell division, ultimately leading to the death of the parasite.[11]
Mechanism of Resistance: The development of resistance to Quinapyramine is a significant concern and is often associated with cross-resistance to other trypanocidal drugs like diminazene, isometamidium, and homidium.[8] Key mechanisms of resistance include:
-
Reduced Drug Uptake: Mutations or loss of the P2 adenosine transporter can lead to decreased uptake of Quinapyramine into the parasite.[4]
-
Altered Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential can diminish the accumulation of the drug within the mitochondrion, thereby reducing its efficacy.[1]
Conclusion
Quinapyramine remains a vital drug in the armamentarium against animal trypanosomiasis. Understanding its spectrum of activity, the protocols for its evaluation, and the mechanisms of its action and resistance are crucial for its effective use and for the development of new therapeutic strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals working to combat these devastating diseases. Further research is needed to fully elucidate the molecular targets of Quinapyramine and to develop strategies to overcome the challenge of drug resistance.
References
- 1. Revisiting quinapyramine: mechanism of uptake, action and resistance [myeventflo.com]
- 2. mdpi.com [mdpi.com]
- 3. camelsandcamelids.com [camelsandcamelids.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivation and characterization of a quinapyramine-resistant clone of Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility and Targeting Efficiency of Encapsulated Quinapyramine Sulfate-Loaded Chitosan-Mannitol Nanoparticles in a Rabbit Model of Surra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetoplast as a potential chemotherapeutic target of trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is the mitochondrion a promising drug target in trypanosomatids? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Quinapyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine is a vital veterinary drug used in the treatment and prophylaxis of trypanosomiasis in various animals, including horses, camels, and cattle.[1] The emergence of drug-resistant strains of trypanosomes necessitates robust and reproducible in vitro susceptibility testing methods to monitor drug efficacy and screen for new therapeutic agents.[2][3] This document provides detailed protocols for assessing the in vitro activity of Quinapyramine against bloodstream forms of pathogenic trypanosomes, primarily focusing on Trypanosoma brucei, Trypanosoma evansi, and Trypanosoma equiperdum. The protocols are based on well-established viability assays, including the Alamar Blue (Resazurin) and SYBR Green I assays.
Data Presentation: In Vitro Efficacy of Quinapyramine
The following table summarizes the reported in vitro activity of Quinapyramine sulfate against various trypanosome species and clones. The Minimal Effective Concentration (MEC100) represents the concentration that kills 100% of the trypanosome population within 24 hours of exposure.[4]
| Trypanosome Species | Clone/Isolate | In Vitro Activity (MEC100) of Quinapyramine Sulfate (µg/mL) | Reference |
| Trypanosoma evansi | Multiple clones | 1 - 16 | [4] |
| Trypanosoma equiperdum | Multiple clones | 1 - 16 | [4] |
Note: The efficacy of Quinapyramine can be influenced by the specific strain and its resistance profile.
Experimental Protocols
Two common methods for determining the in vitro susceptibility of trypanosomes to Quinapyramine are the Alamar Blue assay and the SYBR Green I assay. Both are fluorescence-based assays that correlate cell viability with a measurable signal.
Protocol 1: Alamar Blue (Resazurin) Viability Assay
This assay is based on the reduction of the non-fluorescent dye resazurin to the highly fluorescent resorufin by metabolically active cells.[5] The fluorescence intensity is proportional to the number of viable trypanosomes.
Materials:
-
Trypanosoma species (e.g., T. b. brucei, T. evansi, T. equiperdum), bloodstream forms
-
Complete HMI-9 medium (or other suitable culture medium)
-
Quinapyramine sulfate (or other salt)
-
Resazurin sodium salt solution (e.g., Alamar Blue™)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Parasite Culture: Maintain bloodstream form trypanosomes in a suitable culture medium (e.g., HMI-9) at 37°C in a 5% CO2 humidified incubator.[8] Ensure parasites are in the logarithmic growth phase for the assay.
-
Drug Preparation:
-
Prepare a stock solution of Quinapyramine in an appropriate solvent (e.g., sterile distilled water or DMSO).
-
Perform serial dilutions of the Quinapyramine stock solution in the culture medium to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
Adjust the density of the trypanosome culture to 2 x 10^4 cells/mL in the complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the serially diluted Quinapyramine solutions to the wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).
-
The final cell density should be approximately 1 x 10^4 cells/well.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Addition of Alamar Blue: Add 20 µL of the Alamar Blue reagent to each well and incubate for an additional 4-8 hours.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all experimental values.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: SYBR Green I-Based DNA Staining Assay
This assay quantifies the proliferation of trypanosomes by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[9] This method is particularly useful for high-throughput screening due to its simplicity and cost-effectiveness.[9][10]
Materials:
-
Trypanosoma species, bloodstream forms
-
Complete HMI-9 medium (or other suitable culture medium)
-
Quinapyramine sulfate
-
SYBR Green I nucleic acid gel stain (e.g., 10,000X concentrate in DMSO)
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, saponin, and Triton X-100)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Parasite Culture and Drug Preparation: Follow steps 1 and 2 from the Alamar Blue protocol.
-
Assay Setup: Follow step 3 from the Alamar Blue protocol.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Cell Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock to its final working concentration in the lysis buffer.
-
Carefully add 50 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate at room temperature for at least 60 minutes in the dark to allow for cell lysis and DNA staining.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
Data Analysis: Follow step 7 from the Alamar Blue protocol to determine the IC50 value.
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing
References
- 1. Table: Drugs Commonly Used for Trypanosomiasis in Domestic Animals-MSD Veterinary Manual [msdvetmanual.com]
- 2. Effect of in vitro cultivation on the stability of resistance of Trypanosoma brucei brucei to diminazene, isometamidium, quinapyramine, and Mel B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of quinapyramine-resistance of Trypanosoma brucei evansi in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Drug discovery for human African trypanosomiasis: identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Quinapyramine in Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
AN-001
Abstract
This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the trypanocidal drug quinapyramine in plasma samples. The described protocol utilizes a straightforward protein precipitation extraction technique, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of quinapyramine in a biological matrix.
Introduction
Quinapyramine is a quinoline-pyrimidine derivative used as a trypanocidal agent for the treatment and prophylaxis of trypanosomiasis in animals. Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This document provides a detailed protocol for a validated HPLC method, offering a reliable tool for researchers and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Quinapyramine sulfate (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Perchloric acid
-
Water (deionized or HPLC grade)
-
Control plasma (drug-free)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Sample Preparation: Protein Precipitation
-
Pipette 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of cold acetonitrile (or a 10% perchloric acid solution) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile and water (containing 0.1% TFA) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
Method Validation Summary
The described method has been validated for its linearity, precision, accuracy, and sensitivity. A summary of the key validation parameters is presented below.
Data Presentation
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Retention Time | Approximately 5.8 minutes |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (Intra-day) | < 5% RSD |
| Precision (Inter-day) | < 7% RSD |
| Accuracy (Recovery) | 92 - 105% |
Visualizations
Caption: Experimental workflow from plasma sample preparation to HPLC analysis.
Caption: Logical relationship of the core HPLC system components.
Application Notes and Protocols for Inducing Quinapyramine Resistance in Trypanosoma congolense In Vivo
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the in vivo induction of Quinapyramine resistance in Trypanosoma congolense using a murine model. The methodology is primarily based on the successful derivation of a Quinapyramine-resistant T. congolense clone as described by Ndoutamia et al., 1993.
Introduction
African Animal Trypanosomiasis (AAT) remains a significant impediment to livestock productivity in sub-Saharan Africa, with Trypanosoma congolense being one of the primary causative agents. Control of the disease relies heavily on a limited number of trypanocidal drugs, including Quinapyramine. However, the emergence of drug-resistant strains poses a major threat to the continued efficacy of these treatments. The ability to reliably generate resistant parasite lines in a laboratory setting is crucial for studying the mechanisms of resistance, developing new diagnostic tools, and screening novel therapeutic compounds.
This protocol details an in vivo method for inducing high-level Quinapyramine resistance in a susceptible T. congolense clone through continuous drug pressure in an experimental mouse model. The procedure involves infecting mice, treating them with sub-curative doses of Quinapyramine sulfate, and allowing relapsing parasite populations to be passaged to subsequent groups of mice for further drug pressure. This iterative process selects for and enriches the population with resistant trypanosomes.
Materials and Methods
Animal Model
-
Species: Laboratory mice (e.g., BALB/c or Swiss white).
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Trypanosome Strain
-
A known Quinapyramine-susceptible clone of Trypanosoma congolense is required. The reference protocol successfully utilized the IL 1180 clone.[1][2]
Drug Preparation
-
Drug: Quinapyramine sulfate powder.
-
Vehicle: Sterile distilled water or water for injection.[3][4]
-
Preparation: Prepare a stock solution of Quinapyramine sulfate. For example, dissolve 3g in 15ml of sterile water to achieve a specific concentration.[3] Further serial dilutions in sterile saline or water should be made to achieve the precise dosages required for injection. All solutions should be freshly prepared before use.
Key Experimental Protocols
Protocol 2.4.1: Determination of the 50% Curative Dose (CD50)
This protocol is essential for establishing the baseline sensitivity of the parent T. congolense clone and for quantifying the level of resistance in the derived population.
-
Infection: Inoculate a cohort of at least 30 mice intravenously (IV) or intraperitoneally (IP) with 1 x 10⁵ trypanosomes from a donor mouse.
-
Parasitemia Monitoring: Begin monitoring tail blood smears daily from day 3 post-infection.
-
Grouping: Once a consistent, rising parasitemia is established (typically day 5-7), randomly allocate the mice into groups of 5-6 animals.
-
Treatment: Administer a range of Quinapyramine sulfate doses to the different groups. Doses should bracket the expected CD50. For a susceptible clone, this might range from 0.1 mg/kg to 1.0 mg/kg.[1] Include one control group receiving only the vehicle.
-
Post-Treatment Monitoring: Examine tail blood smears daily for 30-60 days to check for the presence of trypanosomes (relapse).
-
Analysis: The CD50 is defined as the dose of the drug that cures 50% of the treated mice. This can be calculated using probit analysis.
Protocol 2.4.2: Induction of Quinapyramine Resistance (Iterative Passage)
This is the core protocol for generating the resistant line. It is a lengthy process that requires repeated passages in mice under increasing drug pressure. The process described by Ndoutamia et al. took 208 days.[1][2]
-
Initial Infection (Passage 1): Inoculate a group of 5 mice with 1 x 10⁵ trypanosomes of the susceptible T. congolense clone.
-
Initial Treatment: Once parasitemia is established, treat all mice with a sub-curative dose of Quinapyramine sulfate. This dose should be below the established CD50 (e.g., ~0.1 mg/kg).
-
Monitor for Relapse: Monitor the mice daily for the reappearance of parasites in the blood.
-
Sub-passage: As soon as the first mouse in the group shows a relapsing parasitemia, collect blood from this animal and use it to infect a new group of mice (Passage 2).
-
Increase Drug Pressure: Treat this new group of mice (Passage 2) with the same or a slightly increased dose of Quinapyramine sulfate once parasitemia is patent.
-
Repeat Iterations: Repeat steps 3-5 for multiple passages. The key is to consistently select the first relapsing population for subsequent passage and treatment. Over time, the dose of Quinapyramine sulfate administered can be gradually increased as the parasites become more tolerant.
-
Confirmation of Resistance: After a significant number of passages (e.g., 10-12 passages or when parasites survive a significantly higher dose), perform a formal CD50 determination (Protocol 2.4.1) on the derived parasite population to quantify the level of resistance. A substantial increase (e.g., >40-fold) in the CD50 indicates the successful induction of resistance.[1][5]
Protocol 2.4.3: Monitoring Parasitemia
Accurate monitoring of parasite levels in the blood is critical for the success of the induction protocol.
-
Blood Collection: Obtain a small drop of blood from the tail vein of the mouse.
-
Wet Blood Film: Place the drop on a clean microscope slide, add a coverslip, and examine immediately under a microscope (400x magnification) to detect motile trypanosomes.[6] This method is rapid and suitable for determining the presence or absence of parasites.
-
Giemsa-Stained Thick/Thin Smears: For more sensitive detection or quantification, prepare thin and thick blood smears.
-
Air dry the smears completely.
-
Fix the thin smear with absolute methanol for 2-3 minutes.
-
Stain with a 10% Giemsa solution for 20-30 minutes.
-
Rinse gently with buffered water (pH 7.2) and air dry.
-
Examine under oil immersion (1000x magnification).
-
-
Quantification (Optional): Parasitemia can be estimated by counting the number of trypanosomes per field of view or relative to a set number of red blood cells.
Data Presentation
The following tables summarize the quantitative data obtained from the successful derivation of a Quinapyramine-resistant T. congolense clone (IL 1180/Stabilate 12) from its susceptible parent (IL 1180).[1][5]
Table 1: Quinapyramine Sulfate Sensitivity Profile
| Trypanosome Population | 50% Curative Dose (CD50) in Mice (mg/kg) | Fold Increase in Resistance |
| Parental (IL 1180) | 0.23 | - |
| Resistant (IL 1180/Stabilate 12) | > 9.6 | ~42 |
Table 2: Cross-Resistance Profile of the Quinapyramine-Resistant Clone in Mice
| Trypanocidal Drug | Parental Clone CD50 (mg/kg) | Resistant Clone CD50 (mg/kg) | Fold Increase in Resistance |
| Isometamidium chloride | 0.025 | 0.2 | 8 |
| Homidium chloride | 0.05 | 1.4 | 28 |
| Diminazene aceturate | 2.2 | 12.0 | 5.5 |
Visualization of Workflows and Concepts
Experimental Workflow Diagram
Caption: Workflow for in vivo induction of Quinapyramine resistance in T. congolense.
Conceptual Diagram of Drug Selection Pressure
Caption: Selection of resistant trypanosomes under continuous drug pressure.
Discussion and Conclusion
The protocol outlined provides a robust framework for generating Quinapyramine-resistant T. congolense in vivo. The key to this process is the principle of selection pressure: by repeatedly exposing the parasite population to sub-lethal drug concentrations, naturally occurring tolerant variants are selected for and enriched with each passage. The resulting resistant parasites are invaluable for research into the molecular basis of drug resistance.
It is important to note that the induction of resistance to Quinapyramine in T. congolense has been shown to be associated with significant cross-resistance to other critical trypanocides, including isometamidium, homidium, and diminazene.[1][2] This highlights the serious clinical and epidemiological implications of Quinapyramine resistance. While the precise molecular mechanisms of Quinapyramine resistance in T. congolense are not fully elucidated, the generated resistant cell lines provide the essential material for such investigations.[2][7] The use of this protocol will enable researchers to further explore these mechanisms and aid in the development of strategies to combat drug resistance in trypanosomes.
References
- 1. Derivation and characterization of a quinapyramine-resistant clone of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. QUINAPYRAMINE Powder for Injection - Ashish Life Science [ashishlifescience.com]
- 4. medina.co.ke [medina.co.ke]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Epidemiology of Trypanosomiasis in Wildlife—Implications for Humans at the Wildlife Interface in Africa [frontiersin.org]
- 7. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
Cell Culture Model for Testing Quinapyramine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine is an aromatic diamidine compound historically used for the treatment and prophylaxis of animal trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma. The emergence of drug-resistant strains necessitates robust and standardized in vitro models to evaluate the efficacy of existing trypanocidal agents like Quinapyramine and to screen for novel therapeutic compounds. This document provides detailed application notes and protocols for establishing a cell culture-based model to assess the efficacy of Quinapyramine against Trypanosoma species and to determine its cytotoxic profile in mammalian cells.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Quinapyramine
The following tables summarize the quantitative data regarding the inhibitory effects of Quinapyramine on Trypanosoma parasites and its cytotoxic effects on mammalian cell lines.
Table 1: In Vitro Efficacy of Quinapyramine against Trypanosoma Species
| Trypanosoma Species | Strain | IC50 (µg/mL) | Reference |
| Trypanosoma brucei evansi | AHB | >0.01 | [1] |
| Trypanosoma brucei evansi | GDB1 | >0.01 | [1] |
| Trypanosoma brucei evansi | GDB2 | >0.01 | [1] |
| Trypanosoma brucei evansi | HNB | >0.01 | [1] |
| Trypanosoma brucei evansi | JSB1 | >0.01 | [1] |
| Trypanosoma brucei evansi | JSB2 | >0.01 | [1] |
| Trypanosoma brucei evansi | YNB | >0.01 | [1] |
| Trypanosoma brucei evansi | ZJB | >0.01 | [1] |
| Trypanosoma brucei evansi | GDH | >0.01 | [1] |
| Trypanosoma brucei evansi | GXM | >0.01 | [1] |
| Trypanosoma brucei evansi | HBM | >0.01 | [1] |
| Trypanosoma brucei evansi | XJCA | >0.01 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: Cytotoxicity of Quinapyramine against Mammalian Cell Lines
| Cell Line | Cell Type | CC50 (µg/mL) | Selectivity Index (SI) = CC50 / IC50 | Reference |
| THP-1 | Human monocytic cell line | Not explicitly stated, but a nanoformulation was found to be cytocompatible with 82.5 ± 5.87% cell viability at the minimum effective concentration. | Not calculable from available data. | [2] |
| HepG2 | Human liver cancer cell line | Used for cytotoxicity testing of other compounds, but specific CC50 for Quinapyramine not found. | Not calculable from available data. | [3] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that results in the death of 50% of the cells in a culture.[4] The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound.[4]
Experimental Protocols
Protocol 1: In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of Quinapyramine against bloodstream forms of Trypanosoma.
Materials:
-
Trypanosoma brucei subspecies (e.g., T. b. brucei, T. b. evansi)
-
Complete HMI-9 medium (supplemented with 10% heat-inactivated fetal bovine serum)
-
Quinapyramine sulphate
-
Pentamidine or Diminazene aceturate (positive control)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)[5]
-
96-well opaque-walled microplates[5]
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)[5]
Procedure:
-
Parasite Culture: Maintain Trypanosoma cultures in complete HMI-9 medium at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a stock solution of Quinapyramine sulphate in sterile distilled water or DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup:
-
Seed the 96-well plates with 100 µL of parasite suspension at a density of 2 x 10^5 cells/mL.
-
Add 100 µL of the various dilutions of Quinapyramine to the respective wells.
-
Include wells with parasites and medium only (negative control) and parasites with a standard trypanocidal drug (positive control).
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[5]
-
Final Incubation: Incubate for an additional 2 to 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.[5]
-
Data Acquisition: Measure the fluorescence using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
Data Analysis: Calculate the percentage inhibition of parasite growth for each concentration of Quinapyramine compared to the negative control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Mammalian Cell Cytotoxicity Assay (Resazurin-Based)
This protocol is for assessing the toxicity of Quinapyramine against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., THP-1, HepG2, L6)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Quinapyramine sulphate
-
Doxorubicin or a similar cytotoxic agent (positive control)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)[5]
-
96-well clear-bottom black microplates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)[5]
Procedure:
-
Cell Seeding: Seed the 96-well plate with the mammalian cells at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Addition: The next day, remove the medium and add fresh medium containing serial dilutions of Quinapyramine.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[5]
-
Final Incubation: Incubate for 2 to 4 hours to allow for the conversion of resazurin.[5]
-
Data Acquisition: Measure the fluorescence as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Quinapyramine relative to the untreated control cells. Determine the CC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining Quinapyramine efficacy and selectivity.
Proposed Signaling Pathway for Quinapyramine's Mechanism of Action
References
- 1. Studies of quinapyramine-resistance of Trypanosoma brucei evansi in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term antitrypanosomal effect of quinapyramine sulphate-loaded oil-based nanosuspension in T. evansi-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Subcutaneous Administration of Quinapyramine in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Quinapyramine in a mouse model, primarily for the study of trypanosomiasis. Quinapyramine is a trypanocidal agent used in veterinary medicine, and mouse models are crucial for preclinical evaluation of its efficacy, pharmacokinetics, and toxicity.
Introduction
Quinapyramine is an aromatic diamidine compound with curative and prophylactic activity against various species of Trypanosoma, the protozoan parasites responsible for trypanosomiasis in animals. It is typically available as a combination of two salts: Quinapyramine sulfate and Quinapyramine chloride. The sulfate salt is readily soluble and provides rapid therapeutic action, while the less soluble chloride salt forms a depot at the injection site, ensuring a prolonged prophylactic effect.[1] Subcutaneous (SC) administration is a common route for this drug, offering sustained release and ease of application in a laboratory setting.
The primary mechanism of action of Quinapyramine is the disruption of the energy metabolism of the trypanosome.[2] It is believed to target the parasite's mitochondria, interfering with the electron transport chain and leading to parasite death.[2][3]
Data Presentation
The following tables summarize quantitative data from representative studies on the use of Quinapyramine in mouse models.
Table 1: Efficacy of Subcutaneous Quinapyramine Sulfate against Trypanosoma Species in Mice
| Trypanosoma Species | Mouse Strain | Quinapyramine Sulfate Dose (mg/kg) | Outcome | Reference |
| T. congolense (susceptible) | Not specified | 0.23 | 50% curative dose (CD50) | [4] |
| T. congolense (resistant) | Not specified | >9.6 | 50% curative dose (CD50) | [4] |
| T. evansi | Not specified | Not specified | Curative dosage in 100% of infected mice (CD100) ranged up to 16 µg/ml in vitro | [1] |
Table 2: Pharmacokinetic Parameters of a Quinapyramine Sulphate Nanoformulation in a Rodent Model
| Parameter | Free Quinapyramine Sulphate | Quinapyramine Sulphate-Na.C Complex Nanosuspension | Fold Increase | Reference |
| Half-life (t1/2) | Not specified | Not specified | 13.54 | [5] |
| Area Under the Curve (AUC0-∞) | Not specified | Not specified | 7.09 | [5] |
| Mean Residence Time (MRT0-ꝏ) | Not specified | Not specified | 17.35 | [5] |
Experimental Protocols
Protocol for Preparation of Quinapyramine Injection Solution
This protocol is based on commercially available formulations of Quinapyramine salts (e.g., a 3:2 ratio of Quinapyramine sulfate to Quinapyramine chloride).
Materials:
-
Quinapyramine sulfate and Quinapyramine chloride powder
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amounts of Quinapyramine sulfate and Quinapyramine chloride. A common formulation involves a 3:2 ratio (e.g., 1.5 g of sulfate and 1.0 g of chloride).[1]
-
Aseptically add the powder to a sterile vial.
-
Add a precise volume of sterile water for injection to achieve the desired final concentration. For example, dissolve 2.5 g of the combined salts in 15-20 ml of sterile water.[1][3]
-
Vortex the vial thoroughly until the powder is completely dissolved (for the sulfate salt) and a uniform suspension is formed (for the chloride salt).
-
If a clear solution is required for specific experimental purposes (using only the sulfate salt), filter the solution through a 0.22 µm sterile filter. For the combined salt formulation, maintain it as a uniform suspension and shake well before each use.
-
Store the prepared solution/suspension according to the manufacturer's instructions, typically at a cool temperature and protected from direct sunlight.[3]
Protocol for Subcutaneous Administration of Quinapyramine in Mice
Materials:
-
Prepared Quinapyramine injection solution/suspension
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Experimental mice (e.g., Swiss albino, BALB/c)
-
Animal balance
-
70% ethanol
Procedure:
-
Accurately weigh each mouse to determine the correct dose volume based on its body weight.
-
Thoroughly mix the Quinapyramine suspension before drawing it into the syringe to ensure a uniform dose.
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.
-
Wipe the injection site (typically the dorsal midline, between the shoulder blades) with 70% ethanol.
-
Create a "tent" of skin at the injection site by gently lifting the skin.
-
Insert the needle, with the bevel facing upwards, at the base of the skin tent at a shallow angle.
-
Gently pull back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the Quinapyramine solution/suspension.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the drug.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
Proposed Mechanism of Action of Quinapyramine
Caption: Proposed mechanism of Quinapyramine targeting the trypanosome's mitochondrion.
Experimental Workflow for Efficacy Study
Caption: Workflow for an in vivo efficacy study of Quinapyramine in a mouse model.
References
- 1. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nawanlab.com [nawanlab.com]
- 3. Is the mitochondrion a promising drug target in trypanosomatids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanocidal drugs: mechanisms, resistance and new targets [ouci.dntb.gov.ua]
- 5. Long-term antitrypanosomal effect of quinapyramine sulphate-loaded oil-based nanosuspension in T. evansi-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Quinapyramine Sulphate for Injection: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine sulphate is an aromatic diamidine compound recognized for its potent trypanocidal activity. It is primarily utilized in veterinary medicine for the treatment and prophylaxis of trypanosomiasis in various animals, including cattle, horses, and camels.[1][2] For research and drug development purposes, the preparation of a sterile injectable form of Quinapyramine sulphate is a critical step. These application notes provide detailed protocols for the preparation, quality control, and analysis of Quinapyramine sulphate for injection, tailored for a research environment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Quinapyramine sulphate is fundamental for its formulation. Key properties are summarized in the table below.
| Property | Description | Citation(s) |
| Appearance | White, cream-colored, or very pale yellow crystalline powder. | [3][4] |
| Solubility | Soluble in water. One source specifies solubility in 2 parts of water at 20°C. | [1][4] |
| Taste | Bitter. | [4] |
| Storage | Store in a cool, dry place, away from light. | [5] |
| Stability | Can be stable for up to 5 years under recommended storage conditions. | [5] |
| Administration Routes | Subcutaneous or intramuscular injection. | [5][6] |
Experimental Protocols
I. Preparation of Sterile Quinapyramine Sulphate Injection (100 mg/mL)
This protocol details the preparation of a 100 mg/mL sterile solution of Quinapyramine sulphate for injection.
Materials:
-
Quinapyramine sulphate powder (as the active pharmaceutical ingredient, API)
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filters
-
Sterile vials and stoppers
-
Calibrated analytical balance
-
Sterile magnetic stirrer and stir bar
-
pH meter
-
Laminar flow hood or aseptic processing isolator
Procedure:
-
Aseptic Environment: Perform all steps in a laminar flow hood or an aseptic processing isolator to maintain sterility.
-
Weighing: Accurately weigh the required amount of Quinapyramine sulphate powder using a calibrated analytical balance.
-
Dissolution: In a sterile container, add the weighed Quinapyramine sulphate powder to approximately 80% of the final volume of sterile WFI. Stir with a sterile magnetic stirrer until the powder is completely dissolved.[3][4][5][6][7]
-
pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a suitable range (typically close to neutral, though specific stability studies are recommended) using sterile solutions of sodium hydroxide or hydrochloric acid of low molarity.
-
Volume Adjustment: Add sterile WFI to reach the final desired volume and stir to ensure homogeneity.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile receiving container.[8] This step removes any potential microbial contamination.
-
Aseptic Filling: Aseptically dispense the sterile-filtered solution into sterile vials.
-
Sealing: Securely seal the vials with sterile stoppers and crimp caps.
-
Labeling: Label the vials with the product name, concentration, batch number, and date of preparation.
II. Quality Control Protocols
A. High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is adapted from a validated procedure for the determination of Quinapyramine in plasma and is suitable for assessing the concentration and purity of the prepared injection.[9]
| Parameter | Specification | Citation(s) |
| Instrumentation | HPLC system with UV-Vis detector | [9] |
| Column | Inertsil ODS C18, 5 µm, 150 x 4.6 mm (or equivalent) | [9] |
| Mobile Phase | A linear gradient of Acetonitrile and 0.1% Formic Acid in Water. | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection | UV at 296 nm | [9] |
| Injection Volume | 20 µL | [9] |
| Assay Acceptance | 98.0% - 102.0% of the labeled amount. | [9] |
| Purity Acceptance | Specified impurities not to exceed established limits. | [9] |
B. Sterility Testing (as per USP <71>)
Sterility testing ensures that the prepared injection is free from viable microorganisms.
| Parameter | Specification | Citation(s) |
| Method | Membrane Filtration is the preferred method for injectable solutions. The product is filtered through a 0.45 µm membrane, which is then transferred to growth media. | [8][10][11][12] |
| Media | Fluid Thioglycollate Medium (FTM) for anaerobic bacteria and Soybean-Casein Digest Medium (SCDM) for aerobic bacteria and fungi. | [8][11] |
| Incubation | Incubate for not less than 14 days. FTM at 30-35°C and SCDM at 20-25°C. | [8][11][13] |
| Acceptance | No evidence of microbial growth. | [8][10][11][12] |
C. Bacterial Endotoxin Test (BET) (as per USP <85>)
This test, also known as the Limulus Amebocyte Lysate (LAL) test, detects the presence of pyrogens (fever-inducing substances) from gram-negative bacteria.[14][15][16][17][18]
| Parameter | Specification | Citation(s) |
| Method | The Gel-Clot method is a common technique. The formation of a gel clot upon incubation of the sample with LAL reagent indicates the presence of endotoxins. Other methods include the turbidimetric and chromogenic techniques. | [14][15][16][18] |
| Sensitivity | The LAL reagent is highly sensitive and can detect endotoxin levels as low as 0.01 EU/mL. | [14] |
| Validation | The method must be validated for each product to ensure there is no interference from the drug substance itself. | [16][18] |
| Acceptance | The endotoxin level must not exceed the limit calculated based on the product's dose. | [15][16] |
Mechanism of Action
Quinapyramine's trypanocidal activity is primarily attributed to its interaction with the parasite's kinetoplast DNA (kDNA).[19] The kinetoplast is a unique network of mitochondrial DNA composed of minicircles and maxicircles, essential for the parasite's survival and mitochondrial function.[19][20][21] Quinapyramine is believed to intercalate with the kDNA, inhibiting its replication and transcription. This disruption of mitochondrial function ultimately leads to the death of the trypanosome.[22][23][24]
Visualizations
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. interchemie.com [interchemie.com]
- 3. TRIQUIN | Vetoquinol [vetoquinol.in]
- 4. medina.co.ke [medina.co.ke]
- 5. QUINATRYP [asentechpharma.com]
- 6. QUINAPYRAMINE Powder for Injection - Ashish Life Science [ashishlifescience.com]
- 7. dipsbioscience.com [dipsbioscience.com]
- 8. emmainternational.com [emmainternational.com]
- 9. wjpps.com [wjpps.com]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. lexamed.com [lexamed.com]
- 12. microchemlab.com [microchemlab.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. usp.org [usp.org]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. njccwei.com [njccwei.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Three Mitochondrial DNA Polymerases Are Essential for Kinetoplast DNA Replication and Survival of Bloodstream Form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. [PDF] 40 Kinetoplast DNA Replication | Semantic Scholar [semanticscholar.org]
- 22. nawanlab.com [nawanlab.com]
- 23. Diverse Effects on Mitochondrial and Nuclear Functions Elicited by Drugs and Genetic Knockdowns in Bloodstream Stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Is the mitochondrion a promising drug target in trypanosomatids? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Quinapyramine in Experimental Trypanosoma evansi Infection in Camels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Quinapyramine in the experimental treatment of Trypanosoma evansi infection in camels. The information is compiled from various scientific studies to guide research and development in veterinary trypanocidal drugs.
Introduction
Trypanosoma evansi is the causative agent of "Surra," a debilitating parasitic disease affecting a wide range of mammals, with camels being particularly susceptible. The disease leads to significant economic losses due to reduced productivity, weight loss, and mortality. Quinapyramine, a trypanocidal agent, has been a cornerstone in the treatment of Surra in camels. It is available in two main formulations: Quinapyramine sulphate, which is readily soluble and provides a quick therapeutic effect, and a combination of Quinapyramine sulphate and chloride. The chloride salt is less soluble, forming a depot at the injection site for a prolonged prophylactic action. Understanding the efficacy and proper application of Quinapyramine in a controlled experimental setting is crucial for developing improved therapeutic strategies and managing drug resistance.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of Quinapyramine for T. evansi infection in camels.
Table 1: Efficacy of Quinapyramine in Experimental and Natural T. evansi Infection in Camels
| Quinapyramine Formulation | Dosage | Route of Administration | Number of Treated Camels | Efficacy/Cure Rate | Time to Parasite Clearance | Study Type |
| Quinapyramine | Not Specified | Not Specified | 3 | 33.33% | Not Specified | Experimental[1] |
| Quinapyramine sulphate (1.5g) & Quinapyramine chloride (1.0g) | 2.5g total dose per camel (560-600kg body weight) | Subcutaneous | 4 | 100% (in this specific outbreak) | 36 hours | Natural Outbreak[2] |
| Quinapyramine methyl-sulphate | 5 mg/kg body weight | Subcutaneous | Not Specified | Curative | Not Specified | General Recommendation[3][4] |
| Quinapyramine sulphate | 3-5 mg/kg body weight | Subcutaneous | Not Specified | Curative | Not Specified | General Recommendation[5] |
Table 2: Dosage and Administration of Quinapyramine Formulations in Camels
| Formulation | Composition | Recommended Dosage | Administration Route | Preparation |
| Quinapyramine Sulphate | Quinapyramine sulphate | 3-5 mg/kg body weight[5] | Subcutaneous | Dissolve powder in sterile water. |
| Triquin® (Quinapyramine sulphate and chloride) | Quinapyramine Sulphate (1.5g) and Quinapyramine Chloride (1.0g) | 0.030 ml of reconstituted suspension per kg body weight | Subcutaneous | Add 20 ml of Water for Injection to the 2.5g vial to create a suspension.[6] |
| Quinamin Injection | Not specified | 0.025 ml per kg body weight | Subcutaneous | Ready to use injection.[7] |
Experimental Protocols
This section outlines detailed methodologies for conducting experimental studies on the efficacy of Quinapyramine against T. evansi in camels.
Animal Selection and Acclimatization
-
Selection: Source healthy adult dromedary camels, both male and female, with no prior history of trypanosomiasis.
-
Health Screening: Before the experiment, conduct a thorough clinical examination. Screen all camels for the presence of T. evansi and other blood parasites using microscopy (Giemsa-stained thin and thick blood smears), and molecular methods like PCR for higher sensitivity.
-
Acclimatization: House the camels in a fly-proof facility for at least two weeks to allow them to adapt to the new environment and diet. Monitor their health daily during this period.
Parasite Preparation and Experimental Infection
-
Parasite Strain: Obtain a well-characterized strain of Trypanosoma evansi. The strain can be isolated from a naturally infected camel and propagated in laboratory mice.
-
Inoculum Preparation:
-
Infect Swiss albino mice intraperitoneally with the T. evansi strain.
-
Monitor the mice for parasitemia.
-
When high parasitemia is observed, collect blood from the mice via cardiac puncture into a heparinized tube.
-
Determine the number of trypanosomes per milliliter of blood using a hemocytometer.
-
Dilute the infected blood with a suitable buffer (e.g., phosphate-buffered saline with glucose) to achieve the desired concentration of trypanosomes for inoculation.
-
-
Inoculation of Camels:
-
Experimentally infect the camels by intravenous injection of the prepared inoculum. A commonly used dose is approximately 1 x 10⁶ trypanosomes per animal.
-
Observe the camels daily for the onset of clinical signs of trypanosomiasis (e.g., fever, lethargy, anorexia).
-
Confirm the establishment of infection by detecting trypanosomes in the blood using microscopy (wet blood film, stained smears) starting 24 hours post-inoculation.
-
Treatment Administration
-
Grouping: Divide the infected camels into different experimental groups:
-
Treatment Group(s): To be treated with different dosages or formulations of Quinapyramine.
-
Infected Untreated Control Group: To monitor the natural progression of the disease.
-
Uninfected Control Group: To serve as a baseline for normal physiological parameters.
-
-
Drug Preparation:
-
For Quinapyramine sulphate and chloride combinations (e.g., Triquin), reconstitute the powder (e.g., 2.5g) with a specified volume of sterile water for injection (e.g., 20 ml) to form a suspension. Shake well before use.
-
For Quinapyramine sulphate alone, dissolve the powder in sterile water according to the manufacturer's instructions.
-
-
Administration:
-
Administer the prepared Quinapyramine solution or suspension subcutaneously.
-
To minimize local reactions, it is advisable to divide the total dose and inject it at multiple sites. Massage the injection sites well after administration.
-
For debilitated animals, the dose can be divided and administered in two installments 12 hours apart.[6]
-
Post-Treatment Monitoring and Data Collection
-
Parasitological Monitoring:
-
Collect blood samples from the jugular vein at regular intervals (e.g., 12, 24, 36 hours, and then daily for a week, followed by weekly monitoring).
-
Examine wet blood films, stained blood smears, and buffy coat smears to monitor the presence and clearance of trypanosomes.
-
-
Clinical Monitoring:
-
Record clinical parameters such as body temperature, heart rate, and respiratory rate daily.
-
Observe for any adverse drug reactions like salivation, tremors, or local swelling at the injection site.
-
-
Hematological and Biochemical Analysis:
-
Collect blood in EDTA tubes for hematological analysis (Packed Cell Volume - PCV, hemoglobin concentration, red and white blood cell counts).
-
Collect blood in plain tubes for serum separation and biochemical analysis (e.g., total protein, albumin, globulin).
-
Conduct these analyses at pre-infection, pre-treatment, and at regular intervals post-treatment to assess the pathological effects of the infection and the recovery process.
-
-
Molecular Diagnosis:
-
For highly sensitive detection of low-level parasitemia, especially in chronic stages or to confirm cure, utilize PCR-based assays on blood samples.
-
Visualizations
Experimental Workflow
Caption: Workflow for experimental T. evansi infection and Quinapyramine treatment in camels.
Proposed Mechanism of Action of Quinapyramine
Caption: Proposed mechanism of Quinapyramine action on Trypanosoma evansi.
Treatment Decision Logic
Caption: Decision tree for the diagnosis and treatment of T. evansi in camels.
References
- 1. Efficacy of Trypanocidal Drugs on Experimentally Induced Trypanosomiasis in Racing Camels [jstage.jst.go.jp]
- 2. camelsandcamelids.com [camelsandcamelids.com]
- 3. Assessment of listing and categorisation of animal diseases within the framework of the Animal Health Law (Regulation (EU) No 2016/429): Trypanosoma evansi infections (including Surra) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. Table: Drugs Commonly Used for Trypanosomiasis in Domestic Animals-MSD Veterinary Manual [msdvetmanual.com]
- 6. medina.co.ke [medina.co.ke]
- 7. nawanlab.com [nawanlab.com]
Analytical Methods for Detecting Quinapyramine Residues in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of quinapyramine residues in animal tissues. Quinapyramine is a trypanocidal agent used in veterinary medicine, and monitoring its residues in edible tissues is crucial for food safety and regulatory compliance. The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), providing comprehensive protocols and performance data.
Introduction to Quinapyramine and Residue Analysis
Quinapyramine is a quinoline-derived drug effective against various species of Trypanosoma in livestock. Its persistence in animal tissues necessitates sensitive and reliable analytical methods to ensure that residue levels do not exceed established Maximum Residue Limits (MRLs). The choice of analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of quinapyramine residues. This method offers good sensitivity and reproducibility for routine monitoring.
Application Note: HPLC-UV for Quinapyramine in Tissues
This application note describes a method for the determination of quinapyramine sulfate in animal tissues. The method involves a solvent extraction followed by solid-phase extraction (SPE) cleanup prior to HPLC-UV analysis.
Table 1: HPLC-UV Method Validation Data for Quinapyramine Analysis
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 1.7 ng/mL (in plasma) | [1] |
| Limit of Quantification (LOQ) | 5.7 µg/mL (for a related compound) | [1] |
| Recovery | 71.45% - 90.23% (in plasma) | [1] |
| Linearity (r²) | > 0.99 | Generic expectation |
| Precision (%RSD) | < 15% | Generic expectation |
Note: Data from plasma analysis is presented as a reference; similar performance is expected in tissue matrices with appropriate sample preparation.
Experimental Protocol: HPLC-UV Analysis of Quinapyramine in Tissue
1. Sample Preparation and Extraction:
-
Weigh 5 g of homogenized tissue (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elute the quinapyramine with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
3. HPLC-UV Conditions:
-
Column: Inertsil ODS C18, 5 µm (150 x 4.6 mm) or equivalent.[1]
-
Mobile Phase: A linear gradient of 40% water and 60% acetonitrile, both containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 296 nm.[1]
-
Column Temperature: 30°C.
4. Quantification:
-
Prepare a calibration curve using quinapyramine standards of known concentrations.
-
Quantify the quinapyramine concentration in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC-UV analysis of quinapyramine in tissues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the confirmatory analysis and quantification of quinapyramine residues at very low levels.
Application Note: LC-MS/MS for Quinapyramine in Tissues
This method provides a robust and highly sensitive approach for the determination of quinapyramine in various animal tissues. It utilizes a generic extraction procedure followed by dispersive solid-phase extraction (dSPE) for cleanup.
Table 2: LC-MS/MS Method Validation Data for Veterinary Drug Residue Analysis
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.059 to 291.36 µg/kg (for various drugs) | [2] |
| Limit of Quantification (LOQ) | 0.081 to 328.13 µg/kg (for various drugs) | [2] |
| Recovery | 61.28% - 116.20% (for various drugs) | [2] |
| Linearity (r²) | > 0.98 | [2] |
| Precision (Intra-day CV) | 0.97% - 25.93% (for various drugs) | [2] |
| Precision (Inter-day CV) | 2.30% - 34.04% (for various drugs) | [2] |
Note: These are representative data from a multi-residue method and demonstrate the expected performance for quinapyramine.
Experimental Protocol: LC-MS/MS Analysis of Quinapyramine in Tissue
1. Sample Preparation and Extraction:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Homogenize for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent.[3]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 3.0 × 100 mm, 2.7 µm or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of quinapyramine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6495B triple quadrupole LC/MS system or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor and product ions for quinapyramine should be optimized.
4. Quantification:
-
Use a matrix-matched calibration curve for accurate quantification.
-
An isotopically labeled internal standard is recommended for improved accuracy and precision.
Caption: Workflow for LC-MS/MS analysis of quinapyramine in tissues.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that can be used for the rapid detection of quinapyramine residues. Commercial ELISA kits for various veterinary drugs are available and can be adapted for screening purposes.
Application Note: ELISA for Quinapyramine Screening
This competitive ELISA protocol provides a qualitative or semi-quantitative screening tool for quinapyramine residues in tissue samples. The assay is based on the competition between quinapyramine in the sample and a quinapyramine-enzyme conjugate for a limited number of antibody binding sites.
Table 3: Representative ELISA Performance Data
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL (for homidium, a similar drug) | [4] |
| Assay Time | < 2 hours | Generic |
| Sample Throughput | High (96-well plate format) | Generic |
Experimental Protocol: Competitive ELISA for Quinapyramine
1. Sample Preparation:
-
Homogenize 1 g of tissue with 4 mL of extraction buffer (e.g., methanol/water mixture).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the assay buffer provided in the ELISA kit.
2. ELISA Procedure (General Steps):
-
Add standards, controls, and prepared samples to the antibody-coated microtiter wells.
-
Add the quinapyramine-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
3. Interpretation of Results:
-
The absorbance is inversely proportional to the concentration of quinapyramine in the sample.
-
Compare the sample absorbance to the standard curve to determine the presence and estimate the concentration of quinapyramine.
Caption: General workflow for competitive ELISA.
Mechanism of Action of Quinapyramine
Quinapyramine exerts its trypanocidal effect by targeting the mitochondria of the parasite. This disruption of mitochondrial function leads to a cascade of events that ultimately result in the death of the trypanosome.
Caption: Proposed mechanism of action of quinapyramine.
Conclusion
The analytical methods described provide a comprehensive toolkit for the detection and quantification of quinapyramine residues in animal tissues. The choice of method will be dictated by the specific requirements of the analysis, with ELISA serving as a rapid screening tool and HPLC and LC-MS/MS providing quantitative and confirmatory data. Proper validation of these methods is essential to ensure the accuracy and reliability of the results, thereby safeguarding public health.
References
- 1. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fn-test.com [fn-test.com]
- 3. Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) for the determination of the trypanocidal drug homidium in serum of treated cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA 프로토콜 [sigmaaldrich.com]
Illuminating the Path of a Potent Trypanocide: In Vivo Imaging of Quinapyramine Distribution
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine is a vital veterinary drug employed in the treatment and prophylaxis of trypanosomiasis in a range of animals, including cattle, camels, and horses. Understanding the in vivo biodistribution of this potent trypanocidal agent is paramount for optimizing dosing regimens, enhancing therapeutic efficacy, and minimizing potential toxicity. This document provides a comprehensive overview of advanced in vivo imaging techniques that can be employed to track the distribution of quinapyramine within a living organism. Detailed protocols for radiolabeling, fluorescent labeling, and mass spectrometry imaging are presented, alongside structured data tables summarizing key pharmacokinetic parameters. The logical workflows for these experimental approaches are also visualized through diagrams to facilitate a clear understanding of the methodologies.
While specific quantitative data on the tissue distribution of quinapyramine is not extensively available in publicly accessible literature, this guide provides the established protocols to generate such crucial data. The included pharmacokinetic data from a recent study on a novel quinapyramine formulation offers valuable insights into its behavior in plasma.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of quinapyramine sulphate. Table 1 details the plasma pharmacokinetics of a quinapyramine sulphate-loaded oily nanosuspension compared to a free drug solution in Wistar rats, highlighting the impact of formulation on the drug's half-life, exposure, and clearance.
Table 1: Plasma Pharmacokinetic Parameters of Quinapyramine Sulphate (QS) Formulations in Wistar Rats
| Parameter | Free QS Solution | QS-Na.C Complex-Loaded Oily Nanosuspension | Fold Increase/Decrease |
| t1/2 (h) | 2.1 ± 0.3 | 28.4 ± 3.1 | 13.54-fold increase |
| AUC0-∞ (µg.h/mL) | 12.8 ± 1.5 | 90.7 ± 10.2 | 7.09-fold increase |
| Vz/F (L/kg) | 5.3 ± 0.6 | 9.4 ± 1.1 | 1.78-fold increase |
| MRT0-∞ (h) | 3.2 ± 0.4 | 55.5 ± 6.3 | 17.35-fold increase |
| Cl/F (L/h/kg) | 0.85 ± 0.1 | 0.12 ± 0.01 | 7.08-fold reduction |
Data sourced from a study on a quinapyramine sulphate-loaded oil-based nanosuspension. The study did not provide tissue-specific concentration data.
Experimental Protocols & Methodologies
The following sections detail the protocols for three key in vivo imaging techniques applicable to tracking quinapyramine distribution.
Quantitative Whole-Body Autoradiography (QWBA) for Radiolabeled Quinapyramine
QWBA is a powerful technique that provides a comprehensive visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body of an animal subject.
Protocol:
-
Radiolabeling of Quinapyramine:
-
Synthesize [14C]quinapyramine or [3H]quinapyramine. The position of the radiolabel should be chosen to be metabolically stable to ensure that the detected radioactivity corresponds to the drug and its metabolites.
-
Purify the radiolabeled compound to ≥98% radiochemical purity using techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
Animal Dosing:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Administer a single dose of the radiolabeled quinapyramine formulation via the intended clinical route (e.g., intravenous or intramuscular injection). The dose should be sufficient to provide a detectable radioactive signal.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 1, 4, 8, 24, 48, and 96 hours), euthanize the animals.
-
Immediately freeze the carcasses by immersion in a mixture of hexane and solid CO2 (-70°C) to prevent redistribution of the radiolabeled compound.
-
-
Sectioning and Imaging:
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) block.
-
Using a cryomicrotome, obtain thin (e.g., 40 µm) sagittal sections of the entire animal.
-
Expose the sections to a phosphor imaging plate for a duration determined by the level of radioactivity.
-
Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.
-
-
Data Analysis:
-
Include radioactive standards of known concentration alongside the sections to create a calibration curve.
-
Quantify the radioactivity in different tissues and organs by densitometry, using the calibration curve to convert signal intensity to concentration (e.g., µg equivalents/g of tissue).
-
SPECT/CT Imaging of Radiolabeled Quinapyramine
Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) allows for 3D visualization and quantification of radiotracer distribution with anatomical context.
Protocol:
-
Radiolabeling of Quinapyramine:
-
Synthesize a quinapyramine derivative suitable for labeling with a SPECT radionuclide (e.g., 99mTc, 111In, or 123I). This may involve introducing a chelating agent to the quinapyramine molecule.
-
Perform radiolabeling and purification, ensuring high radiochemical purity.
-
-
Animal Model and Administration:
-
Use an appropriate animal model (e.g., BALB/c mice).
-
Administer the radiolabeled quinapyramine via intravenous injection.
-
-
SPECT/CT Imaging:
-
At various time points post-injection, anesthetize the animal.
-
Position the animal in a small-animal SPECT/CT scanner.
-
Acquire SPECT data for a set duration, followed by a CT scan for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the images to visualize the localization of radioactivity within specific organs.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over various organs to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Mass Spectrometry Imaging (MSI) of Unlabeled Quinapyramine
MSI is a label-free technique that allows for the direct detection and spatial mapping of a drug and its metabolites in tissue sections based on their mass-to-charge ratio.
Protocol:
-
Animal Dosing and Tissue Collection:
-
Administer unlabeled quinapyramine to the animal model (e.g., rats or mice) at a therapeutically relevant dose.
-
At desired time points, euthanize the animals and immediately excise the organs of interest.
-
Snap-freeze the tissues in liquid nitrogen to preserve the spatial integrity of the drug.
-
-
Cryosectioning:
-
Using a cryostat, cut thin sections (10-20 µm) of the frozen tissues.
-
Thaw-mount the sections onto conductive glass slides.
-
-
Matrix Application:
-
Apply a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI) uniformly over the tissue section. This is a critical step for successful ionization.
-
-
MSI Data Acquisition:
-
Place the slide in the mass spectrometer (e.g., MALDI-TOF).
-
Define the area of the tissue to be imaged.
-
Acquire mass spectra in a raster pattern across the tissue surface.
-
-
Data Analysis and Visualization:
-
Generate ion intensity maps for the specific m/z of quinapyramine and its potential metabolites.
-
Overlay the ion maps with histological images (e.g., H&E stain) of adjacent tissue sections to correlate drug distribution with tissue morphology.
-
Conclusion
The in vivo imaging techniques detailed in this guide provide powerful tools for elucidating the pharmacokinetic and biodistribution profiles of quinapyramine. While quantitative tissue distribution data for quinapyramine remains to be extensively published, the protocols outlined for QWBA, SPECT/CT, and MSI offer robust frameworks for generating this critical information. Such studies are essential for the rational development of new formulations and treatment strategies to enhance the efficacy and safety of this important veterinary drug. The provided pharmacokinetic data for a novel nanosuspension formulation underscores the potential for advanced drug delivery systems to significantly improve the therapeutic profile of quinapyramine. Further research employing these imaging modalities will undoubtedly contribute to a more comprehensive understanding of quinapyramine's in vivo behavior and its interaction with the host.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Quinapyramine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when using Quinapyramine in in vitro assays. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Quinapyramine and its common salts?
Quinapyramine is commercially available primarily as sulfate and chloride salts. Generally, these salts are reported to be soluble in water and practically insoluble in most organic solvents.
Q2: I am observing precipitation when preparing my Quinapyramine stock solution. What could be the cause?
Precipitation of Quinapyramine during stock solution preparation can be due to several factors:
-
Solvent Choice: Using a solvent in which Quinapyramine has low solubility.
-
Concentration: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent.
-
Temperature: The temperature of the solvent can significantly impact solubility.
-
Purity of the Compound: Impurities in the Quinapyramine powder can sometimes affect solubility.
Q3: My Quinapyramine stock solution is clear, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "crashing out" and typically occurs due to the following reasons:
-
Solvent Shock: A rapid change in the solvent environment from a high-concentration organic stock solution to an aqueous cell culture medium can drastically reduce the solubility of the compound.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with Quinapyramine and reduce its solubility.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of Quinapyramine.
-
Temperature: A difference in temperature between the stock solution and the culture medium can also lead to precipitation.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution in a small volume of pre-warmed media or phosphate-buffered saline (PBS) before adding it to the bulk of the culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the Quinapyramine solution.
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically below 0.5%) to minimize toxicity and solubility issues.
-
Rapid Mixing: Add the Quinapyramine solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q4: Which salt of Quinapyramine, sulfate or chloride, is more suitable for in vitro assays?
Both Quinapyramine sulfate and Quinapyramine chloride are used in research. The choice may depend on the specific requirements of your assay and the desired final concentration. The solubility of the combined chloride/sulphate salt in water is reported to be high.
Data Presentation: Quinapyramine Solubility
The following table summarizes the available solubility data for Quinapyramine salts. Please note that specific quantitative data in common organic solvents used for in vitro assays is limited.
| Compound | Solvent | Temperature | Solubility |
| Quinapyramine Chloride/Sulphate | Water | 20°C | 1 g in 2 parts (equivalent to 500 g/L)[1][2] |
| Quinapyramine Chloride | Water | - | Freely soluble[3] |
| Quinapyramine Chloride | Organic Solvents | - | Practically insoluble[3] |
| Quinapyramine Sulfate | - | - | Data not readily available in searched literature. |
Note: The solubility in organic solvents like DMSO and ethanol is not well-documented in publicly available literature. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Quinapyramine Stock Solution
This protocol is suitable for assays where an aqueous stock solution is preferred.
-
Weighing: Accurately weigh the desired amount of Quinapyramine chloride/sulphate powder using an analytical balance.
-
Dissolution: In a sterile conical tube, add the weighed Quinapyramine powder.
-
Solvent Addition: Gradually add sterile, deionized water at room temperature while vortexing or stirring continuously until the powder is completely dissolved. Based on available data, a concentration of up to 500 mg/mL should be achievable.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Quinapyramine Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is recommended for preparing high-concentration stock solutions for dilution in cell culture media.
-
Weighing: Accurately weigh the desired amount of Quinapyramine salt powder.
-
Dissolution: In a sterile glass vial, add the Quinapyramine powder.
-
Solvent Addition: Add a small volume of high-purity DMSO to the vial. Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired concentration with DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C in amber vials to protect from light and moisture.
Visualizations
Signaling Pathway of Quinapyramine in Trypanosomes
References
- 1. Inhibition of mitochondrial respiratory chain in the brain of rats after hepatic failure induced by carbon tetrachloride is reversed by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and genotoxicity of a trypanocidal drug quinapyramine sulfate loaded-sodium alginate nanoparticles in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinapyramine Dosage in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinapyramine in rat models. The information provided is intended to help optimize dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the established LD50 of Quinapyramine in rats?
A1: Based on currently available public data, a definitive median lethal dose (LD50) for Quinapyramine in rats has not been established for oral, intravenous, or subcutaneous routes of administration. Toxicity studies for many veterinary drugs were conducted decades ago, and the data may not be readily available in public databases. Therefore, researchers should proceed with caution and conduct dose-ranging studies to determine the appropriate and safe dosage for their specific experimental conditions.
Q2: What are the typical clinical signs of Quinapyramine toxicity in animals?
A2: In various animal species, signs of Quinapyramine toxicity can include salivation, restlessness, and tremors of the muscles where the injection has been administered. These reactions are often transitory and may resolve after a few hours of rest.[1] In cases of poisoning with similar compounds, more severe signs such as hyperaesthesia, intermittent convulsions, frequent urination and defecation, itching, and sweating have been observed.
Q3: Are there any known contraindications for the use of Quinapyramine?
A3: Yes, Quinapyramine should not be administered to animals with a known hypersensitivity to the drug. Caution is advised when using it in pregnant or lactating animals, as its safety in these conditions has not been fully established. Animals with pre-existing kidney or liver disease should be closely monitored for adverse reactions if treated with Quinapyramine.
Q4: How can the toxicity of Quinapyramine be minimized?
A4: One promising approach to reduce the toxicity of Quinapyramine is the use of nanoformulations. Studies have shown that encapsulating Quinapyramine sulfate in chitosan-mannitol nanoparticles or creating oil-based nanosuspensions can reduce its toxic effects compared to the conventional drug.[2] These formulations may offer a wider safety margin and allow for sustained release, potentially improving therapeutic efficacy at lower doses.
Q5: What is the primary mechanism of Quinapyramine's toxicity in mammalian cells?
A5: The primary mechanism of action for Quinapyramine in trypanosomes involves the disruption of energy production within the parasite's mitochondria.[1] While it is more selective for trypanosomes, it can also exhibit toxicity to mammalian cells, likely through a similar mechanism of interfering with mitochondrial function. This can lead to cellular energy depletion and oxidative stress, contributing to the observed toxic effects.
Troubleshooting Guides
Issue 1: Observed Clinical Signs of Toxicity After Administration
Problem: Rats exhibit salivation, restlessness, or muscle tremors after Quinapyramine administration.
Possible Causes:
-
The administered dose is too high for the specific rat strain, age, or health status.
-
Rapid absorption of the drug leading to a transient peak in plasma concentration.
-
Individual animal sensitivity.
Solutions:
-
Reduce the Dosage: If toxicity is observed, the most immediate step is to lower the dose in subsequent experiments.
-
Fractionate the Dose: Consider administering the total daily dose in two or more smaller, divided doses at intervals to avoid high peak plasma concentrations.
-
Change the Formulation: Investigate the use of a nanoformulation, which can provide a more sustained and controlled release of the drug, thereby reducing peak concentration-related toxicity.[2]
-
Monitor Closely: Continuously monitor the animals for the duration and severity of the clinical signs. Provide supportive care as needed.
Issue 2: Elevated Liver or Kidney Biomarkers in Blood Samples
Problem: Serum analysis reveals a significant increase in liver enzymes (e.g., ASAT, ALT, ALP) or kidney function markers (e.g., urea, creatinine) post-treatment.
Possible Causes:
-
Hepatotoxicity or nephrotoxicity induced by Quinapyramine.
-
Pre-existing subclinical organ dysfunction in the experimental animals.
Solutions:
-
Dose-Response Assessment: Conduct a study with a range of doses to establish a no-observed-adverse-effect level (NOAEL) for liver and kidney function.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver and kidneys to assess for any cellular damage, inflammation, or necrosis.
-
Include Baseline Measurements: Always measure baseline biochemical parameters before drug administration to account for any pre-existing abnormalities.
-
Consider Co-administration of Protectants: In exploratory studies, the co-administration of hepatoprotective or nephroprotective agents could be investigated, although this would add a confounding variable to the primary experiment.
Quantitative Data on Quinapyramine Toxicity
The following tables summarize the available quantitative data on Quinapyramine toxicity. It is important to note that comprehensive dose-response data in rats is limited in the public domain.
Table 1: Serum Biochemical Parameters in Wistar Rats 7 Days After a Single Subcutaneous Dose of Quinapyramine (8.3 mg/kg)
| Parameter | Control Group (Mean ± SEM) | Quinapyramine-Treated Group (Mean ± SEM) |
| ASAT (U/L) | 44.9 ± 5.3 | 144.9 ± 25.1 |
| AP (U/L) | 21.4 ± 3.3 | 40.7 ± 5.1 |
| Total Protein (g/L) | 80.7 ± 2.1 | 77.3 ± 2.1 |
| Albumin (g/L) | 36.2 ± 1.2 | 30.4 ± 1.1 |
| Globulin (g/L) | 44.5 ± 3.3 | 38.9 ± 3.3 |
| Urea (mmol/L) | 6.47 ± 0.55 | 6.7 ± 1.2 |
Data extracted from a study on Trypanosoma evansi-infected rats. The treatment was administered three weeks post-infection.
Table 2: In Vitro Cytotoxicity of Quinapyramine Sulfate (QS)
| Cell Line | Formulation | 50% Cytotoxic Concentration (CC50) |
| HeLa Cells | Conventional QS | 848.33 µg/ml |
| HeLa Cells | Chitosan-Mannitol Nanoparticles | 1,336.54 µg/ml |
This data indicates that the nanoformulation was less toxic to the mammalian cell line in vitro.[2]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Dose Range-Finding)
This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
-
Animals: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley), acclimatized for at least one week. House them in standard conditions with free access to food and water.
-
Dose Selection: Based on the limited available data, start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups of animals. A suggested dose progression could be 10, 50, 100, 500, and 1000 mg/kg.
-
Administration: Administer Quinapyramine orally via gavage. A control group should receive the vehicle only.
-
Observations:
-
Monitor animals continuously for the first few hours post-administration and then periodically for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, respiration, and the presence of salivation or tremors.
-
Measure body weight before administration and at regular intervals throughout the 14-day observation period.
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day period, euthanize surviving animals and perform a gross necropsy to examine for any visible abnormalities in major organs.
Protocol 2: Sub-Acute Toxicity Study with Biochemical and Histopathological Analysis
-
Animals and Housing: As described in Protocol 1.
-
Dose Selection: Based on the results of the acute toxicity study, select three dose levels: a high dose expected to produce some toxicity, a low dose with no expected effects, and an intermediate dose. Include a control group receiving the vehicle.
-
Administration: Administer Quinapyramine daily (e.g., orally or subcutaneously) for a period of 28 days.
-
In-Life Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight and food/water consumption weekly.
-
-
Sample Collection:
-
At the end of the 28-day period, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia) for hematology and serum biochemistry analysis.
-
Key biochemical parameters to assess include:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (ASAT), alkaline phosphatase (ALP), total bilirubin, albumin.
-
Kidney function: Blood urea nitrogen (BUN), creatinine.
-
-
-
Histopathology:
-
Perform a complete necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and preserve them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination by a qualified pathologist.
-
Visualizations
Caption: Experimental workflow for assessing Quinapyramine toxicity in rats.
Caption: Proposed signaling pathway for Quinapyramine-induced cellular toxicity.
References
- 1. Cytotoxicity and genotoxicity of a trypanocidal drug quinapyramine sulfate loaded-sodium alginate nanoparticles in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatibility and Targeting Efficiency of Encapsulated Quinapyramine Sulfate-Loaded Chitosan-Mannitol Nanoparticles in a Rabbit Model of Surra - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate injection site reactions of Quinapyramine
Welcome to the Technical Support Center for Quinapyramine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating injection site reactions associated with the use of Quinapyramine. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Quinapyramine and how does it work?
Quinapyramine is an antiprotozoal drug used in veterinary medicine to treat and prevent trypanosomiasis, a disease caused by Trypanosoma parasites.[1] It is effective against various species, including Trypanosoma evansi, Trypanosoma equiperdum, Trypanosoma congolense, and Trypanosoma vivax.[1] The drug works by disrupting the energy production processes within the trypanosome, ultimately leading to the parasite's death.[2][3] Quinapyramine is available in two salt forms, sulphate and chloride, which are often used in combination.[4] The sulphate salt provides rapid therapeutic action, while the chloride salt is absorbed more slowly, creating a depot effect at the injection site for prolonged prophylactic activity.[2]
Q2: What are the common injection site reactions observed with Quinapyramine?
Injection site reactions are a known side effect of Quinapyramine administration.[1][5] These reactions are primarily due to the irritant nature of the drug.[1] Common manifestations include:
-
Swelling and induration (hardening) at the injection site. [1]
-
Pain and tenderness.
-
Formation of lumps or nodules. [1]
-
In severe cases, tissue necrosis has been reported.[6]
These reactions typically subside within 3 to 7 days.[1]
Q3: Why does Quinapyramine cause these reactions?
The precise inflammatory pathways triggered by Quinapyramine at the injection site are not fully elucidated. However, the reactions are generally attributed to the drug's irritant properties, which can lead to localized tissue damage and an inflammatory response. Factors that may contribute to the severity of the reaction include the drug's concentration, the injection volume, and the formulation's physicochemical properties such as pH and osmolality.[7][8]
Troubleshooting Guide: Managing Injection Site Reactions
If you are encountering injection site reactions in your experiments, follow this step-by-step guide to troubleshoot and mitigate the issue.
Step 1: Assess the Severity of the Reaction
-
Moderate Reactions: More pronounced swelling, induration, and discomfort that persists for several days.[1]
-
Severe Reactions: Significant swelling, extensive hardening, severe pain, and signs of tissue necrosis (e.g., discoloration, ulceration).[6]
Step 2: Implement Immediate Mitigation Strategies
-
For Mild to Moderate Reactions:
-
For Severe Reactions:
-
Discontinue administration at the affected site immediately.
-
Consult with a veterinarian for appropriate wound care and management.
-
Document the reaction in detail for future reference and protocol optimization.
-
Step 3: Review and Optimize Your Experimental Protocol
If injection site reactions are a recurring issue, consider the following adjustments to your protocol:
-
Injection Technique:
-
Rotate injection sites: Avoid repeated injections in the same location.[10]
-
Administer in multiple sites: For larger volumes, split the dose and inject at different locations.[1][4]
-
Adjust injection depth and needle gauge: Ensure the injection is administered correctly (subcutaneously or intramuscularly as per your protocol) with an appropriate needle size.
-
-
Dosage and Formulation:
-
Dilute the formulation: For weak or sensitive animals, consider further diluting the Quinapyramine suspension and administering the total dose in divided installments.[4]
-
Evaluate formulation components: Review the excipients in your formulation. Some, like certain preservatives or buffers, can be irritants.[8][13] Consider if a reformulation with more biocompatible excipients is feasible (see Experimental Protocols section).
-
The following diagram provides a decision-making workflow for troubleshooting Quinapyramine injection site reactions.
Experimental Protocols for Mitigation Strategies
For researchers aiming to develop improved Quinapyramine formulations or administration protocols, the following experimental designs can be adapted.
Protocol 1: Evaluation of Formulation Adjustments to Reduce Injection Site Reactions
Objective: To assess the impact of altering the pH and osmolality of a Quinapyramine formulation on the incidence and severity of local injection site reactions in a rodent model.
Methodology:
-
Formulation Preparation:
-
Prepare a standard Quinapyramine sulphate solution (e.g., in sterile water for injection).
-
Create modified formulations by adjusting the pH to a more physiological range (e.g., pH 6.5, 7.0, 7.4) using biocompatible buffers like histidine.[14]
-
Prepare another set of formulations adjusted for isotonicity (approximately 300 mOsm/kg) using agents like sodium chloride or mannitol.[8]
-
Ensure all formulations are sterile-filtered.
-
-
Animal Model:
-
Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Divide animals into groups, with each group receiving a different formulation (including a control group with the standard formulation and a saline control).
-
-
Administration:
-
Administer a single subcutaneous injection of the assigned formulation at a standardized dose.
-
Clearly mark the injection site.
-
-
Evaluation:
-
Visually assess the injection site at regular intervals (e.g., 4, 24, 48, and 72 hours post-injection).
-
Score the reactions based on a standardized scale for erythema (redness) and edema (swelling).
-
At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection site for histopathological analysis to assess inflammation, necrosis, and tissue damage.
-
-
Data Analysis:
-
Compare the average reaction scores and histopathological findings between the different formulation groups.
-
Use appropriate statistical tests to determine if the formulation adjustments significantly reduced injection site reactions.
-
Quantitative Data Summary (Hypothetical Example):
| Formulation | pH | Osmolality (mOsm/kg) | Mean Erythema Score (24h) | Mean Edema Score (24h) | Histopathological Inflammation Score |
| Standard | 5.5 | 450 | 3.2 ± 0.4 | 3.5 ± 0.5 | 4.1 ± 0.6 |
| pH 7.0 | 7.0 | 450 | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.5 ± 0.5 |
| Isotonic | 5.5 | 300 | 2.5 ± 0.4 | 2.8 ± 0.3 | 3.0 ± 0.4 |
| pH 7.0 & Isotonic | 7.0 | 300 | 1.5 ± 0.2 | 1.7 ± 0.3 | 1.8 ± 0.3 |
| Saline Control | 7.2 | 290 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.2 |
Scores are on a 0-5 scale, where 0 is no reaction and 5 is a severe reaction.
Protocol 2: Investigating Co-administration of an Anti-inflammatory Agent
Objective: To determine if the co-administration of a non-steroidal anti-inflammatory drug (NSAID), such as ketoprofen, can mitigate Quinapyramine-induced injection site reactions.
Methodology:
-
Drug Preparation:
-
Prepare the standard Quinapyramine formulation.
-
Prepare a solution of a suitable veterinary NSAID (e.g., ketoprofen).
-
-
Animal Model:
-
Use a relevant animal model (e.g., rabbits or the target species for the drug's application).
-
Establish the following experimental groups:
-
Group 1: Quinapyramine only.
-
Group 2: Quinapyramine co-administered with NSAID (either in the same syringe if compatible, or as a separate injection at a nearby site).
-
Group 3: NSAID only.
-
Group 4: Saline control.
-
-
-
Administration:
-
Administer the drugs via subcutaneous injection.
-
-
Evaluation:
-
Follow the same evaluation procedures as in Protocol 1 (visual scoring and histopathology).
-
Additionally, consider measuring local skin temperature as an indicator of inflammation.
-
Blood samples can be collected to measure systemic inflammatory markers (e.g., cytokines) if relevant to the research question.
-
-
Data Analysis:
-
Compare the severity of injection site reactions in the Quinapyramine-only group versus the co-administration group.
-
Potential Signaling Pathway for Quinapyramine-Induced Inflammation:
The following diagram illustrates a hypothetical signaling pathway for the inflammatory response at the injection site.
Disclaimer: The information provided in this Technical Support Center is for research and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The experimental protocols provided are templates and may require optimization for specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. dipsbioscience.com [dipsbioscience.com]
- 5. Experimental Animal and In Vitro Study Designs - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Long-term antitrypanosomal effect of quinapyramine sulphate-loaded oil-based nanosuspension in T. evansi-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchemie.com [interchemie.com]
- 9. apjai-journal.org [apjai-journal.org]
- 10. What we learned about excipients in veterinary medicines — Veterinary Prescriber [veterinaryprescriber.org]
- 11. Vet Excipients - Protheragen [protheragen.ai]
- 12. QUINATRYP [asentechpharma.com]
- 13. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adverse drug reactions and drug–drug interactions with over-the-counter NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Oral Quinapyramine Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working on oral formulations of Quinapyramine. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter that lead to poor or variable oral bioavailability of Quinapyramine.
| Issue | Potential Cause | Recommended Action |
| Low Oral Bioavailability Despite High Aqueous Solubility | 1. Poor Intestinal Permeability: Quinapyramine, as a quinoline derivative, may exhibit poor transport across the intestinal epithelium.[1] 2. Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[1] 3. First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.[1] | 1. Assess Permeability: Conduct in-vitro permeability assays (e.g., Caco-2 or PAMPA) to determine the apparent permeability coefficient (Papp). 2. Investigate Efflux: Use Caco-2 cell monolayers with and without P-gp inhibitors (e.g., verapamil) to determine the efflux ratio. 3. Evaluate Metabolic Stability: Perform in-vitro metabolism studies using liver microsomes or hepatocytes to quantify the extent of first-pass metabolism.[1] |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent Formulation Performance: If using a suspension or other complex formulation, lack of uniformity can lead to variable dosing. 2. Physiological Variability in Animal Models: Differences in gastric pH, intestinal transit time, and enzyme activity between individual animals can affect absorption. 3. Food Effects: The presence or absence of food can significantly alter drug absorption. | 1. Ensure Formulation Homogeneity: For suspensions, ensure uniform mixing before each dose. For other formulations, verify content uniformity. 2. Standardize Experimental Conditions: Use animals of the same strain, age, and sex. Standardize fasting times and housing conditions. 3. Conduct Fed vs. Fasted Studies: Evaluate the oral bioavailability of your formulation in both fed and fasted states to understand the impact of food. |
| Inconsistent In-Vitro Dissolution Results | 1. pH-Dependent Solubility of the Salt Form: Although Quinapyramine salts are generally water-soluble, the specific pH of the dissolution medium can influence the dissolution rate.[1] 2. Inadequate Wetting of the Drug Powder: Poor wetting can lead to clumping and slower dissolution. | 1. pH Profile: Conduct dissolution studies across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[1] 2. Use of Surfactants: Incorporate a small amount of a suitable surfactant (e.g., 0.1% Tween 80) in the dissolution medium to improve wetting.[1] |
Frequently Asked Questions (FAQs)
Physicochemical Properties and Pre-formulation
Q1: What are the relevant physicochemical properties of Quinapyramine for oral formulation development?
A1: Quinapyramine is a quinoline derivative.[2] Its salts, Quinapyramine Sulphate and Quinapyramine Chloride, are reported to be soluble in water. One source indicates that Quinapyramine Chloride/Sulphate is soluble in 2 parts of water at 20°C.[3][4] Another source describes Quinapyramine Chloride as freely soluble in water.[1] This high aqueous solubility suggests that dissolution may not be the primary rate-limiting step for oral absorption. Therefore, other factors such as intestinal permeability and pre-systemic metabolism are critical to investigate.[1]
Q2: Which salt form of Quinapyramine, Sulphate or Chloride, is better for oral formulation?
A2: Both Quinapyramine Sulphate and Chloride salts are water-soluble.[1][3][4][5] Without direct comparative studies on their oral absorption, it is difficult to definitively recommend one over the other. The choice may depend on factors like manufacturing considerations, stability, and hygroscopicity. It is advisable to characterize both salt forms for these properties.
Formulation Strategies
Q3: If Quinapyramine is water-soluble, why might its oral bioavailability still be low?
A3: High water solubility does not guarantee good oral bioavailability. Several factors can limit the absorption of a soluble drug:
-
Poor Permeability: The drug molecule may not efficiently pass through the lipid membranes of the intestinal cells.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestines or liver before reaching the systemic circulation.[1]
-
Efflux Transporters: The drug could be actively transported back into the intestinal lumen by proteins like P-glycoprotein.[1]
-
GI Tract Instability: The drug may be unstable in the acidic environment of the stomach or degraded by enzymes in the intestine.
Q4: What formulation strategies can be employed to overcome poor permeability of Quinapyramine?
A4: Several strategies can be investigated to enhance the intestinal permeability of Quinapyramine:
-
Permeation Enhancers: These are excipients that reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to allow for better drug transport.
-
Ion Pairing: Pairing the Quinapyramine cation with a lipophilic counter-ion can increase its overall lipophilicity, potentially improving its passive diffusion across the intestinal membrane.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane.
-
Nanoparticle Formulations: Encapsulating Quinapyramine in nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells.
Experimental Protocols
Q5: How do I perform an in-vitro dissolution test for an oral Quinapyramine formulation?
A5: An in-vitro dissolution test for an immediate-release oral Quinapyramine formulation should be conducted following established pharmacopeial methods (e.g., USP Apparatus 1 or 2). Key considerations include:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.
-
Dissolution Media: Given the potential for pH-dependent effects, it is recommended to test in multiple media representing different parts of the GI tract (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, and phosphate buffer pH 6.8).
-
Agitation Speed: A standard speed of 50 or 75 RPM is typically used.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Sampling: Samples should be taken at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to generate a dissolution profile.
-
Analysis: The concentration of dissolved Quinapyramine can be determined using a validated analytical method, such as HPLC with UV detection.
Q6: What animal models are suitable for oral bioavailability studies of Quinapyramine?
A6: The choice of animal model depends on the specific research question and the metabolic profile of the drug in different species. Commonly used models for oral bioavailability studies include:
-
Rodents (Rats, Mice): Often used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.
-
Rabbits: Also a common model for pharmacokinetic studies.
-
Dogs (Beagle): Their gastrointestinal physiology is in many ways similar to humans, making them a good model for predicting human oral absorption.
-
Pigs: Their GI tract is anatomically and physiologically very similar to humans.
For veterinary drug development, the target animal species should ultimately be used to determine the bioavailability and establish the final dosage regimen.
Experimental Methodologies
Protocol for In-Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
The test compound (Quinapyramine) is added to the apical (A) side of the monolayer (to measure A-to-B transport) or the basolateral (B) side (to measure B-to-A transport).
-
Samples are taken from the receiver compartment at specified time intervals.
-
-
Sample Analysis: The concentration of Quinapyramine in the samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver compartment.
-
A: The surface area of the filter membrane.
-
C0: The initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio Calculation: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Experimental workflow for developing and evaluating oral Quinapyramine formulations.
Caption: Troubleshooting logic for addressing low oral bioavailability of Quinapyramine.
References
- 1. Quinapyramine Chloride - Reliable Veterinary Drug at an Affordable Price [anglebiopharma.com]
- 2. Quinapyramine | C17H21N6+ | CID 122993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Quinapyramine Chloride, Quinapyramine Sulphate, Quinapyramine Chloride Manufacturer, Quinapyramine Sulphate Supplier [pharmarawmaterials.com]
- 5. Quinapyramine Sulphate Manufacturer in Ahmedabad [anglebiopharma.com]
Addressing batch-to-batch variability of Quinapyramine in experiments
Welcome to the technical support center for Quinapyramine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the experimental use of Quinapyramine, with a specific focus on managing and troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is Quinapyramine and what are its common forms?
A: Quinapyramine is an antiprotozoal agent primarily used in veterinary medicine to treat and prevent trypanosomiasis (a parasitic disease) in animals.[1][2] It belongs to the aminoquinaldine derivative class of drugs.[3] Quinapyramine is often supplied as a salt, with the most common forms being Quinapyramine sulfate and Quinapyramine chloride.[3] These different salt forms can have different molecular weights and solubility properties, which is critical to consider when preparing solutions.
Q2: What is batch-to-batch variability and why is it a critical issue for Quinapyramine?
Q3: How can I proactively assess the quality of a new batch of Quinapyramine?
A: Before using a new batch in critical experiments, it is essential to perform in-house quality control (QC) checks. The recommended approach includes:
-
Reviewing the Certificate of Analysis (CoA): Carefully compare the supplier's CoA for the new batch against previous batches.
-
Analytical Verification: Independently confirm the compound's identity and purity using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7]
-
Potency Assessment: Conduct a comparative bioassay to measure the functional activity of the new batch against a previously validated reference batch.
Q4: What key information should I examine on the Certificate of Analysis (CoA)?
A: The CoA provides crucial information about the quality and purity of a specific batch. Always verify the following parameters and compare them to previous batches that have yielded consistent results.
| Parameter | Description | Why It's Important |
| Batch Number | A unique identifier for the manufacturing lot. | Essential for traceability and record-keeping. |
| Identity Confirmation | Method used to confirm the chemical structure (e.g., ¹H-NMR, MS). | Ensures you have the correct compound. |
| Purity (by HPLC) | The percentage of the desired compound in the sample. | A lower purity means a higher percentage of impurities, which could have off-target effects or reduce the effective concentration. |
| Residual Solvents | Amount of solvents remaining from the manufacturing process. | High levels of certain solvents can be toxic to cells and interfere with experiments. |
| Heavy Metals | Presence of heavy metal contaminants. | Can cause cellular toxicity and confound experimental results. |
| Appearance | The physical state and color of the compound. | A deviation from the expected appearance (e.g., white powder) could indicate degradation or contamination. |
Q5: What are the best practices for preparing and storing Quinapyramine stock solutions to minimize variability?
A: Proper handling is crucial for maintaining compound integrity.
-
Solubilization: First, dissolve Quinapyramine in a suitable solvent like DMSO to create a high-concentration stock solution before diluting it in aqueous media. Ensure the compound is fully dissolved.[8]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[8]
-
Light Protection: Protect solutions from light, as Quinapyramine may be light-sensitive.
-
Concentration Check: After preparation, consider verifying the concentration of the stock solution using UV-Vis spectrophotometry.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing a significant difference in efficacy (e.g., EC₅₀) between a new batch and my old batch of Quinapyramine.
This is a classic sign of batch-to-batch variability. Follow this systematic approach to identify the cause.
Caption: A workflow for troubleshooting inter-batch variability.
Hypothetical Data Illustrating the Problem:
| Batch ID | Purity (HPLC) | EC₅₀ in T. brucei Viability Assay |
| Batch A (Reference) | 99.2% | 55 nM |
| Batch B (New) | 96.5% | 98 nM |
In this example, the lower purity of Batch B likely contributes to its reduced potency, requiring a higher concentration to achieve the same biological effect.
Issue 2: My experimental results are inconsistent even when using the same batch of Quinapyramine.
This suggests intra-batch variability, which is typically caused by experimental procedure rather than the compound itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | After diluting the DMSO stock into aqueous media, check for cloudiness. Centrifuge the final solution before adding to cells. | A clear solution ensures the compound is fully dissolved and delivered at the intended concentration.[8] |
| Inaccurate Liquid Handling | Regularly calibrate pipettes. Use reverse pipetting for viscous stock solutions. Ensure consistent tip immersion depth.[9][10] | Improved precision and reduced coefficient of variation (%CV) in assay results. |
| Cell Culture Variability | Standardize cell passage number and seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment.[8][9] | Consistent cell response to the compound across experiments. |
| Plate Edge Effects | Avoid using the outer wells of microplates, which are prone to evaporation. Fill them with sterile PBS or media instead.[9] | Minimized variability between wells on the edge vs. the center of the plate. |
Key Experimental Protocols
Protocol 1: New Batch Qualification Workflow
This protocol outlines a standard workflow for validating a new batch of Quinapyramine before its use in widespread experiments.
Caption: Workflow for qualifying a new batch of Quinapyramine.
Protocol 2: Purity and Identity Verification by HPLC-UV and LC-MS
-
Objective: To confirm the purity and identity of a new Quinapyramine batch.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of Quinapyramine in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan (e.g., 254 nm).
-
Analysis: Calculate purity based on the area under the curve of the main peak relative to all peaks.
-
-
LC-MS Conditions:
-
Use similar LC conditions as above, but direct the flow to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Confirm that the mass-to-charge ratio (m/z) of the major peak corresponds to the expected mass of the Quinapyramine cation (C₁₇H₂₁N₆⁺, expected m/z ≈ 310.18).[1][3]
-
-
Protocol 3: Comparative Bioassay for Potency Assessment
-
Objective: To determine the relative potency (EC₅₀) of a new batch compared to a trusted reference batch.
-
Methodology (Example using Trypanosoma brucei):
-
Cell Seeding: Seed T. brucei parasites into a 96-well plate at a density of 2 x 10⁴ cells/well.[9]
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions for both the "reference" and "new" batches of Quinapyramine, starting from a top concentration of 1 µM.
-
Treatment: Add the compound dilutions to the cells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" wells.
-
Incubation: Incubate the plate for 72 hours under appropriate conditions.
-
Readout: Add a cell viability reagent (e.g., resazurin-based) and measure fluorescence or absorbance according to the manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Fit the dose-response data to a four-parameter logistic curve to determine the EC₅₀ for each batch. The EC₅₀ values should be within a narrow, pre-defined range (e.g., ± 20%) for the new batch to be considered equivalent.
-
Quinapyramine's Mechanism and the Importance of Potency
Quinapyramine exerts its antiprotozoal effect by disrupting mitochondrial function, which is essential for parasite survival.[2] Any variability in compound potency directly impacts this mechanism.
Caption: Simplified mechanism of action for Quinapyramine.
References
- 1. Quinapyramine | C17H21N6+ | CID 122993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharma a.pptx....... .................. | PPTX [slideshare.net]
- 3. vetlexicon.com [vetlexicon.com]
- 4. zaether.com [zaether.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Quality control testing of biopharmaceutical APIs and IMPs - Fraunhofer ITEM [item.fraunhofer.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Quinapyramine Stock Solutions
For researchers, scientists, and drug development professionals utilizing Quinapyramine, maintaining the stability of stock solutions is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the preparation and storage of Quinapyramine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Quinapyramine stock solutions?
A1: Quinapyramine sulfate and Quinapyramine chloride are reported to be soluble in water.[1][2][3][4] For research purposes, sterile, purified water (e.g., water for injection or HPLC-grade water) is the recommended solvent for preparing aqueous stock solutions.[5][6] For compounds with limited aqueous solubility, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can be used to create highly concentrated stock solutions, which are then further diluted in aqueous buffers for experiments. However, it is crucial to consider the potential for precipitation upon dilution and the compatibility of the solvent with the experimental system.
Q2: What are the optimal storage conditions for Quinapyramine stock solutions?
Q3: How can I tell if my Quinapyramine stock solution has degraded?
A3: Visual inspection can sometimes reveal signs of degradation, such as a change in color, the formation of precipitates, or cloudiness in the solution. However, significant degradation can occur without any visible changes. The most reliable method to assess the stability of your stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the active Quinapyramine and detect the presence of any degradation products.[8]
Q4: How does pH affect the stability of Quinapyramine solutions?
A4: The pH of a solution can significantly influence the stability of many pharmaceutical compounds, often affecting hydrolysis rates.[9] While specific data on the effect of pH on Quinapyramine stability is not available in the provided search results, it is a critical parameter to consider. It is advisable to prepare stock solutions in a buffer system relevant to the intended application and to evaluate the stability of the solution at that specific pH.
Q5: Is Quinapyramine sensitive to light?
A5: Many pharmaceutical compounds are susceptible to photodegradation when exposed to light.[2] Therefore, it is a standard precautionary measure to protect Quinapyramine stock solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon preparation or storage | - Exceeding the solubility limit of the solvent.- Change in temperature affecting solubility.- pH of the solution is not optimal for solubility. | - Prepare a less concentrated stock solution.- Gently warm the solution to aid dissolution (if the compound is heat-stable).- Adjust the pH of the solvent (if compatible with the compound and experiment).- Consider using a different solvent system (e.g., a co-solvent like DMSO or ethanol for initial dissolution). |
| Loss of biological activity in experiments | - Degradation of the Quinapyramine in the stock solution.- Inaccurate initial concentration of the stock solution. | - Prepare a fresh stock solution.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).- Review storage conditions and handling procedures to prevent degradation. |
| Inconsistent experimental results | - Instability of the stock solution leading to variable concentrations over time.- Repeated freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Establish a regular schedule for preparing fresh stock solutions.- Perform a stability study on your stock solution under your specific storage conditions. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Quinapyramine Stock Solution
Objective: To prepare a 10 mg/mL aqueous stock solution of Quinapyramine sulfate.
Materials:
-
Quinapyramine sulfate powder
-
Sterile, purified water (e.g., water for injection or HPLC-grade)
-
Sterile conical tubes or vials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Accurately weigh 10 mg of Quinapyramine sulfate powder using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add a small volume of sterile, purified water (e.g., 500 µL) to the vial to wet the powder.
-
Vortex the mixture until the powder is fully dissolved.
-
Add sterile, purified water to bring the final volume to 1 mL.
-
Vortex the solution again to ensure homogeneity.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the appropriate temperature (refrigerated for short-term use or frozen for long-term storage).
Protocol 2: Forced Degradation Study to Assess Quinapyramine Stability
Objective: To evaluate the stability of a Quinapyramine stock solution under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
Quinapyramine stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber or light source
Procedure:
-
Sample Preparation:
-
Acid Hydrolysis: Mix an aliquot of the Quinapyramine stock solution with an equal volume of 0.1 N HCl.
-
Base Hydrolysis: Mix an aliquot of the Quinapyramine stock solution with an equal volume of 0.1 N NaOH.
-
Oxidative Degradation: Mix an aliquot of the Quinapyramine stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place an aliquot of the Quinapyramine stock solution in a water bath or incubator set at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the Quinapyramine stock solution to a light source (e.g., UV lamp or direct sunlight) in a photostability chamber.
-
Control Sample: Keep an aliquot of the Quinapyramine stock solution at the recommended storage temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours). Periodically withdraw samples for analysis.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method. The method should be able to separate the intact Quinapyramine from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of Quinapyramine remaining at each time point for each stress condition compared to the control sample.
-
Identify and quantify any major degradation products.
-
Hypothetical Degradation Pathway
While specific degradation products of Quinapyramine have not been detailed in the provided search results, a hypothetical degradation pathway can be proposed based on its chemical structure and common degradation mechanisms of similar compounds. Quinapyramine contains functional groups susceptible to hydrolysis and oxidation.[3]
By following these guidelines and protocols, researchers can enhance the stability of their Quinapyramine stock solutions, leading to more reliable and reproducible experimental outcomes. For critical applications, it is always recommended to perform in-house stability studies under your specific experimental conditions.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. sahpra.org.za [sahpra.org.za]
- 7. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Navigating Quinapyramine Precipitation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Quinapyramine, preventing its precipitation in aqueous solutions is critical for experimental accuracy and the development of stable formulations. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling of Quinapyramine.
Troubleshooting Guide: Addressing Quinapyramine Precipitation
Researchers may face issues with Quinapyramine precipitating out of solution. This guide offers a systematic approach to identifying and resolving these problems.
Initial Assessment of Precipitation
A logical workflow can help diagnose the root cause of Quinapyramine precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Quinapyramine precipitation in aqueous solutions?
A1: Quinapyramine precipitation can be triggered by several factors:
-
pH Shifts: The solubility of Quinapyramine salts is pH-dependent. A shift outside the optimal pH range can significantly decrease its solubility. For a 10% w/v solution of Quinapyramine Chloride/Sulphate, the pH should not be below 2.5.[1]
-
High Concentration: Exceeding the solubility limit of Quinapyramine in a given solvent system will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of Quinapyramine. Cooling a saturated solution can often induce precipitation.
-
Incompatible Excipients: Interactions with other components in the formulation can lead to the formation of less soluble complexes.
-
Degradation: Chemical degradation of the Quinapyramine molecule can result in byproducts with lower solubility.
Q2: What is the aqueous solubility of Quinapyramine salts?
A2: Quantitative solubility data for individual Quinapyramine salts under various conditions is not extensively published. However, a commonly available mixture of Quinapyramine Chloride and Sulphate is reported to be highly soluble in water.
| Quinapyramine Salt Mixture | Solubility in Water at 20°C |
| Quinapyramine Chloride/Sulphate BP | 1 gram in 2 parts of water |
This high solubility suggests that precipitation is often linked to factors other than intrinsic solubility, such as pH or temperature.
Q3: How does pH affect the stability and solubility of Quinapyramine?
Signaling Pathway of pH-Induced Precipitation
Q4: What formulation strategies can be employed to prevent Quinapyramine precipitation?
A4: Several strategies can be used to enhance the stability of Quinapyramine in aqueous solutions:
-
pH Control: Maintaining the pH within the optimal range for Quinapyramine solubility is crucial. This can be achieved using appropriate buffer systems.
-
Co-solvents: The addition of water-miscible organic solvents (co-solvents) can increase the solubility of poorly soluble drugs.
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility and preventing precipitation.
-
Polymers: Certain polymers can act as precipitation inhibitors by sterically hindering the formation and growth of drug crystals.
Q5: Are there any known excipients used in commercial Quinapyramine formulations?
A5: Commercial veterinary formulations of Quinapyramine are typically provided as a powder for injection containing a mixture of Quinapyramine Sulphate and Quinapyramine Chloride.[2][3] The formulation is reconstituted with sterile water for injection immediately before use. Detailed information on other excipients used in these commercial products is not widely disclosed. Veterinary injectable formulations may contain various excipients to ensure stability, sterility, and safety.
| Excipient Type | Potential Function in Quinapyramine Formulations |
| Buffering Agents | To maintain an optimal pH for solubility and stability. |
| Tonicity Modifiers | To adjust the osmotic pressure of the solution for injection. |
| Preservatives | To prevent microbial growth in multi-dose vials. |
| Suspending Agents | In the case of the less soluble chloride salt, to ensure uniform dispersion. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Quinapyramine Stock Solution
This protocol describes the preparation of a buffered stock solution to minimize pH-related precipitation.
-
Determine the Target pH: Based on preliminary studies, identify a pH that maintains Quinapyramine solubility (e.g., pH 3-5).
-
Prepare the Buffer: Prepare a suitable buffer (e.g., citrate or acetate buffer) at the target pH and desired molarity.
-
Dissolve Quinapyramine: Slowly add the Quinapyramine powder to the buffer solution while stirring continuously until fully dissolved.
-
Sterile Filtration: If required for the experiment, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the solution at the recommended temperature, protected from light.
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug and to develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Quinapyramine in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solution to UV and visible light.
-
-
Sample Collection: Collect samples at various time points.
-
Sample Preparation: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
By following these guidelines and understanding the factors that influence Quinapyramine's solubility and stability, researchers can minimize precipitation issues and ensure the reliability of their experimental results.
References
Technical Support Center: Refining Animal Models for Consistent Quinapyramine Pharmacokinetic Data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable pharmacokinetic (PK) data for Quinapyramine in animal models. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summary data to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main forms of Quinapyramine, and how do they differ pharmacokinetically?
A1: Quinapyramine is available in two common salt forms: Quinapyramine Sulphate and Quinapyramine Chloride. Their primary difference lies in their solubility and absorption rates, which dictates their therapeutic use.[1]
-
Quinapyramine Sulphate: This salt is readily soluble in water, leading to rapid absorption from the injection site. It is typically used for curative (therapeutic) action against active trypanosomiasis infections.[1]
-
Quinapyramine Chloride: This salt is less soluble in water and is absorbed slowly.[2] It often forms a depot at the injection site, resulting in a sustained release of the drug over a longer period. This property makes it ideal for prophylactic (preventive) use.[1][2]
-
Combined Formulations: Some commercial products, like Triquin or Antrycide Pro-salt, combine both sulphate and chloride salts (e.g., in a 3:2 ratio) to provide both immediate curative action and long-lasting prophylactic protection.[1][3]
Q2: Why am I observing high inter-animal variability in my Quinapyramine PK studies?
A2: High variability in pharmacokinetic data is a common issue in preclinical studies and can be attributed to several factors related to the drug's properties and the experimental setup.[4][5] Key contributors for Quinapyramine include:
-
Formulation Issues: Quinapyramine, particularly the chloride salt, has low solubility. Inconsistent suspension or aggregation of the dosing solution can lead to significant differences in the actual dose administered to each animal.[2][5]
-
Route of Administration: The subcutaneous route, commonly used for Quinapyramine, can be a source of variability. Factors like injection technique, site of injection, and local blood flow can alter absorption rates. The formation of a drug depot with the chloride salt is inherently variable.[1][2]
-
Animal-Specific Factors: Differences in animal strain, age, sex, health status, and even stress levels can influence drug metabolism and absorption.[4] Animals with pre-existing liver or kidney disease may show altered drug clearance.[2]
-
Physicochemical Properties: The drug's potential for pH-dependent solubility can be affected by physiological differences in the gastrointestinal tract (for oral dosing) or the local tissue environment (for injections).[4]
Q3: How does the choice of animal model and strain impact study outcomes?
A3: The choice of animal model is critical and can significantly influence pharmacokinetic results. Different species and even different strains within a species (e.g., BALB/c vs. C57BL/6 mice) can have varying levels of drug-metabolizing enzymes, such as cytochrome P450s, which can lead to different rates of drug clearance.[5] Some species may also exhibit particular sensitivities; for example, camels are noted to be particularly sensitive to Quinapyramine, requiring careful dose adjustments.[2] It is recommended to conduct pilot PK studies when using a new animal model or strain to properly characterize the drug's profile.
Q4: What are the most common analytical methods for quantifying Quinapyramine in plasma?
A4: High-Performance Liquid Chromatography (HPLC) with UV-visible detection is a widely used and reliable method for the determination of Quinapyramine in animal plasma or serum.[6][7] Modern methods using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offer even greater sensitivity and specificity for quantifying multiple analytes simultaneously.[8] A validated analytical method is crucial for generating accurate PK data, with detection limits for HPLC-UV reported as low as 1.7 to 3 ng/mL.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability
-
Symptoms: High standard deviation in plasma concentrations across animals at the same time point; Cmax and AUC values are highly variable or lower than expected.
-
Potential Causes & Solutions:
-
Poor Formulation/Solubility: The drug may be settling in the dosing suspension.
-
Action: Optimize the vehicle to improve solubility. For suspensions, ensure vigorous and continuous mixing (e.g., vortexing or stirring) immediately before and throughout the dosing process to maintain homogeneity.[5]
-
-
Inaccurate Dosing Technique: Improper oral gavage or subcutaneous injection technique can lead to dose misadministration.
-
Action: Standardize the administration protocol. Ensure all personnel are thoroughly trained on the correct technique, including proper animal restraint, needle/catheter placement, and a slow, consistent administration rate.[5]
-
-
Injection Site Issues (Subcutaneous): The formation of an inconsistent depot with Quinapyramine Chloride can lead to variable absorption.
-
Issue 2: Unexpectedly Rapid Clearance or Local Reactions
-
Symptoms: Drug is cleared from plasma faster than anticipated; local tissue reactions (swelling, tremors) are observed at the injection site.
-
Potential Causes & Solutions:
-
High Metabolic Clearance: The chosen animal strain may have a high metabolic rate for this compound.
-
Action: Review literature for known metabolic differences between strains. If possible, conduct a pilot study in a different strain to compare PK profiles.
-
-
Injection Site Irritation: The drug formulation may be causing local irritation or toxicity, particularly in sensitive animals.
-
Action: Observe animals closely for signs of restlessness, salivation, or muscle tremors post-injection.[1] These reactions are often transitory. Providing a quiet environment and ensuring the animal is calm during dosing can help.[1] Avoid administering more than 20 ml of the injection solution to a single animal.[2]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to provide a reference for expected outcomes.
Table 1: Pharmacokinetic Parameters of Quinapyramine Sulphate (QS) vs. a Nanosuspension Formulation in Wistar Rats [9]
| Parameter | Free Quinapyramine Sulphate (QS) | QS-Nanosuspension Formulation | Fold Change |
| Half-life (t½) | Data not specified | Data not specified | 13.54x ↑ |
| Area Under Curve (AUC₀-∞) | Data not specified | Data not specified | 7.09x ↑ |
| Volume of Distribution (Vz/F) | Data not specified | Data not specified | 1.78x ↑ |
| Mean Residence Time (MRT₀-∞) | Data not specified | Data not specified | 17.35x ↑ |
| Plasma Clearance (Cl) | Data not specified | Data not specified | 7.08x ↓ |
This table illustrates how formulation can dramatically alter the pharmacokinetic profile of Quinapyramine.
Table 2: Comparative Efficacy of Trypanocidal Drugs in Naturally Infected Horses [10]
| Drug | Dose | Efficacy (Day 7) | Efficacy (Day 14) | Efficacy (Day 21) |
| Quinapyramine Sulphate | 3000mg/ml per 50/kg body weight (IM) | 91% | 100% | 100% |
| Isometamidium Chloride | 0.5mg/2.5ml of 1% solution per 50/kg body weight (IV) | 79% | 83% | 95.83% |
| Diminazene Aceturate | 2360mg/15ml per 100/kg body weight (IM) | 33% | 58% | 75% |
Table 3: Example Haemato-Biochemical Parameters in Cattle Pre- and Post-Quinapyramine Treatment [11]
| Parameter | Pre-Treatment (Day 0) | Post-Treatment (Day 14) |
| Hemoglobin (Hb) (g/dl) | 7.94 ± 0.186 | 9.06 ± 0.171 |
| Packed Cell Volume (PCV) (%) | 24.23 ± 0.567 | Value normalized |
| Total Erythrocyte Count (TEC) (×10⁶/µL) | 4.06 ± 0.097 | Value normalized |
| Glucose (mg/dl) | 33.97 ± 0.86 | Value restored |
| Total Protein (g/dl) | 5.35 ± 0.052 | Value restored |
Values represent Mean ± SE. Treatment involved Quinapyramine Sulphate and Chloride @ 4.4 mg/kg, S/C, single dose.[11]
Experimental Protocols & Visualizations
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Animal Restraint: Gently restrain the animal using an appropriate method for the species (e.g., restraint tube for mice, manual restraint for rats).
-
Blood Collection: Collect blood samples (typically 50-100 µL for mice) at predetermined time points post-dosing from a suitable site (e.g., saphenous vein, tail vein).
-
Anticoagulant: Collect samples into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.
-
Centrifugation: Immediately after collection, centrifuge the blood samples at approximately 2,000-4,000 x g for 10-15 minutes at 4°C to separate the plasma (supernatant) from blood cells.
-
Plasma Aspiration: Carefully aspirate the plasma using a pipette without disturbing the cell layer.
-
Storage: Transfer the plasma to a clean, labeled microcentrifuge tube and store frozen at -80°C until analysis to ensure stability.
Protocol 2: Quantification of Quinapyramine in Plasma by HPLC-UV
This protocol is a generalized example based on published methods.[6][7] It must be fully validated for specificity, linearity, accuracy, precision, and stability.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 200-300 µL of a protein precipitation agent like acetonitrile or a methanol/acetonitrile mixture.[8]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase column such as a C18, 5 µm (e.g., 150 x 4.6 mm).[7]
-
Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water containing an additive like 0.1% formic acid to improve peak shape.[7]
-
Flow Rate: Set a flow rate of approximately 1 mL/min.[7]
-
Injection Volume: Inject 20-50 µL of the reconstituted sample.
-
Detection: Monitor the column eluent using a UV detector set to a wavelength of approximately 296 nm.[7]
-
-
Quantification:
-
Create a standard curve by spiking known concentrations of Quinapyramine into blank plasma and processing them in the same manner as the study samples.
-
Calculate the concentration of Quinapyramine in the unknown samples by comparing their peak areas to the standard curve.
-
Diagrams
Caption: Workflow for troubleshooting inconsistent Quinapyramine PK data.
Caption: Key factors influencing Quinapyramine pharmacokinetic outcomes.
Caption: Simplified workflow for a typical Quinapyramine PK study.
References
- 1. medina.co.ke [medina.co.ke]
- 2. nawanlab.com [nawanlab.com]
- 3. ndvsu.org [ndvsu.org]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the trypanocidal drugs homidium, isometamidium and quinapyramine in bovine serum or plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Long-term antitrypanosomal effect of quinapyramine sulphate-loaded oil-based nanosuspension in T. evansi-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Quinapyramine and Diminazene Aceturate Efficacy in the Treatment of Bovine Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used trypanocidal drugs, quinapyramine and diminazene aceturate, in the treatment of trypanosomiasis in cattle. This analysis is based on available experimental data, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanisms of action.
Introduction
Bovine trypanosomiasis, a parasitic disease caused by various species of the genus Trypanosoma, remains a significant impediment to livestock production in many parts of the world. The primary means of control rely on chemotherapy, with quinapyramine and diminazene aceturate being two of the most historically important and widely utilized drugs. Understanding their comparative efficacy, mechanisms of action, and limitations is crucial for effective disease management and the development of new therapeutic strategies.
Mechanisms of Action
The trypanocidal activity of quinapyramine and diminazene aceturate stems from their ability to interfere with essential parasitic processes, primarily targeting DNA.
Diminazene Aceturate: This aromatic diamidine is known to bind to the kinetoplast DNA (kDNA) of trypanosomes. This binding is non-intercalative and occurs at sites rich in adenine-thymine (A-T) base pairs.[1][2] This interaction is thought to inhibit DNA replication and transcription, ultimately leading to parasite death. Recent studies have also suggested that diminazene aceturate possesses anti-inflammatory properties and can modulate the host's immune response.[1][3]
Quinapyramine: Quinapyramine is a traditional antiprotozoal drug that affects the metabolic processes of trypanosomes, thereby inhibiting their growth and reproduction rather than causing direct lysis.[4] While the precise molecular target is not as well-defined as that of diminazene, it is understood to interfere with nucleic acid synthesis.[5]
Signaling Pathways and Drug Uptake
The entry of these drugs into the trypanosome is a critical determinant of their efficacy.
Diminazene Aceturate: The uptake of diminazene into Trypanosoma brucei is primarily mediated by the P2/TbAT1 adenosine transporter.[6] Resistance to diminazene has been linked to the loss or modification of this transporter.
Caption: Proposed mechanism of action for diminazene aceturate.
Quinapyramine: The mechanism of quinapyramine uptake is less clearly elucidated but is thought to be a slow process, with the drug targeting intracellular components rather than the surface membrane.[7]
Comparative Efficacy in Cattle
Direct comparative studies on the efficacy of quinapyramine and diminazene aceturate specifically in cattle are limited in the recent scientific literature. Much of the available comparative data is derived from studies on other livestock, such as horses, or focuses on drug resistance patterns. However, by synthesizing data from various studies, a general understanding of their performance can be established.
Note: The following tables summarize findings from separate studies and do not represent a direct head-to-head comparison in a single trial.
Therapeutic Efficacy Against Trypanosoma evansi**
While primarily a pathogen of equines and camels, T. evansi can also infect cattle. A study in naturally infected cattle provides insight into the efficacy of quinapyramine.
| Drug | Dosage | Efficacy Metric | Result | Study Reference |
| Quinapyramine Sulphate & Chloride | 4.4 mg/kg b.wt, S/C, single dose | Parasite Clearance | No parasitemia observed on day 3 post-treatment | [8] |
This study did not include a diminazene aceturate arm for direct comparison in cattle.
A separate study in horses provides a comparative perspective, which may have some relevance to cattle.
| Drug | Efficacy at Day 21 (Horses) | Study Reference |
| Quinapyramine Sulphate | 100% | [9][10] |
| Diminazene Aceturate | 75% | [9][10] |
Efficacy Against Trypanosoma vivax and Trypanosoma congolense**
These two species are major causes of bovine trypanosomiasis in Africa.
Diminazene Aceturate Efficacy against T. vivax in Experimentally Infected Cattle
| Dosage | Efficacy Metric | Result | Study Reference |
| 7 mg/kg IM | Parasite Clearance | 100% curative efficacy | [11] |
| 7 mg/kg IM | Prophylactic Effect | Failed to prevent reinfection at 50 days post-treatment | [11] |
Note: No comparable recent studies detailing the efficacy of quinapyramine against T. vivax or T. congolense in cattle with this level of detail were identified. Historical accounts suggest diminazene aceturate is generally more effective against T. congolense and T. vivax than against Trypanozoon subgenus members (like T. evansi and T. brucei).[12] Conversely, quinapyramine is noted to be highly active against T. brucei and T. evansi.[1]
Experimental Protocols
Study of Quinapyramine in T. evansi Infected Cattle[8]
-
Animals: Ten crossbred cattle naturally infected with clinical trypanosomiasis.
-
Diagnosis: Confirmation of T. evansi infection via microscopic examination of blood smears.
-
Treatment: A single subcutaneous dose of Quinapyramine sulphate and chloride at 4.4 mg/kg body weight. Supportive therapy was also administered.
-
Efficacy Assessment:
-
Disappearance of clinical signs.
-
Absence of T. evansi in blood smears on days 3, 7, and 14 post-treatment.
-
Monitoring of haematological and biochemical parameters at the same time points.
-
Caption: Experimental workflow for quinapyramine efficacy study.
Study of Diminazene Aceturate in T. vivax Experimentally Infected Cattle[11]
-
Animals: Thirty male Girolando calves.
-
Infection: Intravenous infection with approximately 1 × 10^6 T. vivax trypomastigotes.
-
Treatment Groups (Relevant Group):
-
G2: Treated with diminazene diaceturate at 7 mg/kg intramuscularly on Day 0.
-
-
Efficacy Assessment:
-
Blood samples were collected over 180 days.
-
T. vivax presence was evaluated using the Woo test, Brener method, and PCR.
-
A reinfection challenge was performed on day 50 post-treatment.
-
Caption: Experimental workflow for diminazene aceturate efficacy study.
Drug Resistance
A significant concern with both drugs is the development of resistance. The use of quinapyramine in cattle has been advised against in some contexts due to the rapid development of resistance and cross-resistance to other trypanocides, including diminazene.[6] Resistance to diminazene is also a widespread problem, often linked to mutations in the transporter genes responsible for drug uptake.[6]
Adverse Effects and Toxicity
Both drugs can cause adverse reactions.
-
Quinapyramine: Can cause toxic reactions such as restlessness, muscle tremors, and increased heart rate. It is also irritating and can cause swelling at the injection site.[4]
-
Diminazene Aceturate: Can be toxic and even fatal in camels, horses, donkeys, and dogs at doses considered safe for cattle.[12] Signs of poisoning can include respiratory, nervous, and digestive disturbances.[13]
Conclusion
-
Diminazene aceturate appears to be a preferred curative agent for T. congolense and T. vivax infections in cattle, with studies demonstrating high curative rates. However, its prophylactic effect is short-lived.
-
Quinapyramine shows high efficacy against T. evansi and T. brucei. Its use in cattle for T. congolense and T. vivax has been historically limited due to concerns about drug resistance.
The choice of drug should be guided by the prevalent Trypanosoma species, local resistance patterns, and careful consideration of the potential for adverse effects. The lack of recent, direct comparative studies in cattle highlights a critical knowledge gap and underscores the need for further research to guide optimal treatment strategies for bovine trypanosomiasis.
References
- 1. African animal trypanosomiasis; selected articles from the World Animal Review [fao.org]
- 2. Table: Drugs Commonly Used for Trypanosomiasis in Domestic Animals-MSD Veterinary Manual [msdvetmanual.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]
- 7. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental infection of cattle with Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of resistance to diminazene aceturate and quinapyramine sulphate in a strain of Trypanosoma vivax during cyclical transmission through antelope | Parasitology | Cambridge Core [cambridge.org]
- 10. Frequency of diminazene-resistant trypanosomes in populations of Trypanosoma congolense arising in infected animals following treatment with diminazene aceturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchtrend.net [researchtrend.net]
- 12. Trypanocide Use and Molecular Characterization of Trypanosomes Resistant to Diminazene Aceturate in Cattle in Northern Côte D’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of diminazene aceturate on the infectivity and transmissibility of drug-resistant Trypanosoma congolense in Glossina morsitans centralis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Quinapyramine and Isometamidium Chloride in Equine Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinapyramine and Isometamidium Chloride, two critical trypanocidal agents used in the treatment and prophylaxis of equine trypanosomiasis. This document synthesizes available experimental data on their efficacy, pharmacokinetic profiles, mechanisms of action, and adverse effects to support informed decisions in research and drug development.
Efficacy and Performance
Quinapyramine and Isometamidium Chloride are both effective in treating equine trypanosomiasis, but studies indicate differences in their therapeutic and prophylactic efficacy.
A comparative study on Thoroughbred horses naturally infected with Trypanosoma evansi demonstrated a higher therapeutic efficacy for Quinapyramine sulphate over Isometamidium chloride.[1] In this study, Quinapyramine sulphate achieved a 100% cure rate, while Isometamidium chloride showed a 95.83% efficacy.[1] Both treatments led to the significant restoration of hematological parameters that are typically altered during trypanosomiasis, such as red blood cell count, hemoglobin concentration, and packed cell volume.[1]
For prophylaxis, Quinapyramine is often formulated as a "pro-salt" containing both sulphate and chloride salts. The sulphate provides rapid therapeutic action, while the slower-absorbing chloride forms a depot at the injection site, offering prolonged protection.[2] Isometamidium chloride is also recognized for its prophylactic activity, which is attributed to its ability to form a drug depot at the site of injection and bind extensively to tissues.
Table 1: Comparative Therapeutic Efficacy of Quinapyramine Sulphate and Isometamidium Chloride in Thoroughbred Horses
| Drug | Dosage | Efficacy Rate (%) | Time to Normalization of Hematological Parameters |
| Quinapyramine Sulphate | 3000 mg/50 kg body weight (single dose) | 100% | 21 days |
| Isometamidium Chloride | 0.5 mg/50 kg body weight (1% solution, single dose) | 95.83% | 21 days |
(Source: Data extracted from a therapeutic trial in Thoroughbred horses)[1]
Pharmacokinetics
The pharmacokinetic profiles of Quinapyramine and Isometamidium Chloride influence their therapeutic and prophylactic use.
Quinapyramine: Quinapyramine sulphate is rapidly absorbed, leading to quick therapeutic action.[3] In contrast, Quinapyramine chloride has a slower absorption rate, which allows for a depot effect at the injection site and sustained drug release, contributing to its prophylactic efficacy.[2] It is widely distributed in tissues and is metabolized in the liver, with excretion primarily through the urinary system.[3]
Isometamidium Chloride: Isometamidium is known to be rapidly absorbed after intramuscular injection, although it forms a depot at the injection site, leading to a prolonged presence in the body.[4] In cattle, the half-life of isometamidium chloride has been reported to be approximately 12 days.[5] It is extensively bound to tissues, which contributes to its long duration of action and prophylactic properties.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Quinapyramine | Isometamidium Chloride |
| Absorption | Sulphate: Rapid; Chloride: Slow (depot forming)[2][3] | Rapid, but forms a depot at the injection site[4] |
| Distribution | Extensive tissue distribution[3] | Extensive tissue binding |
| Metabolism | Hepatic[3] | Information not readily available |
| Excretion | Primarily urinary[3] | Information not readily available |
| Half-life (in cattle) | Not available | ~12 days[5] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for both drugs in horses are not well-documented in publicly available literature. The data for Isometamidium Chloride is from studies in cattle and should be interpreted with caution for equine species.
Mechanism of Action
The trypanocidal activity of Quinapyramine and Isometamidium Chloride is achieved through different molecular mechanisms.
Quinapyramine: This drug primarily targets the energy metabolism of the trypanosome. It is believed to interfere with the parasite's mitochondrial function, disrupting the electron transport chain and inhibiting energy production, which ultimately leads to the death of the parasite.[2][3] Some research also suggests that Quinapyramine may inhibit DNA synthesis and suppress cytoplasmic ribosomes, thereby hindering protein synthesis.
Isometamidium Chloride: The primary mechanism of action for Isometamidium Chloride involves the inhibition of DNA synthesis in the trypanosome.[6] It is also known to modify the mitochondrial membrane and the glycoprotein structure on the surface of the endoplasmic reticulum.[6] More specifically, it is thought to selectively inhibit kinetoplastic topoisomerase type II, an enzyme crucial for the replication of the parasite's unique kinetoplast DNA.[5]
Adverse Reactions and Safety Profile
Both Quinapyramine and Isometamidium Chloride can cause adverse reactions in horses, which is a critical consideration for their clinical use.
Quinapyramine: Horses are known to be particularly sensitive to Quinapyramine.[7] Toxic reactions can occur within 15 minutes to 2 hours after injection and may include restlessness, rapid breathing, muscle tremors, increased heart rate, frequent defecation and urination, abdominal pain, and sweating.[8] While these symptoms often subside on their own, severe cases can be fatal.[8] The drug is also irritating and can cause swelling and induration at the injection site.[8] In some cases, even after successful treatment of trypanosomiasis with quinapyramine sulfate, a neurological form of the disease can relapse.[9][10]
Isometamidium Chloride: Isometamidium Chloride is also known to have a narrow therapeutic index.[11] Adverse effects can include local tissue damage at the injection site.[11] Systemic reactions may include restlessness, hyperaesthesia, shivering, convulsions, and in severe cases, death.[11] In a study involving working equines, immediate, self-limiting adverse reactions were observed in 26% of donkeys treated with isometamidium.[12][13]
Table 3: Comparative Adverse Reactions
| Adverse Reaction | Quinapyramine | Isometamidium Chloride |
| Local Reactions | Swelling and induration at the injection site[8] | Tissue damage at the injection site[11] |
| Systemic Reactions | Restlessness, rapid breathing, muscle tremors, increased heart rate, colic, sweating[8] | Restlessness, hyperaesthesia, shivering, convulsions[11] |
| Neurological | Relapse of neurological trypanosomiasis reported post-treatment[9][10] | Not commonly reported |
| Species Sensitivity | Horses are particularly sensitive[7] | Donkeys have shown a higher incidence of immediate adverse reactions in some studies[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.
Therapeutic Efficacy Trial in Naturally Infected Horses
This protocol outlines the methodology used in a study comparing the therapeutic efficacy of Quinapyramine sulphate and Isometamidium chloride in Thoroughbred horses naturally infected with Trypanosoma evansi.
-
Animal Selection: Thoroughbred horses showing clinical signs of trypanosomiasis were selected. Infection was confirmed by microscopic examination of blood smears.
-
Grouping: Infected horses were divided into two treatment groups.
-
Drug Administration:
-
Group A: Treated with a single dose of Quinapyramine sulphate at a dosage of 3000mg per 50 kg of body weight.
-
Group B: Treated with a single dose of Isometamidium chloride as a 1% solution at a dosage of 0.5 mg per 50 kg of body weight.
-
-
Monitoring:
-
Clinical signs were monitored post-treatment.
-
Blood samples were collected at days 3, 7, 10, 14, and 21 post-treatment for hematological analysis (RBC, Hb, PCV, etc.).
-
The presence of trypanosomes in blood smears was checked to confirm parasite clearance.
-
-
Efficacy Assessment: The therapeutic efficacy was calculated as the percentage of horses that recovered and were free of parasites at the end of the observation period.
In Vitro Susceptibility Testing
This protocol describes a general method for assessing the in vitro sensitivity of Trypanosoma species to trypanocidal drugs.
-
Parasite Culture: Bloodstream forms of the Trypanosoma species of interest are cultured in an appropriate medium under controlled conditions (e.g., 37°C, 5% CO2).
-
Drug Preparation: The test drugs (Quinapyramine and Isometamidium Chloride) are dissolved in a suitable solvent and then diluted to various concentrations in the culture medium.
-
Assay Procedure:
-
A known number of trypanosomes are seeded into the wells of a microtiter plate.
-
The different drug concentrations are added to the wells.
-
Control wells with no drug and a reference drug are included.
-
The plates are incubated for a specific period (e.g., 24-72 hours).
-
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay or by microscopic counting.
-
Data Analysis: The drug concentration that inhibits parasite growth by 50% (IC50) is calculated to determine the in vitro efficacy of the drugs.
Visualizations
Mechanism of Action Overview
Caption: High-level overview of the proposed mechanisms of action for Quinapyramine and Isometamidium Chloride.
Experimental Workflow for Efficacy Trial
Caption: Workflow for a comparative therapeutic efficacy trial of trypanocidal drugs in horses.
Conclusion
Both Quinapyramine and Isometamidium Chloride are valuable drugs in the management of equine trypanosomiasis. Quinapyramine sulphate appears to offer superior therapeutic efficacy in some studies, while the pro-salt formulation provides both curative and prophylactic benefits. Isometamidium Chloride is also an effective therapeutic and prophylactic agent with a long duration of action. The choice of drug should be based on the specific clinical situation, the desired outcome (therapeutic versus prophylactic), and careful consideration of the potential for adverse reactions, particularly the known sensitivity of horses to Quinapyramine. Further research is warranted to establish detailed pharmacokinetic profiles of both drugs in horses to optimize dosing regimens and to conduct direct comparative studies on the incidence and severity of adverse effects.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. nawanlab.com [nawanlab.com]
- 3. pharma a.pptx....... .................. | PPTX [slideshare.net]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. funaab.edu.ng [funaab.edu.ng]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Neurological trypanosomiasis in quinapyramine sulfate-treated horses--a breach of the blood-brain barrier? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Safety and efficacy of three trypanocides in confirmed field cases of trypanosomiasis in working equines in The Gambia: a prospective, randomised, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. madbarn.com [madbarn.com]
In Vitro Cross-Resistance Profile of Quinapyramine with Other Common Trypanocides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cross-resistance profile of quinapyramine with other key trypanocidal agents. The data presented is compiled from various experimental studies to offer an objective overview of resistance patterns in different Trypanosoma species. This information is crucial for understanding the mechanisms of drug resistance and for the strategic development of new therapeutic agents against trypanosomiasis.
Quantitative Cross-Resistance Data
The development of resistance to quinapyramine in Trypanosoma species is often associated with decreased susceptibility to other trypanocides, particularly those that are structurally related or share similar uptake mechanisms. The extent of this cross-resistance has been quantified in several studies, and the key findings are summarized below.
Table 1: Cross-Resistance in Experimentally Induced Quinapyramine-Resistant Trypanosoma congolense**
| Trypanocidal Agent | Fold Increase in Resistance (Compared to Parental Clone) |
| Quinapyramine | ~40-fold |
| Isometamidium | 8-fold[1] |
| Homidium | 28-fold[1] |
| Diminazene | 5.5-fold[1] |
Data derived from a study where a quinapyramine-resistant population of T. congolense IL 1180 was generated in vivo.[1]
Table 2: Cross-Resistance in Isometamidium-Resistant Trypanosoma congolense**
| Trypanocidal Agent | Fold Increase in Resistance (Compared to Parental Clone) |
| Isometamidium | 94-fold |
| Quinapyramine Sulphate | 4.2-fold[2] |
| Homidium Chloride | 33-fold[2] |
| Diminazene Aceturate | 3.4-fold[2] |
This table illustrates the reciprocal cross-resistance observed when resistance is first induced with a different agent, isometamidium, highlighting shared resistance pathways.[2]
Table 3: In Vitro Susceptibility (MEC100) of Various Trypanosoma Clones to a Panel of Trypanocides
| Trypanocidal Agent | Minimal Effective Concentration (MEC100) in µg/ml |
| Quinapyramine Sulfate | 1 - 16[3] |
| Diminazene Aceturate | 0.0556 - 14.24[3] |
| Suramin | 1 - 8[3] |
| Isometamidium Chloride | 1 - 4[3] |
| MelCy (Cymelarsan) | 0.005 - 0.04[3] |
MEC100 is the minimal effective concentration that kills 100% of the trypanosome population within 24 hours of exposure.[3] This data, from a study on T. evansi and T. equiperdum, shows the baseline sensitivity of various clones before the development of specific resistance.
It is noteworthy that some studies have reported a lack of cross-resistance between quinapyramine and suramin.[4] Additionally, clones resistant to diminazene aceturate did not exhibit cross-resistance to suramin and isometamidium chloride in one study.[3] Interestingly, diminazene-resistant clones were found to be more sensitive to quinapyramine sulfate in in vivo tests.[3]
Experimental Protocols
The data presented in this guide are derived from studies employing various in vitro and in vivo methodologies to induce and assess drug resistance. Below are detailed summaries of the key experimental protocols.
In Vivo Induction of Quinapyramine Resistance in T. congolense**
This protocol outlines the methodology used to generate a quinapyramine-resistant strain of T. congolense in a murine model.
-
Parental Strain : A quinapyramine-susceptible clone of Trypanosoma congolense (e.g., IL 1180) is used as the starting population.
-
Infection : Mice are infected with the parental trypanosome clone.
-
Sub-curative Treatment : Once parasitemia is established, the infected mice are treated with a sub-curative dose of quinapyramine sulfate. This dose is sufficient to temporarily clear the parasites from the bloodstream but allows for relapse.
-
Relapse and Passage : The trypanosomes that reappear in the blood following the sub-curative treatment (the relapse population) are harvested and passaged into a new group of naive mice.
-
Incremental Dosing : This cycle of infection, sub-curative treatment, relapse, and passage is repeated. With each subsequent cycle, the dose of quinapyramine sulfate is gradually increased.
-
Selection of Resistant Population : This process continues over an extended period (e.g., over 200 days) until a trypanosome population is derived that can withstand significantly higher doses of quinapyramine than the original parental clone.[1]
-
Cloning of Resistant Strain : The resulting resistant population is then cloned to ensure a homogenous population for further characterization.
In Vitro Drug Susceptibility Assay (MEC100 Determination)
This protocol describes a common in vitro method for determining the minimum effective concentration of a trypanocide required to eliminate a trypanosome population.
-
Parasite Culture : Bloodstream forms of Trypanosoma species are cultured in a suitable medium (e.g., MEM with 20% horse serum) in 96-well microtiter plates.
-
Drug Preparation : A stock solution of the trypanocidal drug is prepared and serially diluted to create a range of concentrations.
-
Drug Exposure : A standardized number of trypanosomes (e.g., 1 x 10^5 trypanosomes/ml) are added to each well of the microtiter plate containing the different drug concentrations. Control wells with no drug are also included.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for 24 to 48 hours.
-
Microscopic Examination : After incubation, the viability of the trypanosomes in each well is assessed by microscopic examination.
-
MEC100 Determination : The Minimal Effective Concentration (MEC100) is defined as the lowest drug concentration at which 100% of the trypanosomes are killed or immobilized within a specific timeframe (e.g., 24 hours).[3]
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for inducing drug resistance and a proposed signaling pathway for quinapyramine action and resistance.
Caption: Workflow for in vivo induction of quinapyramine resistance.
Caption: Quinapyramine action and resistance pathways.
Concluding Remarks
The available data strongly indicate that resistance to quinapyramine in Trypanosoma species is frequently accompanied by cross-resistance to other cationic trypanocides, including isometamidium, homidium, and diminazene. This phenomenon is likely due to shared uptake mechanisms, such as the P2/TbAT1 transporter, and common intracellular targets within the mitochondrion.[5][6][7] The lack of significant cross-resistance with suramin suggests a different mechanism of action and resistance for this particular drug. These findings underscore the importance of judicious drug use in the field to mitigate the selection and spread of multidrug-resistant trypanosome strains. For drug development professionals, this information highlights the need to explore novel chemical scaffolds and cellular targets that can circumvent existing resistance pathways.
References
- 1. Derivation and characterization of a quinapyramine-resistant clone of Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | An Update on African Trypanocide Pharmaceutics and Resistance [frontiersin.org]
- 6. Revisiting quinapyramine: mechanism of uptake, action and resistance [myeventflo.com]
- 7. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison: Quinapyramine Sulphate vs. Quinapyramine Chloride
A Comprehensive Guide for Researchers and Drug Development Professionals
Quinapyramine, a potent trypanocidal agent, has been a cornerstone in the treatment and prophylaxis of trypanosomiasis in livestock for decades. It is commercially available in two primary salt forms: sulphate and chloride. While both salts share the same active moiety and fundamental mechanism of action, their differing physicochemical properties lead to distinct pharmacokinetic and pharmacodynamic profiles in vivo. This guide provides a detailed head-to-head comparison of Quinapyramine sulphate and Quinapyramine chloride, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Mechanism of Action
Both Quinapyramine sulphate and chloride exert their trypanocidal effect by disrupting the energy metabolism of the parasite. The primary target is the kinetoplast DNA (kDNA) within the trypanosome's mitochondrion. By intercalating with the kDNA, Quinapyramine inhibits its replication and transcription, leading to a cascade of events that ultimately results in the parasite's death. This targeted disruption of the parasite's energy production provides a degree of selective toxicity, making it effective against trypanosomes with manageable side effects in the host animal.[1]
Caption: Mechanism of action of Quinapyramine salts against trypanosomes.
Pharmacokinetics: The Key Differentiator
The most significant in vivo difference between Quinapyramine sulphate and chloride lies in their pharmacokinetic profiles, specifically their rates of absorption and subsequent duration of action.
Quinapyramine Sulphate: This salt is characterized by its rapid absorption from the injection site. This leads to a quick onset of action, making it suitable for the therapeutic treatment of active trypanosome infections.
Quinapyramine Chloride: In contrast, Quinapyramine chloride has a slower absorption rate. This property allows it to form a depot at the site of injection, leading to a sustained release of the drug over a more extended period.[1] This makes the chloride salt ideal for prophylactic use, providing longer-lasting protection against reinfection.[1]
| Parameter | Quinapyramine Sulphate | Quinapyramine Chloride | Reference |
| Absorption Rate | Rapid | Slow[1] | [1] |
| Onset of Action | Fast | Slower | Inferred from absorption rate |
| Duration of Action | Shorter | Longer (prophylactic effect)[1] | [1] |
| Primary Use | Therapeutic | Prophylactic[1] | [1] |
Caption: Differing in vivo pharmacokinetic pathways of Quinapyramine salts.
In Vivo Efficacy
Direct comparative efficacy studies between the sulphate and chloride salts are scarce. However, studies on the individual salts and, more commonly, a combination product often referred to as "Antrycide Pro-salt" (a mixture of Quinapyramine sulphate and chloride), provide insights into their effectiveness.
A study in horses infected with Trypanosoma evansi showed that Quinapyramine sulphate administered at a dose of 3000mg/ml per 50/kg body weight had a 100% efficacy at day 21 post-treatment. This was significantly higher than isometamedium chloride (95.83%) and diminazene aceturate (75%).
In cattle suffering from clinical trypanosomiasis, a combination of Quinapyramine sulphate and chloride administered at 4.4 mg/kg body weight subcutaneously was effective in clearing T. evansi from the blood by the third day of treatment.[2] This treatment also led to the amelioration of clinical signs and the restoration of hematological and biochemical parameters by day 14.[2]
| Animal Model | Parasite | Drug(s) | Dose | Efficacy | Reference |
| Horses | T. evansi | Quinapyramine sulphate | 3000mg/ml per 50/kg BW | 100% curative at day 21 | |
| Cattle | T. evansi | Quinapyramine sulphate and chloride combination | 4.4 mg/kg BW, SC | Parasite clearance by day 3; clinical recovery by day 14[2] | [2] |
Toxicity and Safety Profile
Both salts of Quinapyramine can exhibit some level of toxicity in mammals, although they are selectively more toxic to trypanosomes.[1] Common side effects can include salivation, restlessness, and muscle tremors at the injection site, which are generally transient.[1]
Camels are reported to be particularly sensitive to Quinapyramine, necessitating careful dose adjustments and close monitoring for adverse reactions.[1] Caution is also advised when administering the drug to animals with pre-existing kidney or liver disease.[1]
Experimental Protocols
While a specific protocol for a direct head-to-head comparison was not found, the following represents a general experimental workflow for evaluating the in vivo efficacy of Quinapyramine salts against trypanosomiasis, based on methodologies from various studies.
Caption: General experimental workflow for in vivo efficacy testing.
A Representative Experimental Protocol (Adapted from studies on T. evansi in cattle):
-
Animal Selection and Acclimatization: Clinically healthy cattle are selected and acclimatized to the experimental conditions for a period of at least two weeks. Baseline hematological and biochemical parameters are established.
-
Experimental Infection: Animals are experimentally infected with a known strain of Trypanosoma evansi. The parasite load is monitored daily via microscopic examination of blood smears.
-
Grouping and Treatment: Once a stable parasitemia is established, the animals are randomly divided into treatment groups:
-
Group A: Quinapyramine sulphate (at a specified dose, e.g., 4.4 mg/kg BW, subcutaneously).
-
Group B: Quinapyramine chloride (at a specified dose, e.g., 4.4 mg/kg BW, subcutaneously).
-
Group C: Untreated control.
-
-
Post-Treatment Monitoring:
-
Parasitological Examination: Blood smears are examined daily for the presence of trypanosomes to determine the time to parasite clearance and to monitor for any relapse.
-
Clinical Observation: Animals are monitored daily for clinical signs of trypanosomiasis and any adverse drug reactions.
-
Hematological and Biochemical Analysis: Blood samples are collected at regular intervals (e.g., day 0, 3, 7, 14, and 21 post-treatment) to assess changes in parameters such as hemoglobin, packed cell volume, red blood cell count, and liver and kidney function markers.
-
-
Data Analysis: The efficacy of each treatment is evaluated based on the rate of parasite clearance, the prevention of relapse, and the normalization of clinical and hematological parameters.
Conclusion and Future Directions
The in vivo comparison of Quinapyramine sulphate and chloride reveals a clear trade-off between a rapid onset of action and a prolonged prophylactic effect. Quinapyramine sulphate is the salt of choice for treating active infections, while the chloride salt's depot-forming property makes it superior for preventing new infections.
A significant gap in the current literature is the lack of direct, quantitative head-to-head in vivo studies on the pharmacokinetics and toxicity of these two salts. Most of the available data is either qualitative or derived from studies on a combined formulation. Future research should focus on conducting well-designed comparative studies in various animal models to generate precise pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and establish definitive toxicity profiles (e.g., LD50). Such data would be invaluable for optimizing dosing regimens, minimizing adverse effects, and furthering the development of improved formulations for the control of trypanosomiasis.
References
A Comparative Analysis of Quinapyramine and Suramin for the Treatment of Trypanosoma evansi
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature provides a comparative analysis of two key trypanocidal drugs, Quinapyramine and Suramin, in the treatment of Trypanosoma evansi infection, commonly known as Surra. This guide synthesizes available data on the efficacy, mechanisms of action, and toxicity of these compounds to inform researchers, scientists, and drug development professionals.
Trypanosoma evansi is a significant pathogen in livestock, causing substantial economic losses worldwide. The control of Surra has heavily relied on a limited number of chemotherapeutic agents, including Quinapyramine and Suramin. Understanding the comparative performance of these drugs is crucial for effective treatment strategies and the development of new therapeutic approaches.
Mechanisms of Action
The trypanocidal activity of Quinapyramine and Suramin stems from their interference with distinct essential pathways within the parasite.
Quinapyramine: This agent is believed to disrupt the parasite's energy metabolism.[1] Its primary mechanism involves targeting the kinetoplast DNA (kDNA), leading to its degradation and ultimately inhibiting cell division.
Suramin: The precise mechanism of Suramin is not fully elucidated, but it is known to be a polypharmacological molecule that inhibits multiple enzymes.[2] It is thought to interfere with the parasite's energy metabolism by inhibiting key enzymes in the glycolytic pathway.[2] Additionally, it may inhibit other essential enzymes and growth factors.
References
Evaluating the Synergistic Effects of Quinapyramine in Combination Therapies
A Comparative Guide for Researchers
Quinapyramine, a quinoline-derivative drug, has been a stalwart in the chemotherapeutic arsenal against trypanosomiasis in animals. However, the emergence of drug resistance necessitates the exploration of combination therapies to enhance efficacy and mitigate the development of resistant strains. This guide provides a comparative overview of the synergistic effects of Quinapyramine when combined with other compounds, supported by available experimental data and detailed protocols.
Combination Therapies: A Comparative Analysis
The following tables summarize the quantitative data from studies evaluating Quinapyramine in combination with Diminazene aceturate, Freund's Complete Adjuvant, and as a salt combination of Quinapyramine sulphate and Quinapyramine chloride.
Table 1: Quinapyramine and Diminazene Aceturate Combination Therapy
| Parameter | Pre-treatment | Post-treatment | Reference |
| Organism | Trypanosoma equiperdum | Trypanosoma equiperdum | [1] |
| Host | Horse (n=1) | Horse (n=1) | [1] |
| Clinical Signs | Characteristic signs of dourine present | Improvement in health | [1] |
| Parasitemia (Microscopy) | Detected in urogenital tract | Not detected in urogenital tract | [1] |
| Parasitemia (PCR) | Detected in urogenital tract | Not detected in urogenital tract | [1] |
| Serological Tests | Positive | Seronegative | [1] |
| Relapse | - | No relapse for at least 2.5 years | [1] |
Note: This data is from a single case study and may not be generalizable.
Table 2: Quinapyramine Sulphate and Freund's Complete Adjuvant (FCA) Combination Therapy in Wistar Rats
| Parameter | Infected Untreated | Quinapyramine Sulphate (QS) Only | QS + FCA | Reference |
| Organism | Trypanosoma congolense | Trypanosoma congolense | Trypanosoma congolense | [2] |
| Host | Wistar Rat | Wistar Rat | Wistar Rat | [2] |
| Parasite Clearance | - | Disappeared 2 days post-injection, relapse after 1 week | Disappeared 2 days post-injection, relapse after 1 week | [2] |
| Rectal Temperature (°C) | 42.8 | 37.4 | 34.1 | [2] |
| White Blood Cell Count (x 10³/µl) | - | - | 6.79 (leukocytosis due to lymphocytosis) | [2] |
| Packed Cell Volume & Hemoglobin | Lower | Increased | Increased (indicating anemia amelioration) | [2] |
| Serum Liver Enzymes | - | - | Comparatively decreased | [2] |
Table 3: Quinapyramine Sulphate and Quinapyramine Chloride Combination Therapy
| Parameter | Pre-treatment | Post-treatment (Day 3) | Post-treatment (Day 14) | Reference |
| Organism | Trypanosoma evansi | Trypanosoma evansi | Trypanosoma evansi | [3] |
| Host | Cattle (n=10) | Cattle (n=10) | Cattle (n=10) | [3] |
| Parasitemia (Microscopy) | Present | Absent | Absent | [3] |
| Hemoglobin (g/dl) | 7.94 ± 0.186 | - | Restored to normal | [3] |
| PCV (%) | 24.23 ± 0.567 | - | Restored to normal | [3] |
| TEC (x10⁶/µL) | 4.06 ± 0.097 | - | Restored to normal | [3] |
| Glucose (mg/dl) | 33.97 ± 0.86 | - | Restored to normal | [3] |
| Total Protein (g/dl) | 5.35 ± 0.052 | - | Restored to normal | [3] |
| BUN (mg/dl) | 15.91 ± 0.226 | - | Restored to normal | [3] |
| Creatinine (mg/dl) | 0.8 ± 0.01 | - | Restored to normal | [3] |
| ALT (IU/L) | 34 ± 0.212 | - | Restored to normal | [3] |
| AST (IU/L) | 122.89 ± 1.04 | - | Restored to normal | [3] |
| Parameter | Observation | Reference |
| Organism | Trypanosoma evansi | [3] |
| Host | Camel (n=4) | [3] |
| Parasitemia (Microscopy) | Negative in 3 out of 4 camels at 12 and 24 hours post-treatment; all negative at 36 hours post-treatment. | [3] |
| Clinical Signs | Cardinal parameters (temperature, pulse, respiration) returned to normal between 24 to 36 hours post-treatment. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols derived from the cited studies.
Protocol 1: Quinapyramine Sulphate and Freund's Complete Adjuvant (FCA) Combination Therapy in Wistar Rats[2]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 189 ± 5 grams
-
Acclimatization: Pre-conditioned for three weeks with access to feed and water ad libitum.
2. Infection:
-
Parasite: Trypanosoma congolense (Savanna strain)
-
Inoculum: 2 mL of infected rat blood containing approximately 1.2 × 10⁶ trypanosomes.
-
Route of Inoculation: Intraperitoneal.
3. Experimental Groups (n=5 per group):
-
Group I: Infected and treated with a single subcutaneous dose of Quinapyramine sulphate (2.5 mg/kg).
-
Group II: Infected and treated with a combination of a single subcutaneous dose of Quinapyramine sulphate (2.5 mg/kg) and 0.1 mL of Freund's Complete Adjuvant.
-
Group III: Infected and treated with 0.1 mL of Freund's Complete Adjuvant only (subcutaneous).
-
Group IV: Infected and untreated.
-
Group V: Uninfected control (administered distilled water).
4. Treatment:
-
Treatment was administered on day nine post-infection after the establishment of parasitemia.
5. Monitoring and Data Collection:
-
Parasitemia: Monitored daily.
-
Clinical Signs: Monitored daily.
-
Body Weight: Determined using an electronic weighing balance.
-
Hematological and Serum Biochemical Parameters: Assessed at the termination of the experiment (four weeks post-treatment).
Protocol 2: Quinapyramine Sulphate and Quinapyramine Chloride Combination Therapy in Camels[3]
1. Animal Model:
-
Species: Dromedary camels
-
Diagnosis: Confirmed Trypanosoma evansi infection based on clinical signs and demonstration of parasites in wet blood films and stained blood smears.
2. Treatment:
-
Drug Combination: A mixture of Quinapyramine sulphate (1.5g) and Quinapyramine chloride (1.0g) (Try-Ban Powder® 2.5g) dissolved in 20ml distilled water.
-
Route of Administration: Subcutaneous injection.
-
Post-injection Care: The injection site was massaged to aid dispersion and minimize local reactions.
3. Monitoring:
-
Parasitemia: Microscopic examination of wet blood films, stained blood, and buffy coat smears at 12, 24, and 36 hours post-treatment.
-
Clinical Parameters: Temperature, pulse, and respiration rate were monitored.
Visualizing Experimental Workflows and Pathways
Understanding the experimental design and the proposed mechanism of action is facilitated by clear visualizations.
Caption: Experimental workflow for evaluating Quinapyramine and FCA synergy.
Caption: Proposed mechanism of action of Quinapyramine in trypanosomes.
Discussion of Synergistic Mechanisms
While the precise molecular signaling pathways underlying the synergistic effects of these combinations are not yet fully elucidated, some hypotheses can be put forward based on the known mechanisms of the individual components.
-
Quinapyramine and Diminazene Aceturate: Both drugs are known to interfere with parasitic DNA synthesis and repair, although through different mechanisms. Their combination could potentially lead to a multi-pronged attack on the parasite's genetic machinery, increasing the likelihood of cell death and reducing the chances of resistance development.
-
Quinapyramine and Freund's Complete Adjuvant (FCA): FCA is a potent immunostimulant. Its synergistic effect with Quinapyramine is likely not due to a direct interaction at the molecular level but rather a host-mediated effect. FCA enhances the host's immune response to the trypanosomes, making them more susceptible to the trypanocidal action of Quinapyramine. The observed leukocytosis and lymphocytosis in the combination group support this hypothesis.[2]
-
Quinapyramine Sulphate and Quinapyramine Chloride: This combination leverages the different pharmacokinetic profiles of the two salts. Quinapyramine sulphate is rapidly absorbed, providing a quick therapeutic effect, while Quinapyramine chloride is absorbed more slowly, creating a depot at the injection site for a prolonged prophylactic effect. This dual action ensures both immediate parasite clearance and sustained protection against reinfection.
Conclusion and Future Directions
The combination of Quinapyramine with other compounds presents a promising strategy to enhance its therapeutic efficacy against trypanosomiasis. The data, although limited in some cases, suggests potential benefits in terms of improved clinical outcomes, parasite clearance, and amelioration of pathological effects. However, more rigorous and standardized studies are required to fully evaluate these synergistic interactions. Future research should focus on:
-
Quantitative Synergy Analysis: Employing methods like isobologram analysis to definitively determine whether the interactions are synergistic, additive, or antagonistic.
-
Elucidation of Signaling Pathways: Investigating the molecular mechanisms and signaling pathways affected by these drug combinations to identify specific targets for future drug development.
-
Standardized and Controlled Trials: Conducting well-designed in vivo studies with larger sample sizes to validate the findings from preliminary studies and case reports.
By addressing these research gaps, the scientific community can pave the way for the development of more effective and sustainable treatment strategies for animal trypanosomiasis.
References
A Comparative Review of Quinapyramine Pharmacokinetics Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapyramine is a trypanocidal agent that has been used for the treatment and prophylaxis of trypanosomiasis in a range of domestic animals.[1][2][3] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity. This guide provides a comparative overview of the available pharmacokinetic data for Quinapyramine in different animal species, supported by experimental evidence.
Comparative Pharmacokinetic Parameters
While extensive comparative quantitative data is limited in the public domain, this section summarizes the available information on the key pharmacokinetic parameters of Quinapyramine in various species. It is important to note that many studies focus on the efficacy and safety of Quinapyramine, with less emphasis on detailed pharmacokinetic analysis.
| Parameter | Cattle | Camels | Horses | Goats | Sheep |
| Dose (mg/kg) | 4.4 (Sulphate & Chloride)[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Route of Administration | Subcutaneous (S/C)[3] | Subcutaneous (S/C) | Not Reported | Not Reported | Not Reported |
| Cmax (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Tmax (h) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| AUC (µg·h/mL) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Half-life (t½) (h) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Clearance (Cl) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Bioavailability (%) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed literature. The provided dose for cattle is based on a therapeutic efficacy study.
General Pharmacokinetic Characteristics
Across the studied species, Quinapyramine generally exhibits the following characteristics:
-
Absorption: Quinapyramine is formulated as either a sulphate or a chloride salt, often in combination. Quinapyramine sulphate is designed for rapid absorption to provide a quick therapeutic effect, while the chloride salt has a slower absorption rate, creating a depot at the injection site for a more sustained, prophylactic action.[2]
-
Distribution: The drug is widely distributed in the body.[1]
-
Metabolism: It is presumed to be metabolized in the liver.[1]
-
Excretion: The primary route of excretion is believed to be through the kidneys via urine.[1]
Experimental Protocols
Animal Studies and Drug Administration
In a typical efficacy study, animals are divided into treatment groups. For instance, in a study on cattle, crossbred cattle naturally infected with Trypanosoma evansi were treated with a single subcutaneous dose of Quinapyramine sulphate and chloride at 4.4 mg/kg body weight.[3]
Sample Collection
Blood samples are collected at predetermined time points post-drug administration. For example, in the cattle study, blood and serum samples were collected on day 0 (pre-treatment), and on days 3, 7, and 14 (post-treatment) to assess therapeutic efficacy.[3] For a pharmacokinetic study, a more intensive sampling schedule immediately following drug administration would be required.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The concentration of Quinapyramine in plasma or serum is determined using a validated analytical method such as HPLC. A general procedure for HPLC analysis would involve:
-
Sample Preparation:
-
Extraction of the drug from the plasma/serum matrix. This often involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
-
Chromatographic Separation:
-
Injection of the extracted sample into an HPLC system.
-
Separation of the analyte from other components on a C18 reversed-phase column.
-
Use of a mobile phase, for example, a mixture of acetonitrile and a buffer.
-
-
Detection:
-
Quantification of the drug using a UV detector at a specific wavelength.
-
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow of a pharmacokinetic study.
Logical Relationship in Bioanalytical Method
Caption: Bioanalytical quantification process.
Conclusion
While Quinapyramine remains an important drug for the management of trypanosomiasis in veterinary medicine, this review highlights a significant gap in the publicly available, detailed comparative pharmacokinetic data across different animal species. The qualitative information suggests species-specific differences may exist, particularly in absorption rates due to the use of different salt formulations. The lack of robust quantitative data for parameters such as Cmax, Tmax, AUC, and half-life makes direct comparisons challenging and underscores the need for further research in this area. Such studies are essential for refining dosage regimens, ensuring optimal therapeutic outcomes, and safeguarding animal health.
References
A Comparative Guide to the Bioanalytical Validation of Quinapyramine in Camel Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of the trypanocidal drug Quinapyramine in camel plasma. The following sections detail the experimental protocols for method validation, present comparative data for key performance parameters, and outline the workflows for sample analysis. This document is intended to assist researchers in selecting and validating an appropriate bioanalytical method for pharmacokinetic, toxicokinetic, and bioequivalence studies of Quinapyramine in camels.
Introduction to Bioanalytical Method Validation
The validation of a bioanalytical method is crucial to ensure the reliability, reproducibility, and accuracy of quantitative data for drugs and their metabolites in biological matrices.[1] Regulatory bodies such as the FDA and EMA provide guidelines for the validation of bioanalytical methods, which typically include the assessment of selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.[1]
Quinapyramine is a critical drug for the treatment of trypanosomiasis in camels.[2] Accurate measurement of its concentration in plasma is essential for optimizing dosage regimens and ensuring therapeutic efficacy. This guide compares two common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Analytical Methods: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technique significantly impacts the performance of a bioanalytical method. While traditional HPLC-UV methods have been used for the analysis of trypanocidal drugs, modern UPLC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and speed.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on physicochemical interactions with a stationary phase, detection by UV absorbance. | Separation using sub-2 µm particles at high pressure, detection by mass-to-charge ratio of fragmented ions. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) typically in the low ng/mL range. A reported method for Quinapyramine in rabbit plasma had an LOQ of 1.7 ng/mL.[3] | High sensitivity, often achieving sub-ng/mL or pg/mL LOQs. For other drugs in camel plasma, LOQs as low as 0.5 ng/mL have been reported.[4] |
| Selectivity | Susceptible to interference from endogenous plasma components or metabolites with similar UV absorbance. | Highly selective due to the specific fragmentation patterns of the analyte (Multiple Reaction Monitoring - MRM). |
| Speed | Longer run times, typically in the range of 10-30 minutes per sample. | Faster analysis, with run times often less than 5 minutes. |
| Sample Volume | May require larger plasma volumes for adequate sensitivity. | Requires smaller sample volumes due to higher sensitivity. |
| Cost | Lower initial instrument cost and less complex maintenance. | Higher initial investment and more complex operation and maintenance. |
| Robustness | Generally robust and widely available. | Can be sensitive to matrix effects which require careful management during method development. |
Experimental Protocols for Method Validation
The following protocols outline the key experiments required to validate a bioanalytical method for Quinapyramine in camel plasma.
Sample Preparation
A critical step in bioanalytical method development is the efficient extraction of the analyte from the complex plasma matrix.[1]
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. The supernatant containing the analyte is then analyzed.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. It can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, providing a concentrated and clean sample.
Workflow for Sample Preparation (SPE):
Caption: Solid-Phase Extraction Workflow.
Chromatographic and Mass Spectrometric Conditions
-
For HPLC-UV: A C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. Detection is performed at the wavelength of maximum absorbance for Quinapyramine.
-
For UPLC-MS/MS: A sub-2 µm particle column (e.g., C18 or HSS T3) is used with a rapid gradient of mobile phases, such as water and acetonitrile with additives like formic acid. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and specific precursor-product ion transitions for Quinapyramine and an internal standard are monitored.
Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their typical acceptance criteria as per regulatory guidelines.
Table 1: Linearity and Sensitivity
| Parameter | Method | Typical Range | Correlation Coefficient (r²) | Acceptance Criteria for Calibration Standards |
| Linearity | HPLC-UV | 5 - 1000 ng/mL | ≥ 0.99 | Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| UPLC-MS/MS | 0.5 - 500 ng/mL | ≥ 0.995 | Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) | |
| Lower Limit of Quantification (LLOQ) | HPLC-UV | 1.7 ng/mL (in rabbit plasma)[3] | - | Accuracy within 80-120%, Precision ≤ 20% CV |
| UPLC-MS/MS | 0.5 ng/mL (hypothetical, based on similar drugs) | - | Accuracy within 80-120%, Precision ≤ 20% CV |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria (Mean Accuracy) | Acceptance Criteria (Precision, %CV) |
| Intra-day Accuracy & Precision | LLOQ | 80 - 120% | ≤ 20% |
| Low QC | 85 - 115% | ≤ 15% | |
| Medium QC | 85 - 115% | ≤ 15% | |
| High QC | 85 - 115% | ≤ 15% | |
| Inter-day Accuracy & Precision | LLOQ | 80 - 120% | ≤ 20% |
| Low QC | 85 - 115% | ≤ 15% | |
| Medium QC | 85 - 115% | ≤ 15% | |
| High QC | 85 - 115% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Method | Typical Recovery | Acceptance Criteria for Matrix Effect (%CV) |
| Recovery | HPLC-UV | > 70% | Not directly applicable |
| UPLC-MS/MS | Consistent and reproducible | ≤ 15% | |
| Matrix Effect | UPLC-MS/MS | - | The CV of the IS-normalized matrix factor should be ≤ 15% |
Table 4: Stability
| Stability Type | Storage Condition | Acceptance Criteria |
| Short-term (Bench-top) | Room temperature for a specified duration | Mean concentration within ±15% of nominal |
| Long-term | -20°C or -80°C for the expected storage period | Mean concentration within ±15% of nominal |
| Freeze-thaw | Multiple freeze-thaw cycles | Mean concentration within ±15% of nominal |
| Post-preparative (Autosampler) | In the autosampler for the expected run time | Mean concentration within ±15% of nominal |
Bioanalytical Workflow and Logical Relationships
The overall process of analyzing camel plasma samples for Quinapyramine concentration involves several interconnected steps, from sample collection to final data reporting.
Caption: Bioanalytical Workflow for Quinapyramine.
Conclusion
The validation of a bioanalytical method for Quinapyramine in camel plasma is a critical step for conducting reliable pharmacokinetic and toxicokinetic studies. While HPLC-UV methods have been historically used, UPLC-MS/MS is the recommended technique due to its superior sensitivity, selectivity, and speed. This guide provides a framework for the validation process, including detailed experimental protocols and acceptance criteria. Researchers should perform a full validation to ensure that the chosen method is fit for its intended purpose and generates high-quality data for regulatory submissions and scientific publications.
References
A Comparative Meta-Analysis of Quinapyramine Efficacy in Field Trials for Animal Trypanosomiasis
For Immediate Release
This guide provides a comprehensive meta-analysis of the efficacy of Quinapyramine in treating animal trypanosomiasis based on available data from various field trials. The analysis focuses on comparative efficacy with other common trypanocidal drugs, namely Isometamidium chloride and Diminazene aceturate, and presents key quantitative data, experimental methodologies, and visual summaries to aid researchers, scientists, and drug development professionals in their understanding of Quinapyramine's performance.
Comparative Efficacy of Trypanocidal Drugs
The following table summarizes the curative efficacy of Quinapyramine and its common alternatives in field trials conducted on horses and cattle.
| Drug | Animal Species | Efficacy Rate (%) | Observation Period |
| Quinapyramine sulphate | Horses | 100% | 21 days[1][2] |
| Isometamidium chloride | Horses | 95.83% | 21 days[1][2] |
| Diminazene aceturate | Horses | 75% | 21 days[1][2] |
| Quinapyramine sulphate and chloride | Cattle | Effective (parasite clearance by day 3) | 14 days[3][4] |
Note: Efficacy in the cattle study was determined by the absence of parasites in blood smears and the restoration of hematological and biochemical parameters.[3][4]
Hematological and Biochemical Recovery
Quinapyramine treatment has been shown to be effective in restoring key hematological and biochemical parameters in animals suffering from trypanosomiasis.
Hematological Parameter Recovery in Cattle Treated with Quinapyramine
| Parameter | Pre-treatment (Day 0) | Post-treatment (Day 14) |
| Hemoglobin (Hb) | 7.94 g/dl ± 0.186 | Restored towards normal |
| Packed Cell Volume (PCV) | 24.23% ± 0.567 | Restored towards normal |
| Total Erythrocyte Count (TEC) | 4.06 ×10⁶/µL ± 0.097 | Restored towards normal |
Source: Hota et al., 2019[4]
Biochemical Parameter Recovery in Cattle Treated with Quinapyramine
| Parameter | Pre-treatment (Day 0) | Post-treatment (Day 14) |
| Glucose | 33.97 mg/dl ± 0.86 | Restored towards normal |
| Total Protein | 5.35 g/dl ± 0.052 | Restored towards normal |
| Albumin | 1.9 g/dl ± 0.053 | Restored towards normal |
Source: Hota et al., 2019[4]
Experimental Protocols
The methodologies employed in the cited field trials are crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols.
Study 1: Comparative Efficacy in Thoroughbred Horses
-
Objective: To determine the therapeutic efficacy of Quinapyramine sulphate, Isometamidium chloride, and Diminazene aceturate against trypanosomiasis in Thoroughbred horses.[1][2]
-
Animals: Horses showing clinical signs of trypanosomiasis, confirmed by blood smear microscopy.[1][2]
-
Experimental Groups:
-
Group A: Treated with a single dose of Quinapyramine sulphate at a dosage of 3000mg/ml per 50/kg body weight.[1][2]
-
Group B: Treated with a single dose of Isometamidium chloride hydrochloride at a dosage of 0.5 mg/2.5 ml of a 1% solution per 50/kg body weight.[1][2]
-
Group C: Treated with a single dose of Diminazene aceturate at a dosage of 2360 mg/15 ml per 100/kg.[1][2]
-
-
Diagnosis: Confirmation of Trypanosoma evansi infection through microscopic examination of Giemsa-stained blood smears.[1][2]
-
Follow-up: Hematological parameters were analyzed on days 3, 7, 10, 14, and 21 post-treatment.[1]
Study 2: Efficacy of Quinapyramine in Crossbred Cattle
-
Objective: To assess the therapeutic efficacy of a Quinapyramine sulphate and chloride compound in T. evansi affected cattle.[3][4]
-
Animals: Ten crossbred cattle suffering from clinical trypanosomiasis.[3][4]
-
Treatment: A single subcutaneous dose of Quinapyramine compound of Sulphate and Chloride at 4.4 mg/kg body weight, along with supportive therapy.[3][4]
-
Diagnosis: Confirmation of infection by microscopic examination of blood smears.[3][4]
-
Follow-up: Blood and serum samples were collected on days 0 (pre-treatment), 3, 7, and 14 (post-treatment) for parasitological, hematological, and biochemical examinations.[3][4]
Visualizing the Research Process
The following diagrams illustrate the workflow of a typical comparative field trial and the logical relationships in assessing drug efficacy.
References
Safety Operating Guide
Proper Disposal of Quinapyramine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance on the proper disposal procedures for quinapyramine, a veterinary trypanocidal drug. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel. Discharge of quinapyramine into the environment must be avoided.[1]
Immediate Safety and Disposal Procedures
When handling quinapyramine waste, it is imperative to follow established safety protocols. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] In the event of a spill, avoid dust formation.[1] For dry spills, carefully collect the material and place it into a suitable, sealed, and labeled container for disposal.[1]
The primary and recommended method for the disposal of pharmaceutical waste, including quinapyramine, is high-temperature incineration.[2][3][4] This process ensures the complete destruction of the active pharmaceutical ingredient, rendering it inactive and harmless.[2]
Step-by-Step Disposal Protocol
-
Segregation and Collection :
-
Isolate quinapyramine waste from other laboratory waste streams.
-
Collect solid waste, including contaminated PPE (gloves, etc.), in a designated, sealed, and clearly labeled hazardous waste container.
-
For liquid waste containing quinapyramine, it should be collected in a compatible, leak-proof container with a secure cap.[5] Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Containerization and Labeling :
-
Use containers that are chemically compatible with quinapyramine.
-
Ensure containers are in good condition, free from leaks or damage, and securely closed when not in use.
-
Properly label all waste containers with "Hazardous Waste" and the specific chemical name, "Quinapyramine."
-
-
Storage :
-
Store quinapyramine waste in a designated and secure satellite accumulation area (SAA) within the laboratory.[2]
-
Ensure the storage area is away from general laboratory traffic and environmental release points (e.g., drains).
-
-
Arranging for Disposal :
Key Disposal Considerations for Quinapyramine
| Parameter | Guideline | Source |
| Primary Disposal Method | High-Temperature Incineration | [2][3][4] |
| Personal Protective Equipment (PPE) | Gloves, Safety Glasses, Lab Coat | [1] |
| Waste Segregation | Separate from general and other chemical waste | |
| Container Type | Compatible, sealed, leak-proof | [5] |
| Labeling | "Hazardous Waste," "Quinapyramine" | |
| Spill Management | Avoid dust formation, collect in a sealed container | [1] |
| Environmental Release | Must be avoided | [1] |
Experimental Protocols
Quinapyramine Disposal Workflow
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 3. Pharmaceutical Waste Incinerators - Enviro Life Care Industries [envirolifecare.in]
- 4. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]
Personal protective equipment for handling Quinapyramine
Essential Safety and Handling Guide for Quinapyramine
For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds like Quinapyramine is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling Quinapyramine. The following table summarizes the recommended PPE.[1]
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses or Goggles | Wear tightly fitting safety goggles with side-shields.[2] These should conform to recognized standards such as EN 166 (EU) or be NIOSH-approved (US). |
| Skin and Body Protection | Gloves | Wear chemical-impermeable gloves.[1] Always inspect gloves prior to use. |
| Lab Coat/Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be considered.[2] | |
| Respiratory Protection | Engineering Controls | Handle in a well-ventilated place, preferably within a laboratory fume hood or another form of local exhaust ventilation.[1][2] |
| Respirator | In case of fire, wear a self-contained breathing apparatus.[1][3] If dust formation is unavoidable and ventilation is inadequate, use appropriate respiratory protection to avoid inhaling dust.[1][3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling Quinapyramine in a laboratory setting is crucial. The following step-by-step protocol outlines the key stages of the handling process.
-
Preparation and Engineering Controls :
-
Ensure adequate ventilation in the handling area. This can be achieved through the use of a laboratory fume hood or other local exhaust ventilation systems.[1][2]
-
Locate and ensure the functionality of emergency equipment, including an eyewash station and a safety shower.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place when not in use.[1][2]
-
-
Handling the Compound :
Caption: Workflow for the safe handling of Quinapyramine.
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure. Consult a physician and show them the Safety Data Sheet (SDS).[3]
-
If Inhaled : Move the person into fresh air.[1] If breathing is difficult, give oxygen; if not breathing, provide artificial respiration.[1][3] Seek immediate medical attention.[1]
-
In Case of Skin Contact : Immediately remove contaminated clothing.[1][2] Wash the affected area thoroughly with soap and plenty of water.[1][3] Consult a doctor.[1]
-
In Case of Eye Contact : Rinse the eyes thoroughly with pure water for at least 15 minutes.[1][2] Consult a doctor.[1]
-
If Swallowed : Rinse mouth with water.[1][3] Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][3] Call a doctor or Poison Control Center immediately.[1][2]
Accidental Release Measures (Spills)
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions :
-
Emergency Procedures :
-
Containment and Cleaning Up :
Caption: Step-by-step plan for responding to a Quinapyramine spill.
Disposal Plan
Proper disposal of Quinapyramine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal :
-
Dispose of this material and its container as hazardous waste.[1]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
-
Container Disposal :
-
Local Regulations :
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
